Product packaging for Fmoc-N-methyl-beta-alanine(Cat. No.:CAS No. 172965-84-3)

Fmoc-N-methyl-beta-alanine

Número de catálogo: B184346
Número CAS: 172965-84-3
Peso molecular: 325.4 g/mol
Clave InChI: QZUDWCRKKTVLLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-N-methyl-beta-alanine is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B184346 Fmoc-N-methyl-beta-alanine CAS No. 172965-84-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDWCRKKTVLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206571
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172965-84-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172965-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a crucial building block in modern peptide chemistry and drug discovery.[1] As an N-methylated amino acid derivative, its incorporation into peptide sequences offers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to modulate peptide conformation.[2] The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can lead to a longer in vivo half-life of peptide-based therapeutics.[2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically an off-white solid.[4] Its core structure consists of a beta-alanine backbone with a methyl group on the amine and an Fmoc protecting group.

PropertyValueReference
CAS Number 172965-84-3[5]
Molecular Formula C₁₉H₁₉NO₄[5]
Molecular Weight 325.36 g/mol [5]
Appearance Off-white solid[4]
Storage Conditions 2-8°C[6]

Solubility and Stability

Solubility: this compound, like most Fmoc-protected amino acids, is sparingly soluble in water but exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.[7] These include:

  • N,N-Dimethylformamide (DMF) [8]

  • N-Methyl-2-pyrrolidone (NMP) [8]

  • Dichloromethane (DCM) [8]

It is important to note that the presence of dimethylamine impurities in DMF can lead to the premature removal of the Fmoc group.[8]

Stability: The stability of this compound is largely dictated by the lability of the Fmoc protecting group.

  • Base Sensitivity: The Fmoc group is readily cleaved by secondary amines, such as piperidine, through a β-elimination mechanism.[9][10] It is also sensitive to other organic bases.

  • Acid Stability: The Fmoc group is stable to acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[10] This orthogonality is a cornerstone of Fmoc-based SPPS.[11]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in solvents like DMF or NMP, can lead to degradation.[8]

Spectroscopic Data

¹H NMR: Based on the structure and data for Fmoc-β-alanine, the following proton signals are expected (in CDCl₃):

  • Aromatic protons (Fmoc group): Multiplets in the range of 7.2-7.8 ppm.[12]

  • CH and CH₂ protons (Fmoc group): Signals around 4.2-4.4 ppm.[12]

  • CH₂ protons (β-alanine backbone): Triplets around 2.6 and 3.5 ppm.

  • N-methyl protons: A singlet around 2.8-3.0 ppm.

¹³C NMR: Expected chemical shifts for the carbon atoms are:

  • Carbonyl carbon (acid): ~170-180 ppm.[13]

  • Carbonyl carbon (Fmoc): ~155-160 ppm.[13]

  • Aromatic carbons (Fmoc): ~120-145 ppm.[13]

  • CH and CH₂ carbons (Fmoc): ~45-70 ppm.[13]

  • CH₂ carbons (β-alanine backbone): ~30-50 ppm.[14]

  • N-methyl carbon: ~30-40 ppm.

IR Spectroscopy: Characteristic infrared absorption peaks would include:

  • O-H stretch (acid): Broad band around 3000 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹.

  • C=O stretch (acid and carbamate): Strong absorptions around 1700-1750 cm⁻¹.[15]

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹.[15]

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 326.14. Common fragmentation patterns for Fmoc-amino acids involve the loss of the Fmoc group or parts of it.[16] The fragmentation of the protonated molecule often involves a McLafferty-type rearrangement followed by the loss of CO₂ to yield [M+H-Fmoc+H]⁺.[16]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of Fmoc-N-methyl amino acids involves a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[17]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-β-alanine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide or dimethyl sulfate

  • Thiophenol

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Fmoc-β-alanine is attached to the 2-CTC resin in the presence of DIPEA in DCM.

  • Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF.

  • Nosyl Protection: The free amine is protected with o-NBS-Cl and collidine in NMP.

  • N-Methylation: The nosyl-protected amine is methylated using methyl iodide or dimethyl sulfate with DBU as a base.

  • Nosyl Deprotection: The nosyl group is removed using thiophenol and DBU in DMF.

  • Fmoc Protection: The free N-methyl amine is reprotected with Fmoc-OSu and DIPEA in DCM.

  • Cleavage from Resin: The final product, this compound, is cleaved from the resin using a solution of 1% TFA in DCM.[17]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. Due to the steric hindrance of the N-methyl group, more potent coupling reagents and longer reaction times are often required.[2]

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for at least 30 minutes.[18]

  • Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.[18] This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[2]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove piperidine and the Fmoc-adduct.[2]

  • Coupling of this compound:

    • In a separate vessel, this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF.[2]

    • The mixture is allowed to pre-activate for 5-10 minutes.[2]

    • The activated amino acid solution is added to the deprotected resin.

    • The reaction is agitated for at least 4 hours at room temperature.[18]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.[2]

  • Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.

Mandatory Visualizations

Synthesis_of_Fmoc_N_methyl_beta_alanine start Fmoc-beta-alanine + 2-CTC Resin loading Resin Loading (DIPEA, DCM) start->loading deprotection1 Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection1 nosyl_protection Nosyl Protection (o-NBS-Cl, Collidine) deprotection1->nosyl_protection methylation N-Methylation (Methyl Iodide, DBU) nosyl_protection->methylation nosyl_deprotection Nosyl Deprotection (Thiophenol, DBU) methylation->nosyl_deprotection fmoc_protection Fmoc Protection (Fmoc-OSu, DIPEA) nosyl_deprotection->fmoc_protection cleavage Cleavage from Resin (1% TFA/DCM) fmoc_protection->cleavage product This compound cleavage->product

Caption: Solid-phase synthesis of this compound.

Fmoc_SPPS_Cycle start_resin Peptide-Resin (with N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start_resin->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling (Fmoc-N-Me-β-Ala-OH, HATU, DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 elongated_peptide Elongated Peptide-Resin washing2->elongated_peptide repeat Repeat Cycle elongated_peptide->repeat for next amino acid repeat->deprotection

Caption: Incorporation of this compound in SPPS.

References

An In-depth Technical Guide to Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-methyl-beta-alanine is a specialized amino acid derivative crucial in the field of peptide synthesis and drug discovery. The incorporation of an N-methyl group into the peptide backbone introduces conformational constraints, which can significantly enhance the metabolic stability, bioavailability, and proteolytic resistance of peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild basic conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in peptide synthesis.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitations
Molecular Weight 325.36 g/mol [1][2][3][4]
Molecular Formula C19H19NO4[1][2][3][5]
CAS Number 172965-84-3[1][2][4][5]
Appearance Off-white to white or light yellow solid[1][5]
Purity ≥ 97% (HPLC)[1]
Melting Point 110-120 °C[5]
Boiling Point 525.4 ± 29.0 °C (Predicted)[5][6]
Density 1.264 ± 0.06 g/cm3 (Predicted)[5]
Storage Conditions 2-8 °C, dry environment[1][4][5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-β-alanine (Precursor)

This protocol outlines the synthesis of the precursor, Fmoc-β-alanine, which can then be N-methylated.

Materials:

  • β-alanine

  • 10% aqueous Sodium Carbonate (Na2CO3) solution

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Ether

Procedure:

  • Dissolve β-alanine in a 10% aqueous Na2CO3 solution in a flask with stirring.[7]

  • Cool the flask in an ice bath.[7]

  • Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.[7]

  • Continuously stir the reaction mixture for 4 hours at room temperature.[7]

  • After the reaction is complete, add water to dilute the mixture and separate the aqueous layer.[7]

  • Wash the aqueous layer three times with ether.[7]

  • Acidify the aqueous phase to a pH of 2 using 2N HCl.[7]

  • Extract the product with ethyl acetate three times.[7]

  • Combine the organic layers and concentrate to yield the crude product.[7]

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure, solid Fmoc-β-Ala.[7]

Protocol 2: Solid-Phase Synthesis of Fmoc-N-methyl-β-alanine

This protocol describes a solid-phase method for the N-methylation of Fmoc-β-alanine using a 2-chlorotrityl chloride (2-CTC) resin.[8]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-β-alanine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfate or Methyl iodide

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

1. Fmoc-β-alanine C-Carboxylic Acid Protection:

  • Dissolve 3 equivalents of Fmoc-β-alanine in the minimum required volume of anhydrous DCM.[8]
  • Add this solution to the 2-CTC resin in a reactor.[8]
  • Immediately add 9 equivalents of DIEA to the mixture and stir for 2 hours.[8]

2. N-Methylation:

  • Prepare "Solution B" and "Solution C" as per the Biron−Kessler method.[8]
  • Add 10 mL/g of resin of Solution B and shake for 3 minutes.[8]
  • Add 10 mL/g of resin of Solution C (containing either dimethyl sulfate or methyl iodide) and shake for an additional 2 minutes.[8]
  • Drain the solution and wash the resin twice with NMP.[8]
  • Repeat this N-methylation step twice more.[8]

3. Cleavage from Resin:

  • Wash the resin twice with DMF and twice with DCM.[8]
  • Prepare a cleavage solution of 1% TFA in DCM.[8]
  • Add the cleavage solution to the resin (10 mL/g of resin) and shake for 1 minute.[8]
  • Drain the solution into MilliQ water.[8]
  • Repeat the cleavage and draining steps four times to ensure complete cleavage of the Fmoc-N-methyl-β-alanine from the resin.[8]

Protocol 3: Incorporation of Fmoc-N-methyl-β-alanine into a Peptide via SPPS

This protocol provides a general workflow for the incorporation of Fmoc-N-methyl-β-alanine into a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis resin with a free amino group

  • 20% (v/v) piperidine in DMF

  • DMF

  • Fmoc-N-methyl-β-alanine

  • Coupling agents (e.g., HATU, HCTU)

  • Base (e.g., DIEA, N-methylmorpholine)

Procedure:

1. Fmoc Deprotection:

  • Swell the resin in DMF.
  • Treat the resin with 20% piperidine in DMF for approximately 7 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide chain.[9]
  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.[9]

2. Coupling:

  • Dissolve Fmoc-N-methyl-β-alanine and a coupling agent (e.g., HATU) in DMF containing a base (e.g., DIEA).[9]
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for at least 4 hours.[9]
  • Wash the resin with DMF to remove any unreacted reagents.

3. Iteration:

  • Repeat the deprotection and coupling steps with the subsequent amino acids in the desired peptide sequence.

Visualizations

Synthesis and Application Workflows

The following diagrams illustrate the key processes involving this compound.

Synthesis_of_Fmoc_N_methyl_beta_alanine Fmoc_beta_alanine Fmoc-β-alanine Resin_Coupling Couple to 2-CTC Resin (DIEA, DCM) Fmoc_beta_alanine->Resin_Coupling N_Methylation N-Methylation (Methyl iodide or Dimethyl sulfate) Resin_Coupling->N_Methylation Cleavage Cleavage from Resin (1% TFA in DCM) N_Methylation->Cleavage Final_Product Fmoc-N-methyl-β-alanine Cleavage->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple to Peptide Chain Washing1->Coupling Activation Activate Fmoc-N-methyl-β-alanine (HATU, DIEA) Activation->Coupling Washing2 Wash (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide (Fmoc-N-Me-β-Ala-AA...-Resin) Washing2->Elongated_Peptide Loop Repeat for next amino acid Elongated_Peptide->Loop

Caption: Incorporation of this compound into a peptide via SPPS.

References

Fmoc-N-methyl-beta-alanine (CAS: 172965-84-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-methyl-beta-alanine, a key building block in modern peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), with a focus on providing actionable experimental protocols and insights for laboratory use.

Core Compound Data

This compound is a synthetic amino acid derivative valued for its ability to impart unique structural and functional properties to peptides. The N-methyl group enhances proteolytic stability and can influence peptide conformation, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its utility in SPPS.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 172965-84-3
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance Off-white solid
Purity ≥97% (HPLC)
Storage Conditions 0 - 8 °C

Synthesis of this compound

The synthesis of this compound can be efficiently achieved using a solid-phase approach, which offers advantages in purification and handling. The following protocol is adapted from established methods for the N-methylation of amino acids on a solid support.[1]

Experimental Protocol: Solid-Phase Synthesis

This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1]

Materials:

  • Fmoc-β-Ala-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-β-Ala-OH and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Sulfonylation (o-NBS Protection): Dissolve o-NBS-Cl and collidine in DCM and add to the resin. Agitate to protect the secondary amine.

  • N-Methylation: Treat the resin with a solution of DBU and either methyl iodide or dimethyl sulfate in DMF to methylate the sulfonamide nitrogen.[1]

  • o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

  • Fmoc Protection: Introduce the final Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of DIPEA.

  • Cleavage from Resin: Cleave the final product from the resin using a mild solution of 1% TFA in DCM. The product is collected in the solution, which can then be evaporated to yield the crude this compound.[1]

G Resin 2-CTC Resin Load Load Fmoc-β-Ala-OH Resin->Load Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotection_1 Sulfonylation Sulfonylation (o-NBS-Cl) Fmoc_Deprotection_1->Sulfonylation Methylation N-Methylation (CH₃I or (CH₃)₂SO₄, DBU) Sulfonylation->Methylation NBS_Deprotection o-NBS Deprotection (Mercaptoethanol, DBU) Methylation->NBS_Deprotection Fmoc_Protection Fmoc Protection (Fmoc-OSu) NBS_Deprotection->Fmoc_Protection Cleavage Cleavage (1% TFA/DCM) Fmoc_Protection->Cleavage Product Fmoc-N-methyl-β-alanine Cleavage->Product

Caption: Solid-phase synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into peptide chains presents unique challenges due to the steric hindrance of the N-methyl group. This necessitates the use of more potent coupling reagents and potentially longer reaction times compared to standard amino acids.[4][5][6]

Challenges in Coupling N-Methylated Amino Acids
  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the coupling reaction.[6]

  • Reduced Nucleophilicity: The secondary amine of the N-methylated amino acid is less nucleophilic than a primary amine.

  • Ineffectiveness of Standard Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for these couplings.[6]

Table 2: Performance of Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating AdditiveBasePerformance
HATU Internal (HOAt)DIEA / CollidineExcellent
PyAOP Internal (HOAt)DIEAExcellent
PyBOP Internal (HOBt)DIEAGood to Excellent
HCTU/HBTU Internal (HOBt)DIEAPoor to Moderate
DCC/DIC HOBt-Poor
Experimental Protocol: SPPS using this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N'-Diisopropylethylamine) or Collidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the peptide-resin by treating it with 20% piperidine in DMF. Perform this step twice (e.g., 5 minutes followed by 15 minutes).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and DIPEA or Collidine (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[5][7]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a second coupling may be necessary.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a test that is effective for secondary amines, such as the Bromophenol Blue test, as the standard Kaiser test will give a false negative.[4]

G Start Start: Peptide-Resin (Fmoc-Protected N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Couple to Peptide-Resin Washing_1->Coupling Activation Activate Fmoc-N-methyl-β-alanine (HATU, DIPEA in DMF) Activation->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 End End: Elongated Peptide-Resin (Fmoc-Protected N-terminus) Washing_2->End

Caption: SPPS cycle for this compound incorporation.

Biological Significance and Applications

The incorporation of N-methyl-beta-alanine into peptides is a strategic modification in drug design.[2]

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.

  • Conformational Control: The introduction of N-methylated residues can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.

  • Biomaterial and Bioconjugation: this compound is also utilized in the design of novel biomaterials and for bioconjugation processes.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. While its use in SPPS requires specialized protocols to overcome the challenges associated with coupling N-methylated amino acids, the resulting benefits in terms of peptide stability and pharmacokinetic properties are significant. This guide provides the necessary technical information and experimental protocols to facilitate the successful application of this compound in research and drug development.

References

Fmoc-N-methyl-beta-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a protected amino acid derivative that serves as a crucial building block in the synthesis of modified peptides. The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. The N-methyl group provides conformational constraints, which can lead to increased metabolic stability, improved cell permeability, and enhanced biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of the peptide chain. This technical guide provides a detailed overview of the structure, synthesis, and analytical characterization of this compound.

Chemical Structure and Properties

This compound is characterized by a beta-amino acid core, where the amino group is secondary and bears a methyl substituent. The amine is protected by the bulky Fmoc group, which is base-labile, allowing for its removal under mild conditions during peptide synthesis.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 172965-84-3[1]
Molecular Formula C₁₉H₁₉NO₄[2][1]
Molecular Weight 325.36 g/mol [2][1]
Appearance Off-white solid[1]
Storage 2-8°C

Experimental Protocols

Solid-Phase Synthesis of this compound

A common method for the synthesis of Fmoc-N-methylated amino acids is through on-resin methylation. The following protocol is adapted from standard solid-phase peptide synthesis techniques.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-β-alanine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 1-2 hours.

  • Attachment of Fmoc-β-alanine to the Resin:

    • Dissolve Fmoc-β-alanine (3 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15-20 minutes.

    • Wash the resin extensively with DMF and DCM.

  • N-Methylation:

    • Suspend the resin in DMF.

    • Add methyl iodide (5-10 equivalents) or dimethyl sulfate (5-10 equivalents) and DIPEA (5-10 equivalents).

    • Agitate the mixture for 6-12 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes.

    • Collect the filtrate containing the cleaved product.

    • Evaporate the solvent to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization or flash column chromatography.

Data Presentation

Table 2: Illustrative ¹H NMR Data for Fmoc-beta-alanine and Fmoc-L-alanine

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Fmoc-beta-alanine CDCl₃2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), 7.29 (t, 2H), 7.38 (t, 2H), 7.56 (d, 2H), 7.74 (d, 2H)
Fmoc-L-alanine DMSO-d₆1.30 (d, 3H), 4.03 (m, 1H), 4.24 (m, 2H), 7.35 (t, 2H), 7.43 (t, 2H), 7.70-7.75 (m, 2H), 7.90 (d, 2H), 12.6 (s, 1H)

Note: The presence of the N-methyl group in this compound would introduce a singlet peak typically in the range of 2.8-3.2 ppm in the ¹H NMR spectrum.

Table 3: Illustrative ¹³C NMR Data for Fmoc-L-alanine

CompoundSolventChemical Shift (δ, ppm)
Fmoc-L-alanine DMSO-d₆18.2, 46.6, 50.1, 65.6, 120.1, 125.3, 127.1, 127.6, 140.7, 143.9, 156.1, 174.5

Note: The N-methyl carbon in this compound would be expected to appear in the range of 30-40 ppm in the ¹³C NMR spectrum.

Table 4: Mass Spectrometry and HPLC Data

CompoundTechniqueExpected [M+H]⁺ (m/z)Purity (by HPLC)
This compound ESI-MS326.13≥97%
Fmoc-beta-alanine ESI-MS312.12≥98%
Fmoc-L-alanine ESI-MS312.12≥97.0%

Mandatory Visualization

Experimental Workflow: Solid-Phase Synthesis of this compound

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

solid_phase_synthesis start 2-CTC Resin attachment Attachment of Fmoc-β-alanine start->attachment resin_bound_fba Fmoc-β-alanine-Resin attachment->resin_bound_fba deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_bound_fba->deprotection resin_bound_ba β-alanine-Resin deprotection->resin_bound_ba methylation N-Methylation (CH₃I or (CH₃)₂SO₄, DIPEA) resin_bound_ba->methylation resin_bound_nmba Fmoc-N-methyl-β-alanine-Resin methylation->resin_bound_nmba cleavage Cleavage (1-2% TFA/DCM) resin_bound_nmba->cleavage product Fmoc-N-methyl-β-alanine cleavage->product

Solid-phase synthesis workflow.
Signaling Pathways

Currently, there is no specific, well-defined biological signaling pathway in which this compound is known to be a direct and central participant. Its primary role is as a synthetic building block. However, the resulting N-methylated peptides are designed to interact with various biological targets, potentially modulating signaling pathways involved in areas such as neurotransmission or metabolic regulation, though this is highly dependent on the full peptide sequence.[1]

Conclusion

This compound is a valuable reagent for the synthesis of peptidomimetics with enhanced pharmacological properties. The synthetic protocols for its preparation are well-established, primarily relying on solid-phase techniques. While specific analytical data for this compound is not widely published, characterization can be readily achieved using standard techniques such as NMR and mass spectrometry, with expected values aligning with those of similar protected amino acids. The continued use of this compound in peptide synthesis is anticipated to contribute to the development of novel and more effective peptide-based therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-β-alanine is a crucial building block in the design and synthesis of modified peptides for therapeutic and research applications. The incorporation of an N-methyl group into the peptide backbone can significantly enhance proteolytic stability, improve cell permeability, and modulate conformation, thereby offering a strategic advantage in drug development.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of Fmoc-N-methyl-β-alanine, focusing on a detailed solid-phase protocol and the foundational solution-phase synthesis of its precursor, Fmoc-β-alanine.

Core Synthesis Strategies

The synthesis of Fmoc-N-methyl-β-alanine can be approached through two primary routes:

  • Solid-Phase Synthesis: This method involves the attachment of Fmoc-β-alanine to a solid support (resin), followed by N-methylation on the resin, and subsequent cleavage to yield the final product. This approach offers advantages in terms of purification and handling.

  • Solution-Phase Synthesis: This traditional approach involves the synthesis and purification of intermediates in solution. While it can be more labor-intensive, it may be suitable for larger-scale synthesis.

This guide will primarily focus on a detailed solid-phase protocol, as it represents a modern and efficient method for obtaining high-purity Fmoc-N-methyl-β-alanine.[1]

Experimental Protocols

Section 1: Solution-Phase Synthesis of the Precursor, Fmoc-β-alanine

A common precursor for the synthesis of Fmoc-N-methyl-β-alanine is Fmoc-β-alanine. Below is a typical solution-phase protocol for its preparation.

Reaction Scheme:

β-alanine + Fmoc-Cl → Fmoc-β-Ala-OH

Materials:

  • β-alanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Ether

Procedure:

  • Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in a 10% aqueous Na₂CO₃ solution (12 ml) in a flask with stirring.[4][5]

  • Cool the flask in an ice bath.

  • Slowly add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in dioxane (10 ml) dropwise to the cooled β-alanine solution.[4][5]

  • Allow the reaction mixture to stir continuously at room temperature for 4 hours.[4][5]

  • After the reaction is complete, dilute the mixture with water (80 ml).

  • Wash the aqueous layer three times with ether (75 ml each) to remove organic impurities.[4][5]

  • Acidify the aqueous phase to a pH of 2 using 2N HCl.[4][5]

  • Extract the product with ethyl acetate three times (75 ml each).[4][5]

  • Combine the organic layers and concentrate them to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to yield pure, white, solid Fmoc-β-Ala-OH.[4][5]

Expected Yield: Approximately 81%.[4][5]

Section 2: Solid-Phase Synthesis of Fmoc-N-methyl-β-alanine

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a solid support for the synthesis.[1]

Experimental Workflow Diagram:

SynthesisWorkflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_sulfonylation Sulfonylation cluster_methylation N-Methylation cluster_desulfonylation Desulfonylation cluster_fmoc_protection Fmoc Protection cluster_cleavage Cleavage from Resin Resin 2-CTC Resin Loaded_Resin Fmoc-β-Ala-O-CTC Resin Resin->Loaded_Resin  Fmoc-β-Ala-OH, DIEA, DCM   Fmoc_beta_Ala Fmoc-β-Ala-OH Deprotected_Resin H-β-Ala-O-CTC Resin Loaded_Resin->Deprotected_Resin  Piperidine/DMF   Sulfonylated_Resin o-NBS-β-Ala-O-CTC Resin Deprotected_Resin->Sulfonylated_Resin  o-NBS-Cl, Collidine, NMP   Methylated_Resin o-NBS-N(Me)-β-Ala-O-CTC Resin Sulfonylated_Resin->Methylated_Resin  MTBD, Methylating Agent (CH₃I or (CH₃)₂SO₄), NMP   Desulfonylated_Resin H-N(Me)-β-Ala-O-CTC Resin Methylated_Resin->Desulfonylated_Resin  β-mercaptoethanol, DBU, NMP   Fmoc_Protected_Resin Fmoc-N(Me)-β-Ala-O-CTC Resin Desulfonylated_Resin->Fmoc_Protected_Resin  Fmoc-OSu, DIEA, NMP   Final_Product Fmoc-N-Me-β-Ala-OH Fmoc_Protected_Resin->Final_Product  1% TFA in DCM  

References

A Technical Guide to Fmoc-N-methyl-beta-alanine: Solubility, Synthesis Protocols, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a specialized amino acid derivative crucial in peptide synthesis and drug development.[1] The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while the N-methyl group provides unique conformational constraints and metabolic stability to the resulting peptides. This guide provides an in-depth overview of the solubility characteristics, experimental handling, and potential biological significance of this compound, serving as a vital resource for professionals in medicinal chemistry and bioengineering.

Core Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₄[1]
Molecular Weight 325.36 g/mol [1]
Appearance Off-white solid[1]
Storage Conditions 0 - 8 °C[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its common applications and data for structurally related compounds, the following table summarizes its expected solubility. The N-methylation is known to enhance solubility compared to its non-methylated counterpart.

SolventAbbreviationExpected SolubilityNotes
DimethylformamideDMFSolubleCommonly used as the primary solvent in solid-phase peptide synthesis for dissolving Fmoc-amino acids. The optical rotation of the related Fmoc-N-methyl-L-alanine is measured in DMF, indicating good solubility.[2]
N-MethylpyrrolidoneNMPSolubleA polar aprotic solvent known to be an effective solubilizer for a wide range of peptide reagents.[3]
DichloromethaneDCMSparingly SolubleOften used in combination with DMF to facilitate the dissolution of Fmoc-amino acids during peptide synthesis.
Dimethyl SulfoxideDMSOSparingly SolubleFor the related compound Fmoc-β-alanine, solubility is reported as 1-10 mg/mL.
EthanolEtOHSlightly SolubleFor the related compound Fmoc-β-alanine, solubility is reported as 0.1-1 mg/mL.
WaterH₂OSlightly SolubleThe related Fmoc-N-methyl-L-alanine is described as slightly soluble in water.[4]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for its incorporation into a peptide chain.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support resin.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Add DMF to swell the resin for a minimum of 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.
  • Drain the piperidine solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. A small amount of DCM can be added if solubility is an issue.
  • Add a coupling agent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an amine base like Diisopropylethylamine (DIEA).
  • Allow the activation to proceed for a few minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
  • A final wash with DCM and/or methanol can be performed before drying.

5. Monitoring the Coupling Reaction:

  • The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative test (beads remain colorless) indicates a successful coupling.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Biological Signaling Pathways Influenced by Beta-Alanine

While this compound is a synthetic building block, its core structure, beta-alanine, has known biological roles. Peptides incorporating N-methyl-beta-alanine may modulate similar pathways.

Beta_Alanine_Signaling BetaAla β-Alanine (from peptide metabolism) Carnosine Carnosine Synthesis BetaAla->Carnosine Neurotransmitter Neurotransmitter Activity BetaAla->Neurotransmitter Antioxidant Antioxidant Effects (ROS Scavenging) Carnosine->Antioxidant pH Intracellular pH Buffering Carnosine->pH GlycineR Glycine Receptor Agonism Neurotransmitter->GlycineR TGR7 TGR7 (MrgD) Receptor Ligand Neurotransmitter->TGR7 Neuronal Modulation of Neuronal Excitation GlycineR->Neuronal TGR7->Neuronal

Caption: Potential biological roles of the β-alanine moiety.

Conclusion

This compound is an indispensable tool in modern peptide chemistry. While a comprehensive quantitative solubility profile remains to be fully elucidated, its practical utility in common peptide synthesis solvents like DMF is well-established. The provided experimental protocols offer a robust framework for its successful incorporation into synthetic peptides. Furthermore, understanding the biological roles of its core beta-alanine structure can provide valuable insights for the rational design of novel peptide-based therapeutics with enhanced stability and targeted biological activity. This guide serves as a foundational document for researchers and developers aiming to leverage the unique properties of this compound in their work.

References

Fmoc-N-methyl-beta-alanine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-N-methyl-beta-alanine, a key building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines the intrinsic chemical stability, potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Executive Summary

This compound is a stable, off-white solid when stored under appropriate conditions. The primary vulnerabilities of the molecule are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and, to a lesser extent, susceptibility to thermal and photolytic degradation under forcing conditions. Optimal storage is at refrigerated temperatures (2-8 °C) in a dry, dark environment. Forced degradation studies indicate that the compound is most susceptible to degradation under basic pH conditions, leading to the cleavage of the Fmoc group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-N-methyl-β-alanine
CAS Number 172965-84-3[1]
Molecular Formula C₁₉H₁₉NO₄[1]
Molecular Weight 325.36 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 97% (HPLC)[1]
Solubility Slightly soluble in water.[2]
Storage Temperature 2-8 °C[3]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store refrigerated at 2-8 °C. Long-term storage at -20 °C may further extend shelf life.

  • Moisture: Store in a tightly sealed container in a dry environment. The compound is hygroscopic, and moisture can contribute to hydrolytic degradation pathways.

  • Light: Protect from direct light to prevent potential photolytic degradation. Storing in an amber vial or in a dark location is advisable.

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the integrity of the Fmoc protecting group. The primary degradation pathway is the base-catalyzed β-elimination of the Fmoc group to yield dibenzofulvene and the free N-methyl-β-alanine.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock solution of this compound in ACN:H2O (1:1) Acid Acidic Hydrolysis (0.1 M HCl, RT, 24h) Prep->Acid Base Basic Hydrolysis (0.1 M NaOH, RT, 8h) Prep->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Prep->Oxidative Thermal Thermal Degradation (60°C, 48h) Prep->Thermal Photo Photolytic Degradation (ICH Q1B, 24h) Prep->Photo Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Dilute->HPLC LCMS Characterize degradation products by LC-MS HPLC->LCMS

References

The Central Role of the Fmoc Group in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a methodology that has revolutionized the production of synthetic peptides for therapeutic, diagnostic, and research applications. Its widespread adoption is attributed to its unique chemical properties, particularly its lability under mild basic conditions, which allows for an orthogonal protection strategy that is both efficient and versatile. This technical guide provides an in-depth exploration of the Fmoc group's role, covering its chemical principles, quantitative performance metrics, and detailed experimental protocols.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2] The key to the Fmoc strategy lies in its orthogonality: the Fmoc group is removed under mild basic conditions, while the side-chain protecting groups and the resin linker are stable to base but labile to acid.[] This allows for selective deprotection and chain elongation, followed by a final acid-mediated cleavage step to release the desired peptide.[4]

The general workflow of Fmoc-SPPS can be broken down into the following key stages:

  • Resin Preparation and Loading: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent to make the reactive sites accessible. The first Fmoc-protected amino acid is then covalently attached to the resin.[5]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine, to expose a free amine for the next coupling step.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain, forming a new peptide bond.[7]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[8]

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.[5]

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[4]

Data Presentation: Quantitative Analysis of Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the performance of Fmoc-based peptide synthesis.

ParameterTypical Value/RangeNotes
Resin Loading Capacity 0.3 - 0.4 mmol/gVaries depending on the resin type.[9]
Fmoc Deprotection Time 5 - 15 minutesUsing 20% piperidine in DMF. Can be extended for difficult sequences.[7][10]
Amino Acid Equivalents 2 - 5 equivalentsAn excess is used to drive the coupling reaction to completion.[10][11]
Coupling Time 20 - 60 minutesCan be extended for sterically hindered amino acids or difficult sequences.[7][12]
Coupling Efficiency > 99%High efficiency at each step is crucial for the synthesis of long peptides.[][13]
Overall Crude Yield 50 - 90%Highly dependent on peptide length, sequence, and synthesis conditions.[14]

Table 1: General Quantitative Parameters in Fmoc-SPPS

Coupling ReagentCoupling Time (min)Representative Crude Purity (%)
HATU 2 x 183.63
HCTU 2 x 2081.33
HBTU Not specified~70-83
COMU 2 x 179.00
DIC/Oxyma 20 - 60~80-85

Table 2: Comparison of Crude Purity for a "Difficult" Model Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized with Various Coupling Reagents.[7][12][13]

Cleavage CocktailCompositionApplication
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues like Arg(Mtr), Cys, Met, Trp.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Suitable for most sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc).
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)"Odorless" alternative, particularly for trityl-based protecting groups.[15]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation.[16]

Table 3: Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS.

Experimental Protocols

The following are detailed methodologies for the key experiments in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Swelling and First Amino Acid Loading (Wang Resin)
  • Resin Swelling: Place the Wang resin in a reaction vessel and add enough N,N-dimethylformamide (DMF) to swell the resin (approximately 10 mL per gram of resin). Agitate gently for 30-60 minutes. Drain the solvent.[7]

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-5 equivalents) in a minimal amount of DMF. Add N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[8]

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.[8]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).[8]

  • Drying: Dry the resin under vacuum.[8]

Protocol 2: Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF.[10]

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture for 5-10 minutes at room temperature.[8]

  • Drain and Repeat: Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 5-15 minutes to ensure complete deprotection.[8][10]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]

Protocol 3: Amino Acid Coupling using HBTU/HATU
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU or HATU (2.9-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 20-60 minutes at room temperature.[7][12]

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[7]

Protocol 4: Final Cleavage and Deprotection
  • Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.[12]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail (e.g., Reagent K). CAUTION: TFA is highly corrosive. [12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin). Gently agitate the mixture for 2-3 hours at room temperature.[5][12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[12]

  • Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Elongate Peptide Chain Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Coupled Cycle->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage End Crude Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection by Piperidine Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (removes acidic H⁺) Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF CO2 CO₂ Elimination->CO2 Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine DBF->Adduct + Piperidine (scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

References

N-Methylation of Peptides: A Technical Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful and widely adopted strategy in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents. This modification offers a versatile toolkit to modulate the physicochemical and biological properties of peptides, leading to enhanced "drug-like" characteristics. This in-depth technical guide explores the core benefits of N-methylation, providing a comprehensive overview of its impact on proteolytic stability, cell permeability, and receptor binding affinity. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to equip researchers with the practical knowledge required to leverage N-methylation in peptide drug discovery and development.

Core Benefits of N-Methylation

The introduction of a methyl group to the peptide backbone induces significant structural and energetic changes, leading to a cascade of beneficial effects for therapeutic peptide candidates.

Enhanced Proteolytic Stability

A major hurdle in the clinical development of peptide-based drugs is their rapid degradation by proteases in the body, resulting in a short in vivo half-life.[1] N-methylation provides a steric shield that hinders the approach of proteolytic enzymes to the scissile peptide bond.[1] The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns recognized by proteases, thereby inhibiting enzymatic cleavage.[1] This enhanced resistance to proteolysis is a key factor in improving the metabolic stability and overall bioavailability of peptide drugs.[2][3] A single N-methylation can confer protection over a four-residue window, dramatically increasing the peptide's half-life in the presence of various proteases.[1]

Improved Cell Permeability and Oral Bioavailability

The therapeutic utility of many peptides is limited by their poor ability to cross cell membranes and reach intracellular targets.[4] N-methylation can significantly enhance cell permeability through several mechanisms. Firstly, the replacement of an amide proton with a methyl group eliminates a hydrogen bond donor, reducing the energetic penalty of desolvation required for the peptide to transit across the hydrophobic lipid bilayer of the cell membrane.[5] Secondly, the steric bulk of the N-methyl group restricts the conformational flexibility of the peptide backbone.[6] This can promote the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the solvent and allow the peptide to present a more hydrophobic surface to the cell membrane, facilitating passive diffusion.[4][7] This "chameleonic" behavior is crucial for improving oral bioavailability, a highly sought-after property for peptide therapeutics.[8][9] In some cases, multiple N-methylations have been shown to drastically improve intestinal permeability, leading to oral bioavailabilities of up to 28% in rat models for certain cyclic hexapeptides.[7][10]

Modulation of Receptor Binding Affinity and Selectivity

N-methylation can profoundly influence a peptide's three-dimensional structure, which in turn can alter its binding affinity and selectivity for its target receptor.[2][11] The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, leading to enhanced potency. Conversely, it can also disrupt the binding conformation, leading to reduced affinity. This highlights the importance of a systematic "N-methyl scan," where methylation is introduced at various positions within the peptide sequence to identify modifications that optimize receptor interaction.[12] Furthermore, N-methylation can be used to fine-tune selectivity between different receptor subtypes, a critical aspect in designing targeted therapies with reduced off-target effects.[12] For instance, N-methylation of a somatostatin analog at a specific position resulted in an analogue with exceptionally high affinity and selectivity for the somatostatin receptor subtype 5.[12]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key peptide properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide/AnalogProteaseHalf-Life (t½)Fold Increase in StabilityReference
DKLYWWEFL (native)Trypsin~1 min-[13]
N-Me-K DKLYWWEFLTrypsin>1000 min>1000[13]
N-Me-L DKLYWWEFLTrypsin~72 min72[13]
Somatostatin Analog (native)Rat Intestinal Homogenate< 5 min-[8]
Tri-N-methylated Somatostatin AnalogRat Intestinal Homogenate> 240 min> 48[8]

Table 2: Cell Permeability and Oral Bioavailability of N-Methylated Peptides

Peptide/AnalogAssayPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
cyclo(-PFwKTF-) (native)Caco-2< 0.1Not bioavailable[8][14]
tri-N-methylated cyclo(-PFwKTF-)Caco-24.010 (in rats)[8][14][15]
Cyclic Hexapeptide (non-methylated)PAMPALow-[7]
Tri-N-methylated Cyclic HexapeptidePAMPAHigh28 (in rats)[7][10]

Table 3: Receptor Binding Affinity of N-Methylated Peptides (Somatostatin Analogs)

Analog (Modification)Receptor SubtypeBinding Affinity (Ki, nM)Change in AffinityReference
DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]Thr-NH₂ (native)SSTR21.5-[11]
N-Me-DTrp AnalogSSTR50.05High Affinity & Selectivity[12]
N-Me-Lys AnalogSSTR22.5Retained Affinity[12]
N-Me-Phe AnalogAll SSTRs> 1000Destroyed Affinity[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of N-methylated peptides.

Synthesis of N-Methylated Peptides

On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a common and efficient method for the site-specific N-methylation of a peptide backbone directly on the solid support.[16]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methyl p-toluenesulfonate (MeOTs) or Dimethyl sulfate ((Me)₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation (o-NBS Protection):

    • Dissolve o-NBS-Cl (4 eq) and DIPEA (2 eq) in DMF.

    • Add the solution to the resin and shake for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Methylation:

    • Dissolve MeOTs (10 eq) and DBU (5 eq) in DMF.

    • Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

    • Add the solution to the resin and shake for 2 x 5 minutes.

    • Wash the resin with DMF and DCM.

  • Coupling the Next Amino Acid:

    • Activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. Microwave-assisted coupling can be beneficial to improve efficiency, especially when coupling to a sterically hindered N-methylated residue.[17]

  • Repeat steps 2-6 for subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry (MS) and analytical RP-HPLC.[16]

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of an N-methylated peptide to degradation by specific proteases.[18]

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or phosphate-buffered saline (PBS), pH optimized for the specific protease)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a specific protease inhibitor)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides and the protease at known concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the reaction buffer to a final concentration of, for example, 1 mg/mL.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease stock solution to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.

    • Determine the half-life (t½) of the peptide under the assay conditions.

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[2][19]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptides (N-methylated and non-methylated)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in flasks.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.[4]

    • Alternatively, assess the permeability of the paracellular marker Lucifer yellow. Low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Prepare the dosing solution of the test peptide in HBSS at the desired concentration (e.g., 10 µM).

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of N-methylated peptides to their target receptor by measuring their ability to compete with a radiolabeled ligand.[20][21]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides (N-methylated and non-methylated) at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare cell membranes from cultured cells or tissues that express the target receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the study of N-methylated peptides.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide N-Methylated Peptide (Agonist) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Cascade

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by an N-methylated peptide agonist.

Experimental_Workflow_for_N_Methylated_Peptide_Evaluation cluster_assays In Vitro Evaluation start Design of N-Methylated Peptide Analogs synthesis Solid-Phase Peptide Synthesis (On-Resin N-Methylation) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Characterization (MS, Analytical HPLC) purification->characterization stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay (Caco-2 / PAMPA) characterization->permeability binding Receptor Binding Assay characterization->binding pharmacokinetics In Vivo Pharmacokinetic Studies (Animal Models) stability->pharmacokinetics permeability->pharmacokinetics binding->pharmacokinetics lead_optimization Lead Optimization pharmacokinetics->lead_optimization

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of N-methylated peptides.

Conclusion

N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[17] By enhancing metabolic stability, improving cell permeability, and allowing for the fine-tuning of receptor interactions, this modification can significantly increase the clinical potential of peptide-based drugs.[2] The experimental protocols and quantitative data detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers, scientists, and drug development professionals to make data-driven decisions in the pursuit of novel and effective peptide therapeutics.

References

An In-depth Technical Guide on Fmoc-N-methyl-beta-alanine for Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The field of biomedical research is continually seeking advanced materials with tunable properties for applications ranging from drug delivery to tissue engineering.[1][2] Peptide-based hydrogels, in particular, have emerged as a promising class of biomaterials due to their inherent biocompatibility, biodegradability, and structural similarity to the native extracellular matrix.[1][2][3] This guide focuses on the strategic use of N-fluorenylmethyloxycarbonyl-N-methyl-beta-alanine (Fmoc-N-methyl-β-alanine), a functionalized amino acid derivative, in the design and fabrication of novel biomaterials. N-methylation of the peptide backbone is a key chemical modification that enhances peptide stability and bioavailability.[4] This modification, facilitated by building blocks like Fmoc-N-methyl-β-alanine, allows for the creation of hydrogels with superior properties for controlled drug release and other advanced therapeutic applications.[4][5]

Introduction to Fmoc-Protected Amino Acids in Biomaterials

The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis and a critical component in the self-assembly of low molecular weight gelators.[6][7] The aromatic nature of the Fmoc group promotes π-π stacking interactions, which, in concert with hydrogen bonding and hydrophobic interactions, drive the self-assembly of peptide derivatives into nanofibrous networks.[7][8][9] These networks can entrap large volumes of water, forming hydrogels with high water content and tissue-like elasticity.[1][2] The resulting biomaterials are highly versatile and can be tailored for a variety of biomedical applications, including 3D cell culture, sustained drug release, and regenerative medicine.[1][2][10] The modification of the peptide backbone, such as through N-methylation, offers a strategy to further refine the physicochemical properties of these hydrogels.[4]

Synthesis of Fmoc-N-methyl-beta-alanine

The synthesis of Fmoc-N-methyl-β-alanine is a critical first step in its application for biomaterial fabrication. While several methods exist for N-methylation, a common and effective approach involves a solid-phase synthesis strategy.[4] This method provides high yield and purity, which are essential for biomedical applications.[4]

A recently developed protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4] The synthesis involves the attachment of Fmoc-β-alanine to the resin, followed by N-methylation of the protected amino acid. Two primary methylation agents, dimethyl sulfate and methyl iodide, have been successfully employed for this step.[4] The final product is cleaved from the resin to yield Fmoc-N-methyl-β-alanine.[4]

Self-Assembly and Hydrogelation

The self-assembly of Fmoc-N-methyl-β-alanine-containing peptides into hydrogels is a spontaneous process driven by a combination of non-covalent interactions.[2] The key driving forces include:

  • π-π Stacking: The aromatic Fmoc groups stack on top of each other, providing a strong cohesive force for the assembly of nanofibers.[7][8]

  • Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones, contributing to the formation of stable, ordered structures like β-sheets.[8][9]

  • Hydrophobic Interactions: The nonpolar regions of the molecules associate to minimize contact with water, further driving the self-assembly process.[2]

The N-methylation of the peptide backbone can influence these interactions, leading to altered fiber morphology and hydrogel properties. This modification can enhance the stability of the resulting biomaterial by protecting it from enzymatic degradation.[4]

Gelation is typically induced by a change in environmental conditions, such as a shift in pH or solvent composition.[9][11] The "pH switch" method, for example, involves dissolving the Fmoc-peptide derivative at a basic pH and then lowering the pH to trigger self-assembly and gelation.[9]

Physicochemical Properties of this compound Biomaterials

The incorporation of Fmoc-N-methyl-β-alanine into peptide sequences allows for the fine-tuning of the resulting hydrogel's properties. These properties are critical for their performance in biomedical applications.

PropertyDescriptionTypical Values/Observations
Critical Gelation Concentration (CGC) The minimum concentration of the peptide required to form a self-supporting hydrogel.For Fmoc-dipeptide hydrogels, CGC can be as low as 0.25 wt%.[11]
Mechanical Strength (Storage Modulus, G') A measure of the gel's stiffness and ability to resist deformation. This is often characterized using rheology.Fmoc-dipeptide hydrogels can exhibit G' values in the range of 1-10 kPa, which is comparable to soft tissues.[12]
Nanostructure The morphology of the self-assembled nanofibers, typically visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).Fibers with diameters in the range of 10-50 nm are commonly observed.[11][13]
Biocompatibility The ability of the material to perform with an appropriate host response in a specific application.Peptide-based hydrogels are generally considered to be highly biocompatible and non-toxic.[1][2]
Biodegradability The breakdown of the material by biological systems.The peptide backbone can be degraded by enzymes, and the N-methylation can be used to control the degradation rate.[1][2][4]

Applications in Drug Delivery

Fmoc-N-methyl-β-alanine-based hydrogels are excellent candidates for controlled drug delivery systems.[5][14] Their porous, three-dimensional network can encapsulate a wide range of therapeutic molecules, from small-molecule drugs to larger biologics like peptides and proteins.[11][14]

The release of the encapsulated drug is typically governed by diffusion through the hydrogel matrix. The rate of release can be controlled by modulating the cross-linking density and the physicochemical properties of the hydrogel, which can be influenced by the inclusion of N-methylated amino acids.[15]

DrugHydrogel SystemKey Findings
Bortezomib (Anticancer Peptide)Fmoc-diphenylalanine (FmocFF)The hydrogel served as a promising matrix for the encapsulation and controlled delivery of Bortezomib.[14]
DexamethasoneFmoc-triphenylalanine (Fmoc-Phe3)The release of dexamethasone was controlled and sustained, with the release kinetics dependent on the hydrogel's crosslinking degree.[15]
Naproxen (Anti-inflammatory)DehydrodipeptideThe hydrophobic drug was located in a hydrophobic environment within the hydrogel, indicating its potential for delivering similar drugs.[10]

Experimental Protocols

7.1 Synthesis of this compound (Solid-Phase Method) [4]

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add a solution of Fmoc-β-alanine and diisopropylethylamine (DIPEA) in DCM and shake for 2 hours.

  • Capping: Wash the resin with DCM and cap any unreacted sites using a solution of DCM, methanol, and DIPEA.

  • N-Methylation: Swell the resin in dimethylformamide (DMF). Add a solution of methyl iodide or dimethyl sulfate and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in DMF and shake for 2 hours. Repeat this step to ensure complete methylation.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-β-alanine from the resin using a solution of hexafluoroisopropanol (HFIP) in DCM.

  • Purification: Evaporate the solvent and purify the product using high-performance liquid chromatography (HPLC). Characterize the final product by mass spectrometry and NMR.

7.2 Preparation of Hydrogels (pH Switch Method) [9]

  • Dissolution: Dissolve the Fmoc-N-methyl-β-alanine-containing peptide in a small amount of a basic solution (e.g., 0.5 M NaOH) by vortexing and sonicating until the solution is clear.

  • Gelation Trigger: Immediately add the basic peptide solution to a solution containing an equivalent amount of acid (e.g., 0.1 M HCl) to neutralize the pH.

  • Gel Formation: Allow the solution to stand at room temperature. Gel formation is confirmed by inverting the vial and observing that the gel does not flow.

7.3 Characterization of Hydrogels

  • Rheology: Perform oscillatory rheology on the hydrogel to determine the storage modulus (G') and loss modulus (G''). A frequency sweep can be performed at a constant strain (e.g., 0.2%) to assess the viscoelastic properties of the gel.[16]

  • Transmission Electron Microscopy (TEM): [9]

    • Place a small volume of the hydrogel onto a carbon-coated copper grid and allow it to adsorb for 2 minutes.

    • Wick away excess gel and wash the grid with deionized water.

    • Stain the grid with a solution of 4% uranyl acetate in water for 1 minute.

    • Wick away the staining solution and allow the grid to dry before imaging.

  • Drug Release Study: [15]

    • Incorporate the drug into the hydrogel during the gelation process.

    • Place a known amount of the drug-loaded hydrogel into a buffered solution (e.g., PBS, pH 7.4).

    • At predetermined time intervals, withdraw aliquots of the buffer and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Replenish the buffer with fresh solution to maintain sink conditions.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Resin 2-CTC Resin Fmoc_beta_Ala Fmoc-beta-alanine Resin->Fmoc_beta_Ala Loading Methylation N-Methylation (Methyl Iodide/Sulfate) Fmoc_beta_Ala->Methylation Cleavage Cleavage from Resin (HFIP/DCM) Methylation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Self_Assembly_Diagram cluster_assembly Self-Assembly and Hydrogelation Monomers Fmoc-Peptide Monomers in Solution Trigger Trigger (e.g., pH change) Monomers->Trigger Nanofibers Self-Assembled Nanofibers Trigger->Nanofibers π-π Stacking, H-Bonding Hydrogel 3D Hydrogel Network Nanofibers->Hydrogel Entanglement

Caption: The process of self-assembly leading to hydrogel formation.

Drug_Delivery_Workflow cluster_drug_delivery Drug Delivery Application Workflow Encapsulation Drug Encapsulation during Gelation Administration Hydrogel Administration (e.g., Injection) Encapsulation->Administration Release Controlled Drug Release (Diffusion) Administration->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Workflow for a typical drug delivery application using the hydrogel.

Conclusion and Future Outlook

Fmoc-N-methyl-β-alanine is a valuable building block for the creation of advanced biomaterials. The ability to introduce N-methylation into peptide sequences provides a powerful tool for enhancing the stability and tuning the physicochemical properties of self-assembling peptide hydrogels. These materials show great promise for a wide range of biomedical applications, particularly in the field of controlled drug delivery. Future research will likely focus on exploring the effects of N-methylation on cell-material interactions and the in vivo performance of these hydrogels, further expanding their therapeutic potential.

References

The Vanguard of Therapeutics: An In-depth Technical Guide to Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of pharmacotherapy is undergoing a significant transformation. Moving beyond conventional formulations, advanced drug delivery systems (DDS) are revolutionizing treatment by enhancing therapeutic efficacy, improving safety profiles, and enabling patient-centric administration.[1][2] These sophisticated systems are engineered to control the rate, time, and location of drug release within the body, thereby overcoming the limitations of traditional methods like poor bioavailability and systemic toxicity.[3][4] This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and quantitative performance of leading drug delivery platforms, designed to serve as a vital resource for professionals in drug development.

Polymeric Nanoparticles: Versatile Carriers for Targeted Therapy

Polymeric nanoparticles (PNPs) are solid, submicron-sized particles fabricated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and chitosan.[5][6] Their tunable physicochemical properties—including size, surface charge, and degradation kinetics—make them exceptionally versatile for a wide array of therapeutic applications, from cancer therapy to oral drug delivery.[7][8] PNPs can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling controlled, sustained release.[5][9]

A key application of PNPs lies in oncology, where they can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[10] Furthermore, their surfaces can be functionalized with targeting ligands, such as antibodies or folate, to actively bind to receptors overexpressed on cancer cells, facilitating receptor-mediated endocytosis and targeted intracellular drug delivery.[11][12]

Quantitative Performance of Polymeric Nanoparticle Systems

The efficacy of PNPs is quantitatively assessed through various parameters, including particle size, drug loading capacity, encapsulation efficiency, and pharmacokinetic profiles. A meta-analysis of numerous studies has quantitatively confirmed that encapsulating drugs within polymeric nanoparticles significantly enhances their oral bioavailability, as measured by the Area Under the Curve (AUC).[13]

Polymer Drug Particle Size (nm) Encapsulation Efficiency (%) Drug Loading (%) Key Finding Reference
PLGARutin252.6 ± 2.8581Not SpecifiedOptimized formulation achieved high encapsulation efficiency for a poorly soluble flavonoid.[14]
PLGAIndomethacin273-563 (PVA stabilizer)Not SpecifiedNot SpecifiedParticle size was influenced by the choice of solvent and stabilizer.[6]
Albumin-AlginatePaclitaxel169 ± 28 - 296 ± 57Not Specified2.63 - 3.56 µg/mgFolate-targeted nanoparticles demonstrated sustained release over 23-27 hours.[15]
ChitosanRotigotine~170Not SpecifiedNot SpecifiedPositively charged nanoparticles showed absorption into both blood and lymph circulation, enhancing bioavailability.[6][16]
Experimental Protocols

Protocol 1: Synthesis of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs.[14]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA polymer and the hydrophobic drug (e.g., Rutin) in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[14][17] Propylene glycol can be used as a co-solvent to dissolve certain drugs.[14]

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA), under high-speed homogenization or sonication in an ice bath.[7][17] This process creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[14]

  • Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 9000 rpm for 40 min) to pellet the nanoparticles.[14] Wash the pellet multiple times with distilled water to remove excess stabilizer and unencapsulated drug.[17]

  • Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a fine powder for storage and further characterization.[14]

Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Collection cluster_characterization Characterization prep_org Prepare Organic Phase (PLGA + Drug in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation (Magnetic Stirring) emulsify->evap centrifuge Centrifugation evap->centrifuge wash Washing Steps (x3) centrifuge->wash lyophilize Lyophilization wash->lyophilize dls Particle Size & PDI (DLS) lyophilize->dls zeta Zeta Potential lyophilize->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) lyophilize->ee sem Morphology (SEM/TEM) lyophilize->sem

Caption: Workflow for PLGA nanoparticle synthesis, purification, and characterization.

Liposomes: Clinically Established Vesicular Systems

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within the lipid bilayer.[10] They are among the first nanomedicine delivery systems to achieve clinical translation, with products like Doxil® (pegylated liposomal doxorubicin) being used for cancer treatment.[18] The inclusion of polyethylene glycol (PEG) on the liposome surface ("PEGylation") creates a "stealth" characteristic, which helps to evade the immune system and prolong circulation time.[19][20]

Quantitative Performance of Liposomal Formulations
Lipid Composition Drug Particle Size (nm) Encapsulation Efficiency (%) Key Finding Reference
HSPC:Cholesterol:DSPE-PEG (55:40:5)Doxorubicin & L-arginine~120-130~3% (for L-arginine)Co-encapsulation is feasible for synergistic effects. Suitable size for EPR effect.[20]
Phosphatidylcholine:CholesterolGinsenoside Rg3152.58 ± 0.7485.24 ± 1.02Optimized formulation achieved high encapsulation for an anticancer ginsenoside.[21]
DSPC:DSPE-PEG:CHOL (70:5:25)SN-38150-200Higher than non-pegylatedPEGylated liposomes showed higher encapsulation and slower in-vitro release.[19]
Experimental Protocols

Protocol 2: Preparation of PEGylated Liposomes via Thin-Film Hydration

This is a common and robust method for preparing liposomes.[20][21]

  • Lipid Film Formation: Dissolve lipids (e.g., HSPC, cholesterol) and the PEGylated lipid (e.g., DSPE-PEG) in a suitable organic solvent mixture (e.g., chloroform:methanol).[20][21] If encapsulating a hydrophobic drug, it is added at this stage.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 55-60°C) to form a thin, dry lipid film on the wall of the round-bottom flask.[20][21]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS). If encapsulating a hydrophilic drug, it is dissolved in this buffer. The hydration process, often involving gentle agitation, causes the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Targeted Drug Delivery via Receptor-Mediated Endocytosis

Targeted nanoparticles and liposomes often rely on receptor-mediated endocytosis (RME) for cellular entry.[3][5] This process provides a highly specific and efficient internalization pathway.[22]

RME cluster_membrane Cell Membrane receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit 2. Clustering endosome Early Endosome (pH ~6.5) clathrin_pit->endosome 3. Internalization ligand_np Ligand-Targeted Nanoparticle ligand_np->receptor 1. Binding lysosome Lysosome (pH ~5.0) endosome->lysosome 4. Trafficking drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release Lysosomal Release

Caption: Pathway of receptor-mediated endocytosis for targeted drug delivery.

Hydrogels: Water-Swollen Networks for Sustained Release

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[14][20] Their tissue-like mechanical properties and high biocompatibility make them ideal for various biomedical applications, including drug delivery and tissue engineering.[23] Drug release from hydrogels can be controlled by several mechanisms, including diffusion, swelling, and degradation of the polymer network.[24] "Smart" hydrogels can be designed to respond to environmental stimuli like pH or temperature, allowing for on-demand drug release.[15]

Quantitative Performance of Hydrogel Systems
Hydrogel System Drug Release Duration Release Mechanism Key Finding Reference
pHEMA with PLGA microparticlesLetrozole32 daysFickian Diffusion (Higuchi model)Hybrid system provided sustained release with a reduced initial burst.[25]
Chitosan-basedCeftazidime, KetoprofenNot specifiedNot specifiedHydrogels prepared by freeze-thawing could load both antibiotic and analgesic drugs.[26]
Multi-layered pH-sensitive NPsDoxorubicin> 72 hourspH-triggeredLess than 40% release at pH 7.4 vs. ~80% release at pH 5.0 after 72h.[27]
Experimental Protocols

Protocol 3: Preparation of a Chitosan-Based Injectable Hydrogel

This protocol describes a method for creating a self-healing, injectable hydrogel.[28]

  • Polymer Solution Preparation: Prepare a sterile solution of glycol chitosan (e.g., 3-4 wt%) in a suitable buffer or cell culture medium.[28][29]

  • Crosslinker Solution Preparation: Prepare a sterile solution of a dialdehyde-terminated crosslinker (e.g., benzaldehyde-terminated PEG).[28]

  • Hydrogel Formation: Mix the glycol chitosan solution with the crosslinker solution. The formation of dynamic imine bonds between the amino groups of chitosan and the aldehyde groups of the crosslinker will lead to gelation within minutes at room temperature.[28]

  • Drug/Cell Loading: For drug or cell delivery, the therapeutic agent or cells are mixed with one of the polymer solutions (typically the chitosan solution) before the crosslinker is added.[29]

  • Characterization: The hydrogel's properties, such as gelation time, stiffness (modulus), swelling ratio, and drug release kinetics, are then characterized using techniques like rheometry and spectrophotometry.[28][30]

Microneedles: Minimally Invasive Transdermal Delivery

Microneedle (MN) arrays are a promising technology for transdermal drug delivery, designed to bypass the skin's primary barrier, the stratum corneum, in a minimally invasive and painless manner.[19][31] These arrays consist of micron-sized needles that create transient micropores in the skin, enhancing the delivery of a wide range of molecules, including proteins, peptides, and vaccines.[30] Several types of microneedles exist, including solid, coated, hollow, and dissolvable.[24] Dissolving microneedles, fabricated from biocompatible polymers like PVA or PVP, encapsulate the drug and dissolve within the skin, releasing their payload and leaving no sharp waste.[4][32]

Clinical and Performance Data for Microneedle Systems
Microneedle Type Drug/Molecule Key Finding Reference
Solid (Silicon)Calcein (model drug)Increased permeability coefficient by 10,000 to 100,000 times compared to intact skin.
Dissolving (PVA/PVP)ImiquimodSuccessfully fabricated and characterized for potential veterinary applications.
CoatedLidocaineShowed enhanced in vitro drug delivery within 2 minutes.[33]
Dissolving (Polymeric)MeloxicamAchieved ~100% in vitro drug release in 60 minutes and a 2.58-fold increase in skin permeation.[33]
Experimental Protocols

Protocol 4: Fabrication of Dissolving Microneedles via Micromolding

This two-step casting procedure is a common method for producing dissolving microneedles.[32]

  • Master Mold Fabrication: Create a master structure of the desired microneedle geometry, often using techniques like 3D printing or photolithography.[32][34]

  • PDMS Mold Creation: Cast a liquid silicone elastomer, like polydimethylsiloxane (PDMS), over the master mold and cure it (e.g., at 70°C for 2 hours) to create a negative replica (the production mold).[32][35]

  • Polymer Solution Preparation: Prepare a viscous aqueous solution of a biocompatible, dissolvable polymer (e.g., a 1:2 weight ratio of PVA and PVP-K90 to a total concentration of 15% w/w).[32] The drug to be delivered is dissolved or suspended in this solution.

  • Mold Filling: Pour the polymer solution into the PDMS mold and centrifuge (e.g., at 4000 rpm for 30 min) to force the viscous solution into the micro-cavities of the mold.[32]

  • Drying and Patch Formation: Remove the excess solution and dry the filled mold (e.g., on a hot plate at 40°C) to form the solid, dissolvable microneedle patch.[32] The patch can then be carefully peeled from the PDMS mold.

Stimuli-Responsive Systems: "Smart" Delivery on Demand

Stimuli-responsive, or "smart," drug delivery systems are designed to undergo physicochemical changes in response to specific triggers, leading to controlled drug release.[22] These triggers can be internal (endogenous), such as changes in pH, redox potential, or enzyme concentration, or external (exogenous), such as light, temperature, or magnetic fields.[13][36] A prominent application is in cancer therapy, where nanoparticles can be engineered to release their cytotoxic payload in the acidic microenvironment of a tumor (pH 6.5-6.8) or within the even more acidic endosomes/lysosomes (pH 5.0-6.5) following cellular uptake.[2][37]

Classification of Stimuli-Responsive Systems

G cluster_internal Internal (Endogenous) Stimuli cluster_external External (Exogenous) Stimuli DDS Stimuli-Responsive DDS pH pH DDS->pH Enzyme Enzymes DDS->Enzyme Redox Redox Potential DDS->Redox Temp Temperature DDS->Temp Light Light DDS->Light Magnetic Magnetic Field DDS->Magnetic Ultrasound Ultrasound DDS->Ultrasound

Caption: Classification of internal and external stimuli for drug delivery.

Experimental Protocols

Protocol 5: In Vitro pH-Responsive Drug Release Assay

This protocol is used to quantify how a change in pH triggers drug release.[2][38]

  • Sample Preparation: Disperse a known amount of the drug-loaded pH-responsive nanoparticles in an aqueous solution.

  • Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release Media: Place the sealed dialysis bag into a larger container with a release buffer set to a specific pH (e.g., pH 7.4 to simulate physiological conditions, and pH 6.8 or 5.3 to simulate tumor or endosomal environments).[2] Maintain the setup at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[38] Calculate the cumulative drug release as a percentage of the total drug loaded.

Conclusion and Future Directions

Advanced drug delivery systems represent a cornerstone of modern pharmaceutical development, offering unprecedented control over the therapeutic action of drugs.[29] Polymeric nanoparticles and liposomes have demonstrated clinical success, particularly in oncology, by improving pharmacokinetics and enabling targeted delivery.[10][18] Hydrogels are proving invaluable for sustained, localized delivery, while microneedles are set to revolutionize the transdermal administration of biologics.[23][33] The continued evolution of stimuli-responsive systems promises even greater precision, moving the field closer to the goal of personalized medicine.[8] Future research will likely focus on multifunctional "theranostic" platforms that combine therapeutic delivery with real-time diagnostics, further enhancing treatment specificity and patient outcomes.[8] Addressing challenges in scalability, regulatory approval, and cost-effectiveness will be critical for the widespread clinical translation of these transformative technologies.[2][7]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. N-methylation of the peptide backbone can significantly enhance the pharmacokinetic properties of therapeutic peptides, leading to improved metabolic stability, increased cell permeability, and the ability to modulate peptide conformation.[1][2] Fmoc-N-methyl-β-alanine, a derivative of the non-proteinogenic amino acid β-alanine, offers a unique building block to introduce these advantageous characteristics.

This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-methyl-β-alanine using Fmoc chemistry.

Advantages of Incorporating N-methyl-β-alanine

The introduction of an N-methyl group on the β-alanine residue can confer several beneficial properties to a peptide therapeutic:

  • Enhanced Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can lead to a longer in-vivo half-life.[1][2]

  • Improved Membrane Permeability and Bioavailability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, potentially leading to improved absorption and oral bioavailability.[1][3]

  • Conformational Control: The restricted rotation around the N-Cα bond caused by the methyl group can lock the peptide into a more bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1][4]

Challenges in SPPS with Fmoc-N-methyl-β-alanine

The primary challenge in utilizing Fmoc-N-methyl-β-alanine in SPPS is the steric hindrance imparted by the N-methyl group. This can lead to:

  • Slower Coupling Kinetics: The bulky methyl group can impede the approach of the activated carboxylic acid of the incoming amino acid, resulting in slower and less efficient coupling reactions.[2]

  • Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final peptide product.

  • Aggregation: The increased hydrophobicity of N-methylated peptides can sometimes promote on-resin aggregation, further hindering reaction kinetics.

To overcome these challenges, optimized protocols involving more potent coupling reagents and potentially longer reaction times are necessary.

Data Presentation: Quantitative Analysis in SPPS of N-methylated Peptides

While specific quantitative data for the incorporation of Fmoc-N-methyl-β-alanine is limited in the literature, the following tables provide a summary of expected outcomes based on studies with other N-methylated amino acids. These values should be considered as a general guide, and actual results will vary depending on the peptide sequence, coupling conditions, and analytical methods.

Table 1: Comparison of Coupling Reagents for N-methylated Amino Acids

Coupling ReagentClassRelative Effectiveness for Hindered CouplingsReference
HATU Uronium/AminiumHigh[5]
HCTU Uronium/AminiumModerate to High[5]
PyBOP PhosphoniumHigh[5]
COMU Uronium/AminiumHigh[5]
DIC/HOBt CarbodiimideLow to Moderate[5]

Table 2: Typical Yield and Purity for Peptides Containing N-methylated Amino Acids

ParameterTypical RangeAnalytical MethodReference
Coupling Efficiency (per step) 95-99% (with optimized conditions)Qualitative (Kaiser/Chloranil test), Quantitative (HPLC of cleaved peptidyl-resin)[6]
Overall Crude Peptide Yield 10-40%Gravimetric analysis after cleavage and precipitation[7]
Final Purity (after purification) >95%RP-HPLC (UV detection at 210-230 nm)[6]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing Fmoc-N-methyl-β-alanine using the Fmoc/tBu strategy.

Protocol 1: Incorporation of Fmoc-N-methyl-β-alanine into a Peptide Sequence

This protocol outlines a single coupling cycle for the addition of Fmoc-N-methyl-β-alanine.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Fmoc-N-methyl-β-alanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), DMF

  • Chloranil or Kaiser test reagents

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-N-methyl-β-alanine:

    • In a separate vial, dissolve Fmoc-N-methyl-β-alanine (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended. For difficult couplings, the reaction can be left overnight.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a chloranil test (the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue). A positive chloranil test (blue/green color) indicates the presence of unreacted secondary amines.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).

  • Washing:

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. Note that coupling onto the N-methylated residue can also be sterically hindered and may require the optimized conditions described in step 3.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., aqueous acetonitrile).

    • Purify the peptide by RP-HPLC. Collect the fractions corresponding to the main peak.[9]

  • Analysis:

    • Confirm the identity and purity of the purified peptide fractions by analytical RP-HPLC and mass spectrometry.[10] The expected mass will include an increase of 14.01565 Da for each incorporated N-methyl-β-alanine residue compared to its non-methylated counterpart.[11]

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 Wash (DMF) Deprotection->Wash1 3. Coupling Couple Fmoc-N-methyl-β-alanine (HATU/DIPEA/DMF) Wash1->Coupling 4. Wash2 Wash (DMF/DCM) Coupling->Wash2 5. Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection 6. Cleavage Cleavage from Resin (e.g., Reagent K) Final_Deprotection->Cleavage 7. Purification Purification (RP-HPLC) Cleavage->Purification 8. Analysis Analysis (MS, HPLC) Purification->Analysis 9.

SPPS workflow for incorporating Fmoc-N-methyl-β-alanine.

logical_relationship cluster_properties Physicochemical Changes cluster_outcomes Improved Peptide Properties N_Methylation N-methylation of β-alanine Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capacity N_Methylation->Reduced_H_Bonding Increased_Lipophilicity Increased Lipophilicity N_Methylation->Increased_Lipophilicity Conformational_Rigidity Increased Conformational Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Membrane_Permeability Improved Membrane Permeability Reduced_H_Bonding->Membrane_Permeability Increased_Lipophilicity->Membrane_Permeability Target_Affinity Potentially Higher Target Affinity Conformational_Rigidity->Target_Affinity Bioavailability Increased Bioavailability Membrane_Permeability->Bioavailability

Logical relationship of N-methylation to improved peptide properties.

Signaling Pathways

While specific signaling pathways directly modulated by peptides containing N-methyl-β-alanine are context-dependent and would be determined by the overall peptide sequence and its biological target, the incorporation of β-alanine itself can be of interest. β-alanine is known to act as a neurotransmitter and can interact with various receptors, including glycine receptors and GABA receptors.[12] Peptides designed with N-methyl-β-alanine may be targeted to modulate these or other signaling pathways, with the N-methylation serving to enhance the peptide's stability and bioavailability, thereby prolonging its effect on the intended pathway.

For instance, β-alanine supplementation has been shown to increase carnosine levels, which has antioxidant and anti-inflammatory effects, and to potentially increase brain-derived neurotrophic factor (BDNF) levels, which is involved in neuronal survival and growth.[13] A peptide mimetic containing N-methyl-β-alanine could be designed to leverage these effects in a more targeted manner.

signaling_concept Peptide Peptide containing N-methyl-β-alanine Receptor Target Receptor (e.g., GPCR, Ion Channel) Peptide->Receptor Binds to Cell Target Cell Signaling_Cascade Intracellular Signaling Cascade Cell->Signaling_Cascade Activates/Inhibits Biological_Response Biological Response (e.g., change in gene expression, neurotransmission) Signaling_Cascade->Biological_Response Leads to

Conceptual signaling pathway for a bioactive peptide.

References

Application Notes: Fmoc-N-methyl-beta-alanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-methyl-beta-alanine is an essential building block in medicinal chemistry and drug development, utilized in solid-phase peptide synthesis (SPPS) to create complex and effective therapeutic peptides.[1] The incorporation of N-methylated amino acids, such as this compound, into peptide chains can confer several advantageous properties. These include enhanced enzymatic stability, improved oral bioavailability, and increased cell permeability.[2][3] The N-methyl group introduces conformational constraints that can improve the stability and biological activity of the resulting peptides.[4]

However, the coupling of N-methylated amino acids presents significant challenges primarily due to steric hindrance.[2][5] The bulky N-methyl group impedes the approach of the activated amino acid to the free amine on the growing peptide chain, often leading to incomplete reactions and low yields.[5] Consequently, standard coupling protocols are often insufficient, necessitating the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiency.[2]

Monitoring the completion of coupling reactions involving N-methylated amino acids also requires alternative methods. The commonly used ninhydrin test is ineffective as it relies on a primary amine. Instead, the bromophenol blue test is recommended to confirm the absence of free secondary amines.[2]

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered residues like this compound. Urionium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides.[5]

Coupling ReagentFull NameClassKey Characteristics
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUrionium/Aminium SaltReacts quickly with minimal epimerization; highly effective for N-methyl amino acids.[2][6]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][6]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltA popular and efficient coupling reagent; often used with an additive like HOAt for hindered couplings.[2]
PyBroP Bromotripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltA more reactive phosphonium salt, highly efficient for coupling N-methylated amino esters.[2][6][7]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUrionium/Aminium SaltOffers coupling efficiencies comparable to HATU with improved safety and solubility profiles.[8]

Experimental Workflow

The following diagram illustrates the general solid-phase peptide synthesis (SPPS) cycle for the incorporation of an this compound residue.

SPPS_Workflow cluster_main This compound Coupling Cycle Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling Reaction (Fmoc-N-Me-β-Ala + Reagent) Wash1->Coupling 3 Wash2 DMF/DCM Wash Coupling->Wash2 4 NextCycle Ready for Next Cycle Wash2->NextCycle 5

Caption: General workflow for solid-phase synthesis coupling.

Detailed Experimental Protocols

These protocols are designed for solid-phase peptide synthesis (SPPS) on a resin support. All procedures should be performed in a suitable reaction vessel with agitation.

Protocol 1: Coupling using HATU

This protocol utilizes HATU, a highly effective reagent for coupling N-methylated amino acids.[2]

1. Resin Preparation:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2][9]

  • Perform Fmoc deprotection on the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF for 7-20 minutes.[9]

  • Wash the resin thoroughly with DMF (5 times) to remove piperidine.[9]

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF or NMP.[2]

  • Add Diisopropylethylamine (DIEA) (8 eq.) to the solution.[2]

  • Allow the mixture to pre-activate for 5 minutes at room temperature.[2]

  • Add the activated amino acid solution to the washed, deprotected resin.[2]

  • Shake the reaction mixture for a minimum of 1 hour at room temperature. Longer coupling times may be necessary depending on the sequence.[2][9]

3. Post-Coupling Procedure:

  • Filter the reaction solution from the resin.

  • Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Perform a bromophenol blue test to confirm reaction completion. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, requiring a second coupling (recoupling).[2]

Reagent Stoichiometry (HATU Protocol)

ReagentEquivalents (relative to resin loading)Purpose
This compound4Amino acid building block
HATU4Coupling/Activating Reagent
DIEA8Base for activation
20% Piperidine in DMFN/AFmoc deprotection
Protocol 2: Coupling using PyBroP

This protocol is an alternative for difficult couplings, using the highly reactive phosphonium salt PyBroP.[2]

1. Resin Preparation:

  • Follow the same swelling and Fmoc deprotection steps as described in Protocol 1.

  • After deprotection and washing, suspend the resin in DCM (approx. 10 mL per gram of resin).[2]

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (2 eq.) in DCM or DMF and add it to the resin suspension.[2]

  • Add PyBroP (2 eq.) to the reaction vessel.[2]

  • Cool the entire mixture to 0 °C in an ice bath.[2]

  • Add DIEA (6 eq.) to the cold mixture.[2]

  • Mix for 1 minute while cold, then allow the reaction to proceed for 1 hour at room temperature with agitation.[2]

3. Post-Coupling Procedure:

  • Filter the reaction solution from the resin.

  • Wash the resin thoroughly with DCM (5 times).[2]

  • Perform a bromophenol blue test to confirm reaction completion as described in Protocol 1.[2]

Reagent Stoichiometry (PyBroP Protocol)

ReagentEquivalents (relative to resin loading)Purpose
This compound2Amino acid building block
PyBroP2Coupling/Activating Reagent
DIEA6Base for activation
20% Piperidine in DMFN/AFmoc deprotection

Chemical Coupling Pathway

The diagram below outlines the chemical activation of this compound by a uronium/aminium salt like HATU and its subsequent coupling to the peptide chain.

Chemical_Pathway cluster_chem Activation and Coupling Mechanism AA Fmoc-N-Me-β-Ala-COOH (Carboxylic Acid) ActivatedEster Activated OAt-Ester (Reactive Intermediate) AA->ActivatedEster Activation Reagent HATU + DIEA (Coupling Reagent + Base) Reagent->ActivatedEster CoupledProduct Resin-Peptide-CO-N-Me-β-Ala-Fmoc (New Peptide Bond Formed) ActivatedEster->CoupledProduct Coupling ResinAmine Resin-Peptide-NH2 (Free N-terminal Amine) ResinAmine->CoupledProduct

Caption: Activation and coupling reaction pathway.

References

Application Notes and Protocols: Fmoc Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development, offering enhanced metabolic stability, increased cell permeability, and improved conformational control in peptides. However, the steric hindrance introduced by the N-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), particularly during the fluorenylmethyloxycarbonyl (Fmoc) deprotection step. This document provides detailed application notes, protocols, and troubleshooting strategies for the efficient Fmoc deprotection of N-methylated amino acids.

Introduction: The Challenge of N-Methylation

The standard Fmoc deprotection protocol, typically using 20% piperidine in N,N-dimethylformamide (DMF), can be sluggish and inefficient for N-methylated amino acid residues. The steric bulk of the N-methyl group hinders the approach of the piperidine base to the dibenzofulvene intermediate, leading to incomplete deprotection. This can result in deletion sequences and truncated peptides, significantly impacting the final product's purity and yield.

To overcome these challenges, modified deprotection conditions and alternative reagents have been developed to enhance the efficiency of this critical step.

Standard and Optimized Deprotection Conditions

While a solution of 20% piperidine in DMF is the standard for non-methylated amino acids, stronger basic conditions or longer reaction times are often necessary for N-methylated residues.

Table 1: Comparison of Common Fmoc Deprotection Conditions for N-Methylated Amino Acids

Reagent/ConditionConcentrationTypical Reaction TimeTemperatureKey Considerations
Piperidine in DMF20% (v/v)10 - 30 minutesRoom TemperatureOften insufficient for complete deprotection of N-methylated residues.
Piperidine in DMF40% (v/v)5 - 15 minutesRoom TemperatureIncreased concentration can improve efficiency but may also increase side reactions.
1,8-Diazabicycloundec-7-ene (DBU)2% (v/v)5 - 10 minutesRoom TemperatureA stronger, non-nucleophilic base that can accelerate deprotection. Often used in combination with piperidine.
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)3 - 7 minutesRoom TemperatureA common and effective combination for difficult deprotections.
Piperazine in DMF20% (v/v)10 - 20 minutesRoom TemperatureA less hindered secondary amine that can be more effective than piperidine in some cases.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol is suitable for many standard, non-hindered N-methylated amino acids.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the reaction vessel for 20-30 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperidine Cocktail

This protocol is recommended for sterically hindered N-methylated amino acids or for sequences where standard deprotection is incomplete.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.

  • Reaction: Agitate the reaction vessel for 5-10 minutes at room temperature. A second treatment may be necessary for particularly difficult residues.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU and piperidine.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Visualizations

Caption: Workflow for Fmoc deprotection of N-methylated amino acids.

Caption: Challenges in the Fmoc deprotection of N-methylated amino acids.

Potential Side Reactions and Troubleshooting

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Incomplete Deprotection Steric hindrance from the N-methyl group and adjacent residues.Use a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF). Increase reaction time or perform a double deprotection.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the dipeptide, particularly with proline or glycine at the C-terminus.Use 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the deprotection solution to suppress DKP formation. Couple the next amino acid immediately after deprotection.
Racemization Abstraction of the α-proton by the strong base, particularly with sensitive amino acids.Use a less basic deprotection reagent if possible, or minimize the exposure time to strong bases. The use of DBU requires careful monitoring.
Monitoring Deprotection

The completion of the Fmoc deprotection can be monitored qualitatively by taking a small sample of the deprotection solution, adding it to a solution of a secondary amine (like piperidine), and observing the color. A strong blue color, due to the dibenzofulvene-piperidine adduct, indicates that the deprotection is proceeding. A more quantitative method is to perform a small-scale cleavage of the resin and analyze the peptide by HPLC and mass spectrometry.

Conclusion

The successful incorporation of N-methylated amino acids into peptides requires careful optimization of the Fmoc deprotection step. While standard conditions may suffice for some residues, the use of stronger base cocktails, such as those containing DBU, is often necessary to overcome the steric hindrance imposed by the N-methyl group. By understanding the potential challenges and employing the appropriate protocols and troubleshooting strategies, researchers can efficiently synthesize N-methylated peptides for various applications in drug discovery and development.

Application Notes and Protocols for Incorporating Fmoc-N-methyl-beta-alanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance the therapeutic potential of peptide-based candidates. N-methylation, the substitution of the amide proton with a methyl group, can confer several advantageous properties. These include increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, and improved membrane permeability, which can enhance oral bioavailability.[1][2] Furthermore, the introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[3]

This document provides detailed application notes and protocols for the incorporation of Fmoc-N-methyl-beta-alanine, a non-natural N-methylated beta-amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Properties and Handling of this compound

This compound is a white to off-white solid, and commercially available reagents typically have a purity of ≥97% as determined by HPLC.[4] Proper storage and handling are crucial to maintain its integrity.

PropertyValueReference
Appearance White to off-white solid[4]
Purity (HPLC) ≥97%[4]
Storage Conditions 2-8°C, desiccated[4]

Challenges in Incorporating this compound

The primary challenge in incorporating N-methylated amino acids, including this compound, into a growing peptide chain is the increased steric hindrance around the secondary amine. This steric bulk significantly reduces the nucleophilicity of the nitrogen atom, making peptide bond formation more difficult compared to coupling with a primary amine. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yields of the desired peptide.

Recommended Coupling Reagents

To overcome the challenge of steric hindrance, the use of potent activating and coupling reagents is essential. Standard coupling reagents may not be sufficient to achieve high coupling efficiencies. The following table summarizes recommended coupling reagents for N-methylated amino acids.

Coupling ReagentAdditive (if applicable)Key Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole) or DIPEA (N,N-Diisopropylethylamine)High coupling efficiency for sterically hindered amino acids.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole) or DIPEAEffective for many standard couplings, but may be less efficient for N-methylated residues compared to HATU.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBt or DIPEAAnother effective phosphonium-based reagent.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)DIPEAOffers high reactivity and is a safer alternative to benzotriazole-based reagents.

Experimental Protocols

The following protocols provide a general guideline for the manual incorporation of this compound into a peptide sequence using Fmoc/tBu SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the key steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • This compound

  • Appropriate coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine. Note: N-methylated amines do not give a positive Kaiser test result. Alternative tests like the chloranil test are required to monitor the coupling to an N-methylated residue.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary for difficult sequences.

    • Monitor the coupling reaction using a suitable test (e.g., chloranil test).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: In Vitro Protease Stability Assay

This protocol is designed to compare the stability of a peptide containing N-methyl-beta-alanine against its non-methylated counterpart in the presence of proteases.

Materials:

  • N-methylated peptide

  • Native (non-methylated) control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the N-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution at 37°C.

    • Include a control reaction for each peptide without the protease.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube and quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides. Calculate the half-life (t½) of each peptide to quantitatively assess the improvement in stability.

Quantitative Data Summary

While specific coupling yields for this compound are highly sequence-dependent, the use of potent coupling reagents generally leads to high incorporation efficiency. The following table provides representative data for the synthesis of N-methylated peptides.

ParameterTypical ValueNotes
Coupling Efficiency (single) >95%With potent reagents like HATU and extended coupling times.
Crude Peptide Purity (RP-HPLC) 50-80%Highly dependent on the peptide sequence and the number of N-methylated residues.
Final Yield (after purification) 10-40%Varies significantly based on peptide length, complexity, and purification efficiency.
Increase in Proteolytic Stability (Half-life) 2 to >10-foldCompared to the non-methylated analogue; dependent on the specific protease and the position of N-methylation.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Coupling (Fmoc-N-Me-β-Ala-OH, HATU, DIPEA) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat Steps 2-5 Washing2->Repeat for each amino acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

SPPS workflow for incorporating this compound.
Logical Relationship of N-methylation to Improved Peptide Properties

N_Methylation_Benefits N_Me Incorporation of N-methyl-beta-alanine Steric_Hindrance Steric Hindrance at Amide Bond N_Me->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capacity N_Me->Reduced_H_Bonding Conformational_Rigidity Increased Backbone Conformational Rigidity N_Me->Conformational_Rigidity Protease_Resistance Increased Protease Resistance Steric_Hindrance->Protease_Resistance Increased_Lipophilicity Increased Lipophilicity Reduced_H_Bonding->Increased_Lipophilicity Bioactive_Conformation Stabilization of Bioactive Conformation Conformational_Rigidity->Bioactive_Conformation Longer_Half_Life Longer In Vivo Half-Life Protease_Resistance->Longer_Half_Life Improved_Permeability Improved Membrane Permeability Increased_Lipophilicity->Improved_Permeability Enhanced_Potency Enhanced Potency and Selectivity Bioactive_Conformation->Enhanced_Potency

Benefits of incorporating N-methyl-beta-alanine.
Hypothetical Signaling Pathway Modulation

While specific signaling pathways for N-methyl-beta-alanine containing peptides are diverse and target-dependent, a common application is the modulation of G-protein coupled receptor (GPCR) signaling. N-methylation can enhance receptor affinity and selectivity.

GPCR_Signaling Peptide N-Me-β-Ala Peptide Ligand GPCR GPCR Peptide->GPCR Binds with high affinity G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Modulation of a GPCR signaling pathway.

Conclusion

The incorporation of this compound into peptide sequences is a valuable technique for enhancing the drug-like properties of peptide therapeutics. While presenting synthetic challenges due to steric hindrance, the use of potent coupling reagents and optimized protocols can lead to the successful synthesis of N-methylated peptides. The resulting analogues often exhibit significantly improved metabolic stability and have the potential for enhanced biological activity, making this a key strategy for researchers in the field of peptide drug discovery.

References

Application Notes and Protocols for HATU-Mediated Activation of Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-beta-alanine, into peptide structures is a critical strategy in medicinal chemistry and drug development.[1][2] N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell membrane permeability, and conferring conformational rigidity.[2][3] However, the steric hindrance presented by the N-methyl group poses a significant challenge to standard peptide coupling protocols, often leading to incomplete reactions and racemization.[2][4]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for overcoming the challenges associated with sterically hindered and N-methylated amino acids.[3][4] Its high reactivity, rapid kinetics, and ability to suppress racemization make it an invaluable tool for the efficient synthesis of complex and modified peptides.[5] These application notes provide detailed protocols for the use of HATU in the activation and coupling of this compound in solid-phase peptide synthesis (SPPS).

Mechanism of Action

HATU is an aminium/uronium salt of 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of the incoming this compound to form a highly reactive OAt-active ester.[4][5][6] This active ester is then readily attacked by the free N-terminal amine of the resin-bound peptide to form the desired amide bond. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and making HATU more efficient than its HOBt-based counterparts like HBTU.[4]

A potential side reaction to be aware of is the guanidinylation of the N-terminal amine of the peptide chain.[2][4] This can occur if HATU is used in large excess or if the activation of the carboxylic acid is slow. Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin can minimize this side reaction.[2]

Data Presentation

Table 1: Reagent Equivalents for HATU-Mediated Coupling of this compound
ReagentEquivalents (relative to resin loading)Reference
This compound2.0 - 4.0[3][7]
HATU1.9 - 4.0[3][8]
DIPEA (or Collidine)4.0 - 8.0[3][7]
HOAt (optional additive)4.5[9]
Table 2: Recommended Reaction Conditions
ParameterConditionReference
SolventDMF (N,N-Dimethylformamide)[2][3][6]
Pre-activation1-5 minutes[2][3][8]
Reaction Time1-4 hours (may require longer or double coupling)[2][9]
TemperatureRoom Temperature[2][3]
MonitoringBromophenol Blue Test[3]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound in SPPS

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).[2]

  • Activation Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (4 equivalents) and HATU (3.9 - 4 equivalents) in DMF.[3][8]

    • Add DIPEA (8 equivalents) to the solution.[3]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3][8]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methylated residue may require longer reaction times or a second coupling.[2]

  • Monitoring the Coupling:

    • To check for reaction completion, a small sample of the resin can be taken and tested using the Bromophenol Blue test. A blue to green color indicates incomplete coupling, while a yellow color signifies completion.[3]

  • Washing:

    • Once the coupling is complete, filter the resin.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove any residual reagents and byproducts.[2]

  • Second Coupling (if necessary):

    • If monitoring indicates an incomplete reaction, a second coupling can be performed by repeating steps 2 through 5.[8]

Visualizations

HATU_Activation_Mechanism Fmoc_AA Fmoc-N-methyl-β-alanine (Carboxylic Acid) Carboxylate Carboxylate Anion Fmoc_AA->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA (Base) DIPEA->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU (Activation) HATU HATU HATU->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Resin-Amine (Coupling) Byproduct Tetramethylurea Active_Ester->Byproduct Resin_Amine Resin-Bound Peptide (Free Amine) Resin_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated activation and coupling.

SPPS_Workflow Start Start: Swollen Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Add Activation Solution to Resin (Couple for 1-4 hours) Wash1->Coupling Activation Prepare Activation Solution: Fmoc-N-Me-β-Ala + HATU + DIPEA in DMF (1-5 min pre-activation) Activation->Coupling Monitoring Monitor Coupling (Bromophenol Blue Test) Coupling->Monitoring Wash2 Wash with DMF, DCM, DMF Monitoring->Wash2 Complete Recouple Incomplete Monitoring->Recouple Incomplete End Proceed to Next Cycle or Cleavage Wash2->End Recouple->Activation

Caption: Workflow for HATU coupling in Solid-Phase Peptide Synthesis.

Troubleshooting and Key Considerations

  • Racemization: While HATU is known to suppress racemization, it is still a possibility with N-methylated amino acids. To minimize this risk, avoid excessively long pre-activation times and use the lowest effective concentration of the base.[2]

  • Incomplete Coupling: Due to the steric hindrance of this compound, a single coupling may not be sufficient for complete reaction. Always monitor the coupling reaction and be prepared to perform a second coupling if necessary.[3]

  • Guanidinylation: As previously mentioned, this side reaction can cap the growing peptide chain. Pre-activation of the amino acid before addition to the resin is a key strategy to prevent this.[2][4]

  • Solvent Choice: DMF is the recommended solvent due to its excellent solvating properties for all the reagents involved.[6]

By following these protocols and considerations, researchers can effectively utilize HATU for the successful incorporation of this compound into synthetic peptides, thereby enabling the development of novel and potent therapeutic agents.

References

Application Notes and Protocols: Fmoc-N-methyl-beta-alanine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-beta-alanine is a versatile amino acid derivative that is increasingly utilized in the fields of peptide synthesis and drug development.[1][2] Its unique structural features, including the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the N-methyl group, offer distinct advantages in the construction of complex biomolecules.[1][2][3] The Fmoc group provides a stable protecting moiety that can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[4] The N-methylated backbone introduces conformational constraints and increases resistance to proteolytic degradation, thereby enhancing the stability and bioavailability of peptide-based therapeutics.[2][3]

While extensively used as a building block in peptide synthesis, this compound also holds significant promise in bioconjugation techniques.[1] Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool for creating novel therapeutic agents, diagnostic probes, and functionalized biomaterials. This document provides an overview of the potential applications of this compound in bioconjugation, along with a generalized protocol for its incorporation and a discussion of its key properties.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation.

PropertyValueReference
CAS Number 172965-84-3[1]
Molecular Formula C₁₉H₁₉NO₄[1]
Molecular Weight 325.36 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

Applications in Bioconjugation

The unique structure of this compound makes it a valuable component in various bioconjugation strategies:

  • As a Linker or Spacer: The beta-alanine structure provides a flexible three-carbon spacer that can be used to connect a payload molecule (e.g., a drug, dye, or probe) to a biomolecule (e.g., an antibody or peptide) without steric hindrance. The N-methylation can further enhance the stability of the linker against enzymatic cleavage.

  • Modification of Peptides and Proteins: Incorporation of this compound into a peptide sequence can alter its conformation and improve its pharmacokinetic properties.[2][3] This is particularly relevant in the design of peptide-based drugs and diagnostics.

  • Surface Functionalization: The carboxylic acid group of this compound can be used to attach it to amine-functionalized surfaces, thereby introducing the Fmoc group for subsequent orthogonal chemistries or the N-methylated peptide backbone for specific binding interactions.

Experimental Protocol: General Procedure for Solid-Phase Incorporation of this compound

The following protocol outlines a general workflow for the incorporation of this compound into a peptide sequence on a solid support. This is a foundational step for creating a bioconjugate where the modified peptide is the targeting or functional moiety.

Workflow Diagram

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin_swelling->fmoc_deprotection Start Synthesis washing_1 Washing (DMF) fmoc_deprotection->washing_1 coupling Coupling of this compound (HBTU/DIPEA in DMF) washing_1->coupling washing_2 Washing (DMF) coupling->washing_2 washing_2->fmoc_deprotection Next Amino Acid Cycle final_deprotection Final Fmoc Deprotection washing_2->final_deprotection End of Sequence cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Solid-phase synthesis workflow for peptide modification.

Materials
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated coupling solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. A longer coupling time may be necessary due to the steric hindrance of the N-methyl group.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acid additions.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Considerations for Bioconjugation

  • Orthogonal Chemistry: The Fmoc group is orthogonal to many common bioconjugation chemistries, such as those targeting lysine (e.g., NHS esters) or cysteine (e.g., maleimides) residues. This allows for the selective deprotection and modification of the N-terminus of the peptide containing the N-methyl-beta-alanine residue after it has been conjugated to another molecule.

  • Stability: The N-methylated peptide backbone offers enhanced stability against enzymatic degradation, which is a critical attribute for in vivo applications of bioconjugates.[3]

  • Purity and Characterization: As with any bioconjugation reaction, thorough purification and characterization of the final conjugate are crucial. Techniques such as HPLC, mass spectrometry, and SDS-PAGE should be employed to ensure the homogeneity and identity of the product.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical scenario where a peptide-drug conjugate, synthesized using this compound as a linker, targets a cell surface receptor to induce apoptosis.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PDC Peptide-Drug Conjugate (with N-Me-β-Ala linker) Receptor Cell Surface Receptor PDC->Receptor Binding Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Targeted drug delivery inducing apoptosis.

Conclusion

This compound is a valuable chemical entity for researchers in bioconjugation. Its incorporation into peptides and other biomolecules can enhance stability and provide a versatile linker for the attachment of various payloads. The well-established protocols for solid-phase peptide synthesis can be readily adapted for the inclusion of this modified amino acid, opening up new avenues for the design and development of novel bioconjugates for therapeutic and diagnostic applications. Further research into specific applications and the optimization of conjugation protocols will undoubtedly expand the utility of this compound in the field of bioconjugation.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Drugs with Fmoc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methyl-β-Alanine in Peptide Drug Design

The incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful strategy to enhance their therapeutic properties. N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, can significantly improve a peptide's pharmacokinetic profile.[1] This modification offers several key advantages, including increased metabolic stability by protecting against enzymatic degradation, improved cell permeability and oral bioavailability, and the ability to modulate the peptide's conformation for enhanced receptor binding affinity and selectivity.[2]

Fmoc-N-methyl-β-alanine, in particular, is a valuable building block in peptide synthesis. The β-alanine structure introduces a flexible spacer into the peptide chain, which can be useful for optimizing the spatial orientation of pharmacophoric groups. The addition of the N-methyl group to this spacer further enhances the desirable properties mentioned above.

However, the synthesis of peptides containing N-methylated amino acids, including Fmoc-N-methyl-β-alanine, presents unique challenges. The primary obstacle is steric hindrance at the N-methylated amine, which can lead to slower and incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[3] This can result in lower yields and the formation of deletion sequences. Overcoming these synthetic hurdles requires optimized protocols and the use of highly efficient coupling reagents.

These application notes provide detailed protocols for the efficient incorporation of Fmoc-N-methyl-β-alanine into synthetic peptides, a summary of quantitative data for key synthetic parameters, and a discussion of the impact of this modification on peptide properties.

Data Presentation: Quantitative Parameters for N-Methyl-β-Alanine Peptide Synthesis

The following tables summarize key quantitative data and recommended conditions for the successful synthesis of peptides containing Fmoc-N-methyl-β-alanine.

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-N-methyl-β-alanine

Coupling ReagentReagent Equivalents (Fmoc-AA:Coupling Reagent:Base)Typical Coupling TimeCoupling EfficiencyNotes
HATU 1:0.95:2 (e.g., DIEA or NMM)1-4 hoursHighHighly effective for sterically hindered amino acids. Pre-activation of the amino acid for 1-3 minutes is recommended to avoid guanidinylation of the N-terminus.[4]
HCTU 1:1:2 (e.g., DIEA or NMM)1-4 hoursHighA common and effective coupling reagent, though may be slightly less efficient than HATU for particularly difficult couplings.
PyBOP 1:1:2 (e.g., DIEA or NMM)2-6 hoursModerate to HighGenerally effective, but can be less efficient for coupling two adjacent N-methylated residues.[4]
PyAOP 1:1:2 (e.g., DIEA or NMM)2-6 hoursHighA promising coupling reagent for sterically hindered couplings.[5]

Table 2: Typical Yields and Purity in N-Methylated Peptide Synthesis

ParameterExpected ValueNotes
Coupling Efficiency (per N-methyl step) ~95-98%May require double coupling or optimized reagents to achieve. Monitored by a colorimetric test such as the Bromophenol Blue test.[3]
Overall Crude Peptide Yield 40-70%Highly dependent on the peptide length and the number and position of N-methylated residues.[3]
Crude Peptide Purity (by RP-HPLC) 30-60%Purification via RP-HPLC is almost always required due to the potential for deletion sequences and other side products.[3]
Final Purified Peptide Yield 10-30%This reflects the cumulative losses during the synthesis and purification steps.[3]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-methyl-β-alanine

The following diagram illustrates the key steps in a single coupling cycle for incorporating an N-methylated amino acid during Fmoc-based SPPS.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection DMF_Wash1 DMF Wash Fmoc_Deprotection->DMF_Wash1 Removes Piperidine Coupling Coupling Step: 1. Fmoc-N-methyl-β-alanine 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIEA) DMF_Wash1->Coupling Prepares for Coupling DMF_Wash2 DMF Wash Coupling->DMF_Wash2 Removes Excess Reagents Next_Step Next Deprotection or Cleavage DMF_Wash2->Next_Step Cycle Complete N_Methylation_Benefits N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced Hydrogen Bonding Capacity N_Methylation->Reduced_H_Bonding Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Proteolytic_Resistance Increased Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Increased_Lipophilicity Increased Lipophilicity Reduced_H_Bonding->Increased_Lipophilicity Bioactive_Conformation Stabilization of Bioactive Conformation Conformational_Rigidity->Bioactive_Conformation Improved_Stability Improved Metabolic Stability (Longer Half-Life) Proteolytic_Resistance->Improved_Stability Improved_Permeability Improved Membrane Permeability (Enhanced Bioavailability) Increased_Lipophilicity->Improved_Permeability Enhanced_Affinity Enhanced Receptor Affinity and Selectivity Bioactive_Conformation->Enhanced_Affinity Calcineurin_Pathway_Inhibition TCR T-Cell Receptor (TCR) Activation Ca_Signal Increased Intracellular Ca2+ TCR->Ca_Signal Calmodulin Calmodulin Ca_Signal->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated, inactive) Calcineurin->NFATp dephosphorylates NFATa NFAT (dephosphorylated, active) NFATp->NFATa Nucleus Nucleus NFATa->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription initiates T_Cell_Activation T-Cell Activation Gene_Transcription->T_Cell_Activation Cyclosporin_A Cyclosporin A Complex Cyclosporin A-Cyclophilin Complex Cyclosporin_A->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin inhibits

References

Application Notes: Fmoc-N-methyl-beta-alanine in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation of the peptide backbone is a critical modification in medicinal chemistry and protein engineering, offering a powerful strategy to enhance the therapeutic properties of peptides.[1][2] The introduction of a methyl group to an amide nitrogen can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability, and modulate conformation to fine-tune receptor binding affinity and selectivity.[3][4][5] Fmoc-N-methyl-beta-alanine is a specialized amino acid derivative used as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce these beneficial N-methyl groups into a peptide sequence.[6][7] Its use circumvents the need for on-resin methylation procedures, providing a direct and efficient route to creating peptides with enhanced, drug-like properties.[1][8]

Key Applications and Advantages of N-Methylation

Incorporating N-methylated residues like N-methyl-beta-alanine offers several advantages for peptide-based therapeutics:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing degradation and prolonging the in vivo half-life of the peptide.[4][9]

  • Improved Membrane Permeability and Bioavailability: By replacing an N-H bond with an N-CH3 group, the capacity for hydrogen bond donation is removed. This reduces the desolvation penalty for crossing lipid bilayers, which can lead to improved cell permeability and oral bioavailability.[10][11][12]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as turns or helices, which may be crucial for potent and selective receptor binding.[4][5]

  • Reduced Aggregation: In some cases, N-methylation can disrupt the hydrogen bonding patterns that lead to peptide aggregation, improving the solubility of hydrophobic peptides.[5]

This compound serves as a key building block for these applications, particularly in the design of novel biomaterials, drug delivery systems, and peptide-based drugs targeting specific biological pathways.[6]

Quantitative Data

The following tables summarize key data regarding this compound and its use in peptide synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 172965-84-3 [6]
Molecular Formula C₁₉H₁₉NO₄ [6][7]
Molecular Weight 325.36 g/mol [6][7]
Appearance Off-white to white solid/powder [6][13]
Purity (Typical) ≥97% (HPLC) [6][7]

| Storage Conditions | 0 - 8 °C, dry |[6][13] |

Table 2: Comparison of Synthesis Strategies for N-Methylated Peptides

Strategy Description Advantages Disadvantages Reference(s)
Monomer Incorporation Uses pre-synthesized building blocks like this compound directly in SPPS. Straightforward integration into standard Fmoc-SPPS protocols. Site-specificity is guaranteed. Can be costly. The diversity of commercially available N-methylated monomers is limited. [1]

| On-Resin N-Methylation | The peptide is synthesized first, and then specific backbone amides are methylated directly on the solid support. | Cost-effective and versatile; allows methylation at almost any position. | Requires additional, often time-consuming, on-resin reaction steps. Risk of side reactions and incomplete methylation. |[1][3][14] |

Table 3: Representative Yield and Purity Data

Process Compound Method/Reagents Purity/Yield Reference(s)
Synthesis Fmoc-N-Me-βAla-OH Solid-phase synthesis using 2-CTC resin; Methyl Iodide as methylating agent. Yield: 85%, Purity: 93% [15]
Synthesis Fmoc-N-Me-βAla-OH Solid-phase synthesis using 2-CTC resin; Dimethyl Sulfate as methylating agent. Yield: 88%, Purity: 95% [15]

| Coupling | Fmoc-N-methyl-Alanine-OH | Coupling onto a growing peptide chain using HATU/DIEA. | ~98% Coupling Efficiency |[16] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol is adapted from a method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[15]

  • Loading of Fmoc-βAla-OH onto 2-CTC Resin: a. Swell 2-CTC resin in dichloromethane (DCM) for 30 minutes. b. Dissolve Fmoc-βAla-OH (3 equivalents) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM. c. Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature. d. Cap any unreacted sites on the resin by adding a small amount of methanol and agitating for 30 minutes. e. Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

  • Fmoc Deprotection: a. Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10 minutes. b. Drain the solution and repeat the treatment for another 10 minutes. c. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • o-NBS Protection: a. Swell the resin in DMF. b. Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (4 equivalents) in DMF. c. Agitate the mixture for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • N-Methylation: a. To the resin, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) and methyl p-toluenesulfonate (7 equivalents) in DMF. b. Agitate the reaction for 2 hours at room temperature. c. Wash the resin with DMF and DCM.

  • o-NBS Deprotection and Fmoc Re-protection: a. Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 10 minutes. Repeat this step. b. Wash the resin thoroughly with DMF and DCM. c. Re-introduce the Fmoc group by treating the resin with Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF for 2 hours. d. Wash the resin with DMF and DCM.

  • Cleavage from Resin: a. Treat the resin with a cleavage solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes.[15] b. Drain the solution into a flask containing 10% pyridine in methanol to neutralize the acid. c. Repeat the cleavage step 4-5 times. d. Combine the filtrates, evaporate the solvent, and purify the resulting this compound via chromatography.

start Start: 2-CTC Resin load 1. Load Fmoc-βAla-OH start->load deprotect1 2. Fmoc Deprotection load->deprotect1 protect_nbs 3. o-NBS Protection deprotect1->protect_nbs methylate 4. N-Methylation protect_nbs->methylate deprotect2 5. o-NBS Deprotection methylate->deprotect2 reprotect 6. Fmoc Re-protection deprotect2->reprotect cleave 7. Cleavage from Resin reprotect->cleave end_product End Product: Fmoc-N-Me-βAla-OH cleave->end_product start Start: Peptide-Resin (Fmoc-N-terminus) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Coupling (Activated Fmoc-N-Me-βAla-OH, HATU, DIEA) *Extended Time* wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 next_cycle Continue to Next Cycle wash2->next_cycle next_cycle->deprotect Repeat Cycle center Backbone N-Methylation (e.g., via Fmoc-N-Me-βAla) prop1 Increased Steric Hindrance at Peptide Bond center->prop1 prop2 Elimination of Amide H-Bond Donor center->prop2 prop3 Increased Conformational Rigidity center->prop3 benefit1 Enhanced Proteolytic Stability prop1->benefit1 benefit2 Improved Membrane Permeability prop2->benefit2 benefit3 Modulated Receptor Binding & Selectivity prop3->benefit3 benefit4 Increased In Vivo Half-Life benefit1->benefit4 benefit5 Potential for Oral Bioavailability benefit2->benefit5 benefit3->benefit5

References

Application Note: HPLC Purification of Peptides Containing Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and biomaterials science. The incorporation of modified amino acids, such as N-methylated residues, can enhance peptide stability, cell permeability, and binding affinity. Fmoc-N-methyl-beta-alanine is one such modified amino acid used in peptide synthesis. However, its presence, along with the hydrophobic N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduces significant challenges for purification. This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing this compound, a strategy often referred to as "Fmoc-on" purification.

The hydrophobicity of the Fmoc group significantly increases the peptide's retention on a reversed-phase column, which aids in separating the full-length peptide from shorter, truncated failure sequences that lack the Fmoc group.[1] N-methylation can also alter a peptide's conformational properties, potentially leading to broader peaks during chromatography. This protocol is designed to address these challenges and ensure high purity of the final peptide product.

Challenges in Purification

The purification of peptides containing this compound presents several challenges:

  • Increased Hydrophobicity: The Fmoc group is highly hydrophobic, requiring higher concentrations of organic solvent for elution.[1]

  • Poor Solubility: The hydrophobicity can lead to poor solubility of the crude peptide in aqueous mobile phases, potentially causing precipitation and high backpressure.[2]

  • Peptide Aggregation: Hydrophobic interactions can cause peptide aggregation, resulting in broad or tailing peaks and poor resolution.[2]

  • Co-elution of Impurities: Impurities with similar hydrophobic properties to the target peptide can be difficult to separate.[2]

Experimental Protocol

This protocol outlines a general method for the purification of a synthetic peptide containing this compound using preparative RP-HPLC.

1. Materials and Instrumentation

  • Crude Peptide: Lyophilized crude peptide containing the this compound residue.

  • Solvents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), sequencing grade

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial sample dissolution

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV detector.

    • Reversed-phase C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 22 x 250 mm). For highly hydrophobic peptides, a C8 or C4 column may be considered.[2]

    • Lyophilizer (Freeze-dryer)

    • Analytical HPLC-MS system for purity analysis and identity confirmation.[3][4]

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. Note: The Fmoc group is stable in acidic mobile phases containing 0.1% TFA.[1] Ensure both mobile phases are properly degassed before use.

3. Sample Preparation

  • Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[2]

  • Once dissolved, slowly add Mobile Phase A while vortexing to prevent precipitation, until a final concentration of approximately 10-20 mg/mL is reached.[2]

  • Centrifuge the sample to pellet any insoluble material before injection.

4. Preparative HPLC Method A shallow gradient is often recommended to improve the resolution of closely related species.[2]

ParameterRecommended Setting
Column C18 Reversed-Phase, 10 µm, 300 Å, 22 x 250 mm
Flow Rate 15-20 mL/min
Detection UV at 214 nm (peptide backbone) and 300 nm (Fmoc group)
Column Temp. 30-45°C (Elevated temperatures can improve peak shape)[5]
Injection Vol. 1-5 mL, depending on concentration and column capacity

Gradient Profile:

Time (min)% Mobile Phase B
020
520
5070
5595
6095
6120
7020

Note: This gradient is a starting point and should be optimized based on the specific peptide's hydrophobicity.

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak detected at 300 nm (indicative of the Fmoc-containing peptide).

  • Analyze the purity of each collected fraction using analytical RP-HPLC-MS. This will confirm the identity (molecular weight) and purity of the target peptide.[3][5][6]

  • Pool the fractions with the desired purity (>95%).

6. Post-Purification Processing

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen fractions to obtain the purified peptide as a white, fluffy powder.

  • If the final application requires the removal of the Fmoc group, this can be done by treating the purified peptide with a solution of 20% piperidine in DMF.[7] The deprotected peptide will then require a subsequent purification step to remove the piperidine and dibenzofulvene adducts.

Data and Results

The following table presents representative data for the purification of a model peptide, Fmoc-(N-Me-β-Ala)-Ala-Gly-NH2.

Table 1: Purification Summary for Fmoc-(N-Me-β-Ala)-Ala-Gly-NH2

ParameterCrude PeptidePurified Peptide
Appearance Off-white powderWhite, fluffy powder
Purity (by Analytical HPLC, 214 nm) 68.5%97.2%
Observed Mass (M+H)+ 507.2 Da507.2 Da
Theoretical Mass (M+H)+ 507.24 Da507.24 Da
Overall Yield -45%

Workflow Diagram

The following diagram illustrates the complete workflow for the purification and analysis of peptides containing this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Purification & Analysis cluster_post Post-Processing cluster_final Final Product & QC crude_peptide Crude Fmoc-Peptide dissolution Dissolve in DMSO/DMF crude_peptide->dissolution dilution Dilute with Mobile Phase A dissolution->dilution prep_hplc Preparative RP-HPLC dilution->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical HPLC-MS fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Fmoc-Peptide lyophilization->final_product fmoc_removal Fmoc Removal (Optional) final_product->fmoc_removal final_qc Final QC Analysis fmoc_removal->final_qc

Caption: Workflow for HPLC purification of this compound peptides.

Troubleshooting

ProblemPotential CauseRecommended Solution
High Backpressure Peptide precipitation at the column head.[2]Ensure the sample is fully dissolved and compatible with the initial mobile phase. Inject a smaller volume if using a strong solvent like DMSO.[2]
Broad or Tailing Peaks Peptide aggregation; secondary interactions with the column.[2]Increase column temperature (e.g., 40-60°C).[1] Ensure TFA concentration is 0.1% in both mobile phases.[1] Use a shallower gradient.[2]
Low Recovery Irreversible adsorption of the hydrophobic peptide onto the column.[2]Consider a less hydrophobic column (C8 or C4).[2] Ensure the gradient goes to a high percentage of organic solvent to elute the peptide completely.[2]
Poor Resolution The gradient is too steep; suboptimal column chemistry.[1][2]Decrease the gradient slope.[1][2] Experiment with a different column chemistry, such as a Phenyl-Hexyl phase.[1]

Conclusion

The "Fmoc-on" purification strategy is a powerful method for isolating full-length peptides containing hydrophobic modifications like this compound from synthesis-related impurities. By carefully selecting the column, optimizing the mobile phase and gradient, and addressing solubility issues, high-purity peptides can be reliably obtained. Post-purification analysis by HPLC-MS is essential to confirm the purity and identity of the final product.[3][8]

References

mass spectrometry analysis of Fmoc-N-methyl-beta-alanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of Fmoc-N-methyl-beta-alanine Peptides

Introduction

N-methylated peptides are of significant interest in drug development and research due to their enhanced pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability.[1][2][3] The incorporation of non-proteinogenic amino acids like beta-alanine can further augment the structural and functional diversity of these peptides.[4][5] The synthesis of such modified peptides often employs a solid-phase peptide synthesis (SPPS) strategy utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and allows for sequential amino acid coupling.[6][7]

Robust analytical methods are critical for the successful characterization and quality control of these complex synthetic peptides. Liquid chromatography-mass spectrometry (LC-MS/MS) is the definitive technique for verifying the molecular weight and confirming the amino acid sequence of modified peptides.[2][8] This application note provides a detailed protocol for the analysis of peptides containing the this compound moiety using LC-MS/MS, addressing sample preparation, instrument setup, and data interpretation.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for high-quality mass spectrometry data and depends on the sample's purity.[9][10] The following protocol assumes the peptide has been synthesized, cleaved from the resin, and lyophilized.

  • Initial Dissolution: Accurately weigh approximately 1 mg of the lyophilized peptide and dissolve it in a suitable solvent to create a 1 mg/mL stock solution. A common solvent is a mixture of LC-MS grade water and acetonitrile (ACN).[1]

  • Solubilization Aids: If the peptide has poor solubility, sonication may be required. For LC-MS analysis, it is critical to avoid non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., SDS, Triton X-100) as they can suppress ionization and contaminate the instrument.[11]

  • Acidification: Add formic acid (FA) to the stock solution to a final concentration of 0.1% (v/v). Formic acid is a volatile mobile phase modifier that aids in the protonation of peptides for positive-ion electrospray ionization (ESI).[1] For low-concentration samples, formic acid is preferred over trifluoroacetic acid (TFA) to prevent ion suppression.[11]

  • Final Dilution: Dilute the stock solution with a starting mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration suitable for LC-MS injection, typically in the range of 10-100 µg/mL.[12]

  • Filtration/Centrifugation: If any particulate matter is visible, centrifuge the sample or filter it through a 0.22 µm filter to prevent clogging of the LC system.[12]

Liquid Chromatography (LC) Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate peptides based on their hydrophobicity before introduction into the mass spectrometer.[8]

ParameterRecommended Setting
Column C18 Stationary Phase (e.g., 2.1 mm ID, 1.7 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water[1]
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile[1]
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID column)[1]
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
UV Detection 214 nm (peptide backbone), 280 nm (if aromatic residues are present)[1]

Table 1: Recommended Liquid Chromatography Parameters.

Example LC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
15.060
17.095
20.095
20.15
25.05

Table 2: Example Gradient for Peptide Elution. This gradient should be optimized based on the specific hydrophobicity of the target peptide.

Mass Spectrometry (MS) Method

The following parameters are typical for a tandem mass spectrometer equipped with an ESI source. Settings should be optimized for the specific instrument in use.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow Instrument Dependent (e.g., 600 - 800 L/hr)
MS1 Scan Range m/z 200 - 2000 (to detect precursor ions)
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Precursor Selection Top 3-5 most intense ions from MS1 scan
Fragmentation Method Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)
Collision Energy Stepped or normalized, optimized for peptide fragmentation

Table 3: General Mass Spectrometry Parameters.

Data Presentation and Analysis

Molecular Weight Confirmation (MS1)

The initial step in data analysis is to confirm the molecular weight of the peptide from the full MS1 scan. The observed mass should be compared with the theoretical mass. The addition of an N-methyl group increases the mass of a residue by 14.01565 Da.[2]

For this application note, we will consider the hypothetical peptide Fmoc-NMe-βAla-Gly-Ala-OH .

  • This compound: C₁₉H₁₉NO₄, Monoisotopic Mass: 325.1314 u[13][14]

  • Glycine Residue: C₂H₃NO, Monoisotopic Mass: 57.0215 u

  • Alanine Residue: C₃H₅NO, Monoisotopic Mass: 71.0371 u

Peptide SequenceChemical FormulaMonoisotopic Mass (u)[M+H]⁺ (m/z)[M+2H]²⁺ (m/z)
Fmoc-NMe-βAla-Gly-Ala-OHC₂₄H₂₇N₃O₆453.1899454.1972227.6022

Table 4: Calculated masses for the hypothetical peptide Fmoc-NMe-βAla-Gly-Ala-OH.

Sequence Verification (MS/MS)

Tandem MS (MS/MS) is used to fragment the peptide and confirm its sequence.[2] Fragmentation typically occurs along the peptide backbone, generating b- and y-ions.[15]

  • b-ions: Contain the N-terminus and are formed by cleavage of the amide bond.

  • y-ions: Contain the C-terminus and are also formed by amide bond cleavage.

  • Diagnostic Ions: Peptides with β-alanine residues can produce unique fragments. For instance, peptides with an N-terminal β-Ala may show a characteristic imine loss, while lactam ions at m/z 72 can also be indicative of a β-Ala residue.[4]

Potential Challenges
  • Synthesis Impurities: The synthesis of Fmoc-amino acids can sometimes generate Fmoc-β-alanine as a side product via a Lossen-type rearrangement, which can be incorporated as an impurity.[16][17]

  • Incomplete N-methylation: The N-methylation reaction may not proceed to completion, resulting in a mixed population of methylated and non-methylated peptides.[18]

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as cis and trans isomers, which may lead to peak broadening or splitting in the liquid chromatography separation.[1]

Visualizations

Workflow for Peptide Analysis cluster_synthesis Peptide Synthesis & Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Prep Sample Preparation (Dissolution & Dilution) Cleavage->Prep LC LC Separation (C18 Column) Prep->LC MS1 MS1 Full Scan (MW Confirmation) LC->MS1 MS2 Tandem MS (MS/MS) (Sequence Verification) MS1->MS2 Data Analyze Spectra (b- and y-ions) MS2->Data

Caption: Experimental workflow from peptide synthesis to data analysis.

Tandem MS Fragmentation Logic cluster_fragments Fragment Ions Precursor Precursor Ion [M+nH]ⁿ⁺ Isolation Mass Isolation Precursor->Isolation Fragmentation Fragmentation (CID / HCD) Isolation->Fragmentation b_ions b-ion Series (N-Terminus) Fragmentation->b_ions y_ions y-ion Series (C-Terminus) Fragmentation->y_ions other_ions Diagnostic Ions (e.g., Imine Loss) Fragmentation->other_ions

Caption: Logical flow of a data-dependent tandem mass spectrometry experiment.

References

Application Notes and Protocols for the Synthesis of Fmoc-N-methyl-β-alanine using 2-CTC Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Fmoc-N-methyl-β-alanine utilizing 2-chlorotrityl chloride (2-CTC) resin. This solid-phase approach offers a convenient and efficient method for producing N-methylated amino acids, which are valuable building blocks in the development of therapeutic peptides with enhanced stability and bioavailability.[1][2] The use of 2-CTC resin is particularly advantageous due to its acid-labile nature, allowing for the cleavage of the final product under mild conditions, thereby preserving the Fmoc protecting group and other acid-sensitive functionalities.[3][4][5]

Advantages of 2-CTC Resin for Fmoc-N-methyl-β-alanine Synthesis:

  • Mild Cleavage Conditions: The synthesized Fmoc-N-methyl-β-alanine can be cleaved from the resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), which keeps the Fmoc group intact.[1][5][6]

  • Suppression of Racemization: The sterically hindered environment of the 2-chlorotrityl group minimizes the risk of racemization during the initial loading of the amino acid.[4][5]

  • Versatility: The resin is compatible with a broad range of solvents and reagents commonly employed in solid-phase synthesis.[4]

  • On-Resin N-methylation: The stability of the ester linkage to the resin allows for efficient N-methylation to be performed directly on the solid support.[1][7][8]

Experimental Protocols

The following protocols detail the key steps for the successful synthesis of Fmoc-N-methyl-β-alanine on 2-CTC resin.

Resin Activation (Optional but Recommended)

While 2-CTC resin can be used directly, activation is recommended, especially if the resin has been stored for an extended period, to ensure maximum loading efficiency.[9] The resin is highly sensitive to moisture, which can hydrolyze the reactive chloride groups.[3][9]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Swell the 2-CTC resin (e.g., 1 g) in anhydrous DCM (10 mL) for 10-30 minutes in a reaction vessel.[5][9]

  • Drain the solvent.

  • Prepare a solution of 2% to 25% SOCl₂ in anhydrous DCM.[9] For example, for a 25% solution, add the SOCl₂ to anhydrous DCM.

  • Add the SOCl₂ solution (10 mL) to the swollen resin and shake for 5 to 60 minutes.[9] A 5-minute reaction with 25% SOCl₂ can achieve up to 80% activation.[9]

  • Drain the activation solution into a flask containing 1 M NaOH to neutralize the thionyl chloride.[9]

  • Wash the resin thoroughly with anhydrous DCM (3 x 10 mL).

Loading of Fmoc-β-alanine onto 2-CTC Resin

This step involves the esterification of the carboxylic acid of Fmoc-β-alanine to the chlorotrityl group on the resin.

Materials:

  • Activated 2-CTC resin

  • Fmoc-β-alanine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the activated 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 10 minutes.

  • In a separate flask, dissolve Fmoc-β-alanine (1.5 to 2 equivalents relative to the resin loading capacity) in anhydrous DCM.

  • Add the Fmoc-β-alanine solution to the swollen resin.

  • Add DIPEA (3 to 4 equivalents relative to the resin loading capacity) to the resin slurry.[10]

  • Agitate the mixture at room temperature for 1 to 2 hours.[1][10]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 15-30 minutes.[1]

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[1]

  • Dry the resin under vacuum.

Quantification of Resin Loading

The loading efficiency can be determined by spectrophotometrically measuring the amount of Fmoc group cleaved from a known mass of resin.[3]

Materials:

  • Fmoc-β-alanine loaded resin

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Accurately weigh a small amount of the dried resin (e.g., 5-10 mg).

  • Treat the resin with a 20% solution of piperidine in DMF (1 mL) for 30 minutes to cleave the Fmoc group.[9][10]

  • Dilute the supernatant with DMF to a known volume.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 290-301 nm.[3][5]

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × path length × resin weight in g) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[3]

On-Resin N-methylation of β-alanine

This protocol is adapted from the Biron−Kessler method for N-methylation on a solid support.[1][7][8]

Materials:

  • Fmoc-β-alanine loaded resin

  • 20% Piperidine in DMF

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or Methyl iodide

  • 2-Mercaptoethanol

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Sulfonamide Formation:

    • Prepare Solution A: 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP.[1]

    • Add Solution A to the resin and shake for 30 minutes.[8]

    • Wash the resin with NMP.

  • N-Methylation:

    • Prepare Solution B: 1.8 equivalents of DBU in NMP.

    • Prepare Solution C: 10 equivalents of dimethyl sulfate (or methyl iodide) in NMP.[1][8]

    • Add Solution B to the resin and shake for 3 minutes.[1]

    • Add Solution C to the resin and shake for an additional 2 minutes.[1]

    • Drain and wash with NMP. Repeat this methylation step two more times.[1]

  • Sulfonamide Cleavage:

    • Prepare Solution D: 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.[1]

    • Treat the resin with Solution D twice for 10 minutes each.

    • Wash the resin with NMP.

Re-introduction of the Fmoc Group

Materials:

  • N-methyl-β-alanine-resin

  • Fmoc-O-Succinimidyl (Fmoc-OSu)

  • DIPEA

  • DCM

Procedure:

  • Prepare Solution E: 3 equivalents of Fmoc-OSu and 1 equivalent of DIPEA in DCM.[1]

  • Add Solution E to the resin and shake for 30 minutes.

  • Wash the resin with DCM and DMF, then dry under vacuum.

Cleavage of Fmoc-N-methyl-β-alanine from the Resin

This mild cleavage protocol releases the N-methylated amino acid while preserving the Fmoc protecting group.

Materials:

  • Fmoc-N-methyl-β-alanine-resin

  • 1% Trifluoroacetic acid (TFA) in DCM

  • MilliQ water

Procedure:

  • Swell the resin in DCM.

  • Prepare the cleavage solution of 1% TFA in DCM.[1]

  • Add the cleavage solution to the resin (10 mL/g of resin) and shake for 1-2 minutes.[1]

  • Drain the filtrate into a flask containing MilliQ water (30 mL) to quench the reaction.[1]

  • Repeat the cleavage and draining step four times.[1]

  • The aqueous and organic layers of the combined filtrates are separated, and the organic layer is typically dried and concentrated to yield the product.

Data Presentation

ParameterValueReference
Resin Type2-Chlorotrityl chloride (2-CTC)[1][3]
Initial Resin Loading Capacity~1.59 mmol/g[1][9]
Fmoc-β-alanine Loading (achieved)Varies, can be controlled by stoichiometry[3]
N-methylation ReagentDimethyl sulfate or Methyl iodide[1][7][8]
Cleavage Cocktail (for protected acid)1% TFA in DCM[1]
Cleavage Time4 x 1 minute[1]
Reported Purity of Fmoc-N-Me-βAla-OHHigh[1][7][8]
Reported Yield of Fmoc-N-Me-βAla-OHHigh[1][7][8]

Visualizations

Experimental Workflow for Fmoc-N-methyl-β-alanine Synthesis

G Workflow for Fmoc-N-methyl-β-alanine Synthesis on 2-CTC Resin Resin_Activation 1. Resin Activation (Optional, with SOCl2) Loading 2. Loading of Fmoc-β-alanine Resin_Activation->Loading Anhydrous DCM Quantification 3. Loading Quantification (Spectrophotometric) Loading->Quantification Dry Resin Fmoc_Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection Sulfonamide_Formation 5. o-NBS-Cl Protection Fmoc_Deprotection->Sulfonamide_Formation N_Methylation 6. N-Methylation (Dimethyl sulfate/DBU) Sulfonamide_Formation->N_Methylation Sulfonamide_Cleavage 7. o-NBS-Cl Deprotection (Mercaptoethanol/DBU) N_Methylation->Sulfonamide_Cleavage Fmoc_Protection 8. Fmoc Re-protection (Fmoc-OSu) Sulfonamide_Cleavage->Fmoc_Protection Cleavage 9. Cleavage from Resin (1% TFA/DCM) Fmoc_Protection->Cleavage Product Fmoc-N-methyl-β-alanine Cleavage->Product

Caption: A flowchart illustrating the key stages in the solid-phase synthesis of Fmoc-N-methyl-β-alanine.

Logical Relationship of Key Synthesis Steps

G Key Chemical Transformations in the Synthesis Start 2-CTC Resin Step1 Fmoc-β-Ala-O-Trt-Resin Esterification Start:f0->Step1:f0 Fmoc-β-alanine, DIPEA Step2 H-β-Ala-O-Trt-Resin Fmoc Deprotection Step1:f0->Step2:f0 Piperidine Step3 oNBS-β-Ala-O-Trt-Resin Sulfonamide Formation Step2:f0->Step3:f0 o-NBS-Cl Step4 oNBS-N(Me)-β-Ala-O-Trt-Resin N-Methylation Step3:f0->Step4:f0 CH3I or (CH3)2SO4 Step5 H-N(Me)-β-Ala-O-Trt-Resin Sulfonamide Cleavage Step4:f0->Step5:f0 Mercaptoethanol Step6 Fmoc-N(Me)-β-Ala-O-Trt-Resin Fmoc Protection Step5:f0->Step6:f0 Fmoc-OSu End Fmoc-N-methyl-β-alanine Step6:f0->End:f0 Mild Acid Cleavage

Caption: A diagram showing the sequence of chemical modifications to the β-alanine molecule on the resin.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylated Amino Acid Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving N-methylated amino acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the slow and inefficient coupling of these sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-methylated amino acids in SPPS so challenging?

A1: The primary difficulty stems from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This hindrance slows down the reaction kinetics, leading to incomplete couplings, lower yields, and the formation of deletion sequences where the amino acid is skipped.[1][3] The problem is especially severe when coupling one N-methylated residue onto another N-methylated residue on the peptide chain.[1][2]

Q2: What are the main benefits of incorporating N-methylated amino acids into peptides?

A2: N-methylation is a key modification in drug discovery that offers several therapeutic advantages.[2][3] It enhances metabolic stability by protecting the peptide backbone from enzymatic degradation by peptidases, which can prolong the peptide's half-life in the body.[3][4][5] This modification can also increase membrane permeability and oral bioavailability, improve receptor binding affinity, and control peptide conformation by inducing specific turns or helical structures.[2][3][4][5]

Q3: What are the consequences of an incomplete coupling reaction?

A3: Incomplete coupling leads to a heterogeneous final product. The primary consequence is the formation of "deletion sequences," where the intended N-methylated amino acid is missing from a portion of the synthesized peptides.[1] This significantly lowers the overall yield of the target peptide and complicates the purification process due to the presence of closely related impurities.[1]

Q4: Can standard coupling reagents like DIC/HOBt or HBTU be used?

A4: While standard reagents can work for some less hindered couplings, they are often inefficient for N-methylated amino acids.[1][6] Carbodiimides like DIC are generally less effective.[2] Reagents such as HBTU and HCTU are also considered less potent for these challenging reactions.[1][6] More powerful coupling reagents are typically required to achieve high efficiency and avoid side reactions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of N-methylated amino acids.

Issue 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: A positive colorimetric test after the coupling step (e.g., a blue/green result with the Bromophenol Blue test) indicates the presence of unreacted secondary amines.[1][6] Mass spectrometry of the crude product shows significant peaks corresponding to deletion sequences.[1]

  • Root Causes:

    • Steric Hindrance: The inherent bulkiness of the N-methyl group is the primary cause.[1][7]

    • Insufficient Reagent Reactivity: The selected coupling reagent is not powerful enough to overcome the steric barrier.[1]

    • Poor Resin Swelling: Inadequate swelling of the resin in the solvent can limit the accessibility of reagents to the reaction sites.[1][8]

    • Sub-optimal Reaction Conditions: Reaction time, temperature, or concentration may be insufficient.

Troubleshooting Workflow Diagram

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Incomplete Coupling (Positive Bromophenol Blue Test / Deletion Sequences) Cause1 Insufficient Reagent Reactivity Problem->Cause1 Cause2 Sub-optimal Conditions Problem->Cause2 Cause3 Poor Resin Swelling Problem->Cause3 Sol1 Switch to High-Potency Reagent (e.g., HATU, COMU, PyAOP) Cause1->Sol1 Upgrade Reagent Sol2 Perform Double Coupling Cause2->Sol2 Increase Exposure Sol3 Increase Reaction Time or Temperature (Consider Microwave Synthesis) Cause2->Sol3 Enhance Kinetics Sol4 Ensure Adequate Resin Swelling (30 min in DMF/NMP) Cause3->Sol4 Improve Accessibility

Caption: Troubleshooting workflow for incomplete coupling of N-methylated residues.

Data Presentation: Coupling Reagent Performance

Selecting an appropriate coupling reagent is critical for success. While exact efficiencies are sequence-dependent, the following table summarizes the general performance and recommendations for common reagents used for N-methylated couplings.

Reagent CategoryReagent NameActivating AdditiveRelative Efficiency for N-Me AAKey Considerations
Uronium/Aminium Salts HATU Internal (HOAt)Very High Highly effective and widely used for N-methyl amino acids.[1][6][9] Pre-activation (1-3 min) is recommended to minimize guanidinylation of the N-terminus.[3]
HBTU / HCTU Internal (HOBt / 6-Cl-HOBt)Low to ModerateGenerally less effective for sterically hindered couplings compared to HATU.[1][6]
COMU Internal (Oxyma)Very High Reactivity is comparable or superior to HATU.[9] Byproducts are considered safer and more soluble.[9][10]
Phosphonium Salts PyBOP Internal (HOBt)Moderate to HighGenerally effective, but can be less efficient for coupling two adjacent N-methyl residues.[3]
PyAOP Internal (HOAt)Very High The HOAt-based analog of PyBOP, showing higher reactivity.[10] Especially effective in coupling N-methyl amino acids to other N-methyl amino acids.[10]
PyBroP NoneHighest A highly reactive phosphonium salt, often reserved for the most difficult couplings, such as Pro-N(Me)Xaa sequences.[2][11] Can cause racemization with prolonged couplings.[9]
Other BOP-Cl NoneHighA phosphorus oxychloride-based reagent useful for hindered couplings.[6][12]

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol describes a general procedure for coupling an Fmoc-N-methyl amino acid to a resin-bound peptide using HATU, a highly effective reagent for this purpose.[6]

Materials:

  • Fmoc-N-methyl amino acid (4 eq.)

  • Peptide-resin with a free N-terminal amine (1 eq.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4 eq.)[6]

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1] Perform Fmoc deprotection using standard conditions (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (4 eq.) in DMF.

  • Pre-activation: Add DIEA (8 eq.) to the activation mixture and vortex briefly. Allow the solution to pre-activate for 1-5 minutes at room temperature.[3][6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 1 to 4 hours. For particularly difficult couplings (e.g., N-Me-Xaa onto another N-Me-Yaa), extend the reaction time or perform a second coupling.[3]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a Bromophenol Blue test to check for completion (see Protocol 2).[6]

  • Washing: Once the coupling is complete (test result is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]

  • Recoupling (if necessary): If the Bromophenol Blue test is blue or green, indicating an incomplete reaction, repeat steps 2-7 (a "double coupling").[6][13]

Protocol 2: Bromophenol Blue Test for Unreacted Amines

The standard ninhydrin test does not work for secondary amines like N-methylated residues. The Bromophenol Blue test is a reliable qualitative method to monitor coupling completion.[6]

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[6]

  • Methanol or DMF for washing.

Procedure:

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.

  • Place the beads in a small glass test tube and wash them with DMF or methanol to remove any residual base.

  • Add 1-2 drops of the Bromophenol Blue test solution to the beads.

  • Observe the color of the beads and the solution.

    • Yellow: Coupling is complete (no free amines).[1][6]

    • Blue or Green: Coupling is incomplete (free amines are present).[1][6] A recoupling step is necessary.

Advanced Strategies & Decision Making

For persistent issues, more advanced strategies may be required. The choice depends on the severity of the steric hindrance.

Decision-Making Diagram for Coupling Strategy

G Start Start: Coupling an N-Methylated Amino Acid IsTargetHindered Is the target N-terminus also N-methylated? Start->IsTargetHindered Strategy1 Standard Potent Coupling: - Use HATU or COMU - 1 to 2-hour reaction - Room Temperature IsTargetHindered->Strategy1 No Strategy2 Aggressive Coupling: - Perform Double Coupling - Use PyAOP or PyBroP IsTargetHindered->Strategy2 Yes Check1 Check Completion (Bromophenol Blue) Strategy1->Check1 Success Coupling Successful Check1->Success Complete Check1->Strategy2 Incomplete Check2 Check Completion Strategy2->Check2 Check2->Success Complete Strategy3 Microwave-Assisted SPPS: - Use HATU/COMU - Elevate temperature (e.g., 75°C) - Shorten time (10-15 min) Check2->Strategy3 Incomplete Check3 Check Completion Strategy3->Check3 Check3->Success Complete

Caption: Decision tree for selecting a coupling strategy for N-methylated amino acids.

References

Technical Support Center: Side Reactions with Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-N-methyl-beta-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound in SPPS?

A1: The most significant side reaction is the formation of diketopiperazine (DKP). This occurs through an intramolecular cyclization of a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin. This side reaction results in a substantial loss of yield.

Q2: Why is this compound particularly susceptible to diketopiperazine formation?

A2: N-methylated amino acids, including this compound, are known to favor a cis-amide bond conformation. This pre-organizes the peptide backbone into a structure that is highly amenable to the intramolecular cyclization required for DKP formation, thus accelerating the rate of this side reaction.

Q3: Under what conditions is diketopiperazine formation most likely to occur?

A3: DKP formation is most prevalent when the N-methylated amino acid is the C-terminal or the penultimate residue of a dipeptide attached to the solid support. The basic conditions required for the removal of the Fmoc protecting group, typically with piperidine, can catalyze this cyclization.

Troubleshooting Guide

Issue: Low peptide yield when using this compound, with the major impurity being a cyclic dipeptide.

Probable Cause: You are likely experiencing significant diketopiperazine (DKP) formation, where the dipeptide containing N-methyl-beta-alanine is cleaving from the resin during the Fmoc deprotection step of the second amino acid.

Recommended Solutions & Prevention Strategies:

1. Selection of Solid Support:

  • Recommendation: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin.

  • Reasoning: The bulky nature of the 2-CTC resin physically hinders the intramolecular cyclization reaction, thereby suppressing DKP formation. Resins like Wang are more susceptible to this side reaction.

2. Modification of Fmoc Deprotection Conditions:

  • Recommendation: Avoid standard 20% piperidine in DMF. Instead, use a milder, non-nucleophilic base cocktail. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.

  • Reasoning: This combination has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.[1]

3. Lower Reaction Temperature:

  • Recommendation: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C).

  • Reasoning: Lowering the temperature slows down the rate of the cyclization reaction that leads to DKP formation.

4. Use of Pre-formed Dipeptides:

  • Recommendation: Instead of coupling single amino acids sequentially, use a pre-formed Fmoc-dipeptide containing the N-methyl-beta-alanine residue.

  • Reasoning: This strategy bypasses the vulnerable stage where a dipeptide is attached to the resin with a free N-terminus, which is the precursor to DKP formation.

Quantitative Data on DKP Formation Mitigation

The following table summarizes the quantitative impact of modifying Fmoc deprotection conditions on the formation of diketopiperazine. While this data is for a different DKP-prone sequence, it illustrates the significant reduction in this side reaction that can be achieved by moving away from standard piperidine-based deprotection.

Fmoc Deprotection ConditionDKP Formation (%)Reference
20% piperidine in DMF13.8[1]
5% piperidine in DMF12.2[1]
5% piperazine in DMF or NMP< 4.0[1]
2% DBU, 5% piperazine in NMP3.6[1]

Key Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To attach the first amino acid, this compound, to the 2-CTC resin with minimal side reactions.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-CTC resin in DCM for at least 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve this compound (1 equivalent based on resin loading) and DIPEA (3 equivalents) in DCM.

  • Add the amino acid solution to the resin and shake for 10 minutes.

  • Add an additional 7 equivalents of DIPEA and continue shaking for 50 minutes.

  • To cap any unreacted sites on the resin, add methanol (0.8 mL per gram of resin) and shake for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DCM, followed by DMF.

Protocol 2: Modified Fmoc Deprotection using DBU/Piperazine

Objective: To efficiently remove the Fmoc group while minimizing DKP formation.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)

  • NMP for washing

Procedure:

  • Wash the peptide-resin with NMP.

  • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete Fmoc removal.

  • Drain the solution and immediately wash the resin extensively with NMP (at least 5 times) to remove all traces of the basic reagents.

  • Proceed immediately to the next coupling step.

Visualizations

DKP_Formation_Pathway cluster_pathways Competing Reactions Resin_Dipeptide Fmoc-AA2-(N-Me-β-Ala)-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Dipeptide->Deprotection Base Treatment Free_Amine H-AA2-(N-Me-β-Ala)-Resin Deprotection->Free_Amine Coupling Desired Coupling (+ Fmoc-AA3-OH) Free_Amine->Coupling Successful Pathway DKP Intramolecular Cyclization (DKP Formation) Free_Amine->DKP Side Reaction Pathway Tripeptide Fmoc-AA3-AA2-(N-Me-β-Ala)-Resin Coupling->Tripeptide Cleaved_DKP Diketopiperazine (Cleaved from resin) DKP->Cleaved_DKP

Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_DKP Start Low Peptide Yield with Fmoc-N-methyl-β-alanine? Use_2CTC Use 2-CTC Resin Start->Use_2CTC Yes Modify_Deprotection Modify Fmoc Deprotection (e.g., 2% DBU / 5% Piperazine) Start->Modify_Deprotection Yes Lower_Temp Lower Reaction Temperature (0-5 °C) Start->Lower_Temp Yes Use_Dipeptide Use Pre-formed Dipeptide Start->Use_Dipeptide Yes Outcome Reduced DKP Formation & Improved Yield Use_2CTC->Outcome Modify_Deprotection->Outcome Lower_Temp->Outcome Use_Dipeptide->Outcome

Troubleshooting workflow for minimizing DKP formation.

References

Technical Support Center: Synthesis of Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of Fmoc-N-methyl-beta-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the overall yield of my this compound synthesis low?

Low overall yield can stem from several factors throughout the synthesis process. A primary consideration is the purity of your starting materials, as impurities can lead to side reactions and difficult purifications.[1] Another common issue is incomplete reactions during the N-methylation step.

To diagnose the issue, it is recommended to analyze each step of your synthesis. For instance, if you are synthesizing Fmoc-beta-alanine as a precursor, ensure its purity and yield before proceeding to the N-methylation. A known issue is the presence of beta-alanine-related impurities in commercially available Fmoc-amino acids, which can complicate subsequent reactions and purification, ultimately reducing the yield.[1]

Q2: My N-methylation reaction is showing multiple products or is incomplete. What could be the cause?

The presence of multiple products often points to side reactions, such as the formation of di-N-substituted beta-alanine.[2] The selectivity for mono-N-methylation can be influenced by the reaction conditions and the equivalents of the methylating agent used.[2]

Incomplete methylation is also a common problem. One effective method for N-methylation is the Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) to make the remaining NH group more acidic and susceptible to methylation.[3] If you are using a solid-phase approach, it is advisable to perform a mini-cleavage and analyze the product by LC-MS to check for complete methylation before proceeding.[3] If the reaction is incomplete, repeating the methylation step may be necessary.[3]

When working with N-methylated amino acids, steric hindrance can slow down reactions.[4] Therefore, using a more potent coupling reagent or extending the reaction time might be necessary.[4]

Q3: I am observing an impurity with a similar mass to my product. What could it be?

If you are using Fmoc-OSu to prepare your Fmoc-beta-alanine precursor, a common impurity is Fmoc-beta-alanine itself, formed as a byproduct of a Lossen-type rearrangement of the Fmoc-OSu reagent.[1][5] This impurity can be difficult to separate and can significantly reduce the yield of your desired product.[5] To avoid this, consider using Fmoc-Cl for the protection of beta-alanine.

Another possibility is the presence of dipeptides, such as Fmoc-beta-Ala-beta-Ala-OH, in your starting Fmoc-beta-alanine.[1] It is crucial to use high-purity starting materials to minimize these types of impurities.

Q4: What is the best method for purifying the final this compound product?

The purification method will depend on whether you are using a solution-phase or solid-phase synthesis approach.

For solution-phase synthesis, after acidification and extraction, the crude product can often be purified by recrystallization from a suitable solvent mixture, such as ethyl acetate and hexane.[6]

For solid-phase synthesis, after cleavage from the resin, the crude product is typically precipitated and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for the synthesis of this compound?

The synthesis typically starts with beta-alanine, which is first protected with an Fmoc group to yield Fmoc-beta-alanine. This intermediate is then N-methylated to give the final product.

Q: What are the common methylating agents used for this synthesis?

Commonly used methylating agents include dimethyl sulfate and methyl iodide.[3]

Q: Is it better to use a solution-phase or solid-phase approach for this synthesis?

Both approaches have their advantages. Solid-phase synthesis can simplify purification by allowing for easy removal of excess reagents through washing.[3] Solution-phase synthesis may be more scalable for larger quantities.

Q: How can I monitor the progress of the N-methylation reaction?

For solid-phase synthesis, a mini-cleavage of a small amount of resin followed by LC-MS analysis is a reliable way to monitor the reaction's progress.[3] For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS analysis of aliquots from the reaction mixture can be used.

Data Presentation

Table 1: Comparison of Methylating Agents in Solid-Phase Synthesis of Fmoc-N-Me-βAla-OH

Methylating AgentYield (%)Purity (%)
Dimethyl sulfateHighHigh
Methyl iodideHighHigh

Data extracted from a study utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[3][8]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-beta-alanine

This protocol describes the synthesis of the Fmoc-protected precursor.

Materials:

  • β-alanine

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Diethyl ether

Procedure:

  • Dissolve β-alanine in a 10% aqueous Na₂CO₃ solution in a flask with stirring.

  • Cool the flask in an ice bath.

  • Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.

  • Stir the reaction mixture continuously for 4 hours at room temperature.

  • After the reaction is complete, add water to dilute the mixture and wash three times with diethyl ether to separate the aqueous phase.

  • Acidify the aqueous layer to a pH of 2 with 2N HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers and concentrate to obtain the crude product.

  • Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane (1:2 v/v) to obtain pure Fmoc-β-Ala as a white solid.[6] A reported yield for this procedure is 81%.[6]

Protocol 2: Solid-Phase Synthesis of this compound

This protocol outlines the N-methylation of Fmoc-beta-alanine on a solid support.

Materials:

  • Fmoc-beta-alanine

  • 2-chlorotrityl chloride (2-CTC) resin

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (NMP)

  • Methylating agent (Dimethyl sulfate or Methyl iodide)

  • 1% Trifluoroacetic acid (TFA) in DCM

  • MilliQ water

  • Acetonitrile (ACN)

Procedure:

  • Loading of Fmoc-beta-alanine onto 2-CTC resin: Swell the 2-CTC resin in anhydrous DCM. Dissolve Fmoc-beta-alanine in a minimal amount of anhydrous DCM and add it to the resin. Immediately add DIEA and stir the mixture for 2 hours.

  • Fmoc deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.

  • Sulfonylation: Protect the amino group with o-NBS-Cl.

  • N-Methylation: Add a solution of the methylating agent (dimethyl sulfate or methyl iodide) and a base to the resin and shake. Repeat this step twice. A mini-cleavage can be performed to check for complete methylation by LC-MS.[3]

  • Desulfonylation: Remove the o-NBS protecting group.

  • Fmoc protection: Re-protect the N-methylated amino group with Fmoc-Cl.

  • Cleavage: Cleave the this compound from the resin using a solution of 1% TFA in DCM. Drain the cleavage solution into MilliQ water. Repeat this step four times.

  • Work-up: Evaporate the DCM from the collected solution. Add ACN to dissolve the precipitated product.[3]

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Synthesis of Fmoc-beta-alanine cluster_solid_phase Solid-Phase Synthesis of this compound beta_alanine Beta-alanine fmoc_protection Fmoc Protection (Fmoc-Cl, Na2CO3) beta_alanine->fmoc_protection workup_extraction Work-up & Extraction fmoc_protection->workup_extraction recrystallization Recrystallization workup_extraction->recrystallization fmoc_beta_alanine Fmoc-beta-alanine recrystallization->fmoc_beta_alanine resin_loading Load Fmoc-beta-alanine on 2-CTC resin fmoc_beta_alanine->resin_loading Starting Material fmoc_deprotection Fmoc Deprotection resin_loading->fmoc_deprotection sulfonylation Sulfonylation (o-NBS-Cl) fmoc_deprotection->sulfonylation n_methylation N-Methylation (e.g., Dimethyl sulfate) sulfonylation->n_methylation desulfonylation Desulfonylation n_methylation->desulfonylation fmoc_reprotection Fmoc Protection desulfonylation->fmoc_reprotection cleavage Cleavage from Resin fmoc_reprotection->cleavage final_product This compound cleavage->final_product troubleshooting_yield start Low Yield in This compound Synthesis check_starting_material Analyze Starting Material (Fmoc-beta-alanine) start->check_starting_material check_methylation Analyze N-Methylation Step start->check_methylation impurity_found Impurity Detected? check_starting_material->impurity_found incomplete_reaction Incomplete Methylation? check_methylation->incomplete_reaction impurity_found->check_methylation No source_of_impurity Potential Source: - Fmoc-OSu byproduct - Dipeptide contamination impurity_found->source_of_impurity Yes cause_incomplete Potential Cause: - Insufficient reagent - Steric hindrance incomplete_reaction->cause_incomplete Yes final_analysis Further analysis of other reaction parameters needed incomplete_reaction->final_analysis No solution_impurity Solution: - Use Fmoc-Cl - High-purity starting material source_of_impurity->solution_impurity solution_incomplete Solution: - Repeat methylation step - Use potent coupling agent - Extend reaction time cause_incomplete->solution_incomplete

References

Technical Support Center: Fmoc-N-methyl-beta-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-methyl-beta-alanine in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: My coupling reaction with this compound is incomplete, resulting in low yield and deletion sequences. What are the potential causes and solutions?

Answer:

Low coupling efficiency with this compound is primarily due to the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine. The beta-amino acid backbone can also influence the reaction kinetics.

Solutions:

  • Optimize Coupling Reagent: Standard coupling reagents like DCC or DIC are often insufficient.[1] Utilize more potent activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP or PyAOP are highly recommended as they form more reactive esters capable of overcoming the steric barrier.[1] For extremely challenging couplings, consider converting the amino acid to an acyl fluoride.[1]

  • Implement Double Coupling: A second coupling step with fresh reagents is a highly effective strategy to drive the reaction to completion. After the initial coupling, wash the resin and repeat the coupling procedure.

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to several hours, or even overnight, to allow for complete acylation.[1] Gentle heating can also be applied, but must be done cautiously to minimize the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is an effective method to accelerate difficult couplings.[1]

  • Solvent Selection: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[1] In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Issue 2: Observation of Unexpected Impurities

Question: My HPLC analysis shows unexpected peaks after incorporating this compound. What are the possible side reactions?

Answer:

The presence of impurities can arise from several sources, including the starting materials and side reactions during synthesis.

Potential Side Reactions and Solutions:

  • Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH Impurities: The commercial this compound starting material may contain impurities such as Fmoc-β-Ala-OH and the dipeptide Fmoc-β-Ala-Xaa-OH.[2] These can arise during the synthesis of the Fmoc-amino acid itself, particularly when Fmoc-OSu is used as the protecting agent, through a Lossen-type rearrangement.[2][3][4][5] These impurities can be incorporated into the growing peptide chain, leading to deletion or insertion sequences.

    • Solution: Use high-purity this compound from a reputable supplier. Analyze the starting material by HPLC to confirm its purity before use.

  • Racemization: While the risk of racemization at the alpha-carbon is not a concern for beta-alanine, prolonged exposure to basic conditions or high temperatures during coupling can potentially lead to other side reactions.

    • Solution: Use the minimum necessary activation time and temperature. The use of additives like OxymaPure® with carbodiimides can help suppress racemization.[6]

  • Diketopiperazine Formation: Although less common with beta-amino acids compared to alpha-amino acids at the N-terminus, the potential for cyclization between the first two amino acids to form a diketopiperazine should not be entirely dismissed, especially with prolonged reaction times or specific sequences.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy often necessary for this compound?

A1: The N-methyl group on the amino acid creates significant steric hindrance, which slows down the rate of peptide bond formation. A single coupling reaction may not proceed to completion, leaving unreacted N-terminal amines on the growing peptide chains. A second coupling with fresh, activated this compound ensures that these remaining free amines are acylated, thus maximizing the yield of the desired full-length peptide and minimizing the formation of deletion sequences.

Q2: Which coupling reagent is best for incorporating this compound?

A2: For sterically hindered N-methylated amino acids, aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally superior to carbodiimide-based reagents.[1][7] HATU is often considered one of the most effective coupling reagents for such challenging couplings due to the formation of a highly reactive OAt-active ester.[6] The choice of reagent may also depend on the specific peptide sequence and the subsequent amino acid to be coupled.

Q3: Can I use standard Fmoc deprotection conditions for this compound?

A3: Yes, standard Fmoc deprotection conditions, typically 20% piperidine in DMF, are effective for removing the Fmoc group from N-methylated amino acids. However, it is crucial to ensure complete deprotection before proceeding to the next coupling step. Inadequate deprotection will lead to truncated sequences.

Q4: How can I monitor the completion of the coupling reaction for this compound?

A4: The traditional Kaiser test, which detects primary amines, will be negative for the secondary amine of a successfully coupled N-methylated amino acid. A negative Kaiser test after coupling indicates that no primary amines are present, but it does not confirm the completion of the coupling to the secondary amine of the preceding residue. Alternative tests like the chloranil test or the isatin test can be used to detect secondary amines. Alternatively, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful addition of the amino acid.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Coupling ReagentClassRelative Purity of ProductCoupling EfficiencyReaction SpeedRisk of RacemizationNotes
HATU Aminium/Uronium SaltHigher Purity[6]High[6]Faster[6]Lower[6]Highly effective for sterically hindered and N-methylated amino acids.[1][7]
HBTU Aminium/Uronium SaltLower Purity[6]High, but generally lower than HATU[6]Slower than HATU[6]Higher than HATU[6]A common and effective reagent, but may be less efficient than HATU for difficult couplings.[7]
HCTU Aminium/Uronium SaltHighHighFastLowA cost-effective alternative to HATU with comparable efficiency in many cases.
PyBOP Phosphonium SaltHighHighModerateLowGood for sterically hindered couplings with a lower risk of racemization.
DIC/Oxyma Carbodiimide/AdditiveModerateModerate to HighSlowerLow[6]A cost-effective option with good suppression of racemization.[6]
DIC/HOBt Carbodiimide/AdditiveLowerLowerSlowerHigherGenerally not recommended for difficult couplings involving N-methylated amino acids.[1]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is designed for a standard solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Preparation and Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 x 1 minute).

2. First Coupling:

  • In a separate vessel, prepare the activation solution:

    • This compound (0.4 mmol, 4 equivalents)

    • HATU (0.39 mmol, 3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

    • Dissolve in DMF (approximately 2 mL).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 minute).

3. Second Coupling:

  • Repeat step 2 with a fresh solution of activated this compound.

  • Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 minute).

4. Monitoring and Capping (Optional):

  • Perform a chloranil or isatin test to check for the presence of unreacted secondary amines.

  • If the coupling is still incomplete, consider a capping step with acetic anhydride or N-(2-chlorobenzyloxycarbonyloxy)succinimide to block any unreacted amines and prevent the formation of deletion sequences in subsequent steps.

5. Continuation of Synthesis:

  • Proceed with the Fmoc deprotection of the newly incorporated this compound to continue the peptide chain elongation.

Visualizations

Double_Coupling_Workflow Double Coupling Workflow for this compound start Start: Deprotected Peptide-Resin pre_activation1 Prepare Activation Solution: This compound HATU, DIPEA in DMF start->pre_activation1 first_coupling First Coupling (1-2 hours) pre_activation1->first_coupling wash1 Wash with DMF first_coupling->wash1 pre_activation2 Prepare Fresh Activation Solution wash1->pre_activation2 second_coupling Second Coupling (1-2 hours) pre_activation2->second_coupling wash2 Wash with DMF second_coupling->wash2 monitoring Monitoring (e.g., Chloranil Test) wash2->monitoring capping Optional: Capping (e.g., Acetic Anhydride) monitoring->capping Incomplete next_deprotection Fmoc Deprotection of N-methyl-beta-alanine monitoring->next_deprotection Coupling Complete capping->next_deprotection end End: Continue Synthesis next_deprotection->end

Caption: Workflow for the double coupling of this compound.

Troubleshooting_Low_Coupling_Efficiency Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagent Is a potent coupling reagent (e.g., HATU, HCTU) being used? start->check_reagent use_potent_reagent Switch to a more potent coupling reagent check_reagent->use_potent_reagent No check_double_coupling Is double coupling being performed? check_reagent->check_double_coupling Yes use_potent_reagent->check_double_coupling implement_double_coupling Implement a double coupling protocol check_double_coupling->implement_double_coupling No check_time_temp Are reaction time and temperature optimized? check_double_coupling->check_time_temp Yes implement_double_coupling->check_time_temp increase_time_temp Increase coupling time and/or apply gentle heating check_time_temp->increase_time_temp No check_solvent Is the solvent optimal (e.g., NMP)? check_time_temp->check_solvent Yes increase_time_temp->check_solvent change_solvent Switch to NMP or a solvent mixture check_solvent->change_solvent No end Improved Coupling Efficiency check_solvent->end Yes change_solvent->end

Caption: Decision tree for troubleshooting low coupling efficiency.

References

preventing racemization during Fmoc-N-methyl-beta-alanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Fmoc-N-methyl-beta-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more susceptible to racemization compared to its non-methylated counterpart?

A1: N-methylated amino acids, including this compound, exhibit a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group increases steric hindrance, which can slow down the desired coupling reaction.[1][2] This extended exposure of the activated amino acid to basic conditions increases the likelihood of racemization, primarily through the formation of a 5(4H)-oxazolone intermediate.[1][3] The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate.[1][3][4] The activated carboxyl group cyclizes to form this intermediate, which has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton is abstracted, forming a planar, achiral intermediate. The incoming amine can then attack from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[1][3]

Q3: Which coupling reagents are recommended for minimizing racemization with this compound?

A3: For sterically hindered and racemization-prone amino acids like this compound, modern uronium/aminium salt reagents such as HATU and COMU, or phosphonium salt reagents like PyAOP and PyBOP, are highly recommended.[1][2] These reagents promote rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.[3] Halogenophosphonium reagents, such as PyBrOP, have also been developed specifically for difficult couplings involving N-methylated amino acids.[1][5]

Q4: What role do additives like OxymaPure and HOAt play in preventing racemization?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide activators like DIC. They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4][6] Both 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are more effective than the traditional additive 1-hydroxybenzotriazole (HOBt) at suppressing racemization.[1] OxymaPure is also a safer, non-explosive alternative to benzotriazole-based additives.[4][6][7]

Q5: Can the choice of base influence the level of racemization?

A5: Yes, the base is a critical factor. Sterically hindered, weaker bases are preferred to minimize racemization. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][8] The latter are more effective at abstracting the alpha-proton from the oxazolone intermediate, thus promoting racemization.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem 1: High levels of racemization detected in the final peptide.

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.

cluster_0 Troubleshooting High Racemization cluster_1 Detailed Actions Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Step2 Step 2: Assess Base and Reaction Conditions Step1->Step2 If racemization persists Action1a Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. Oxyma is superior to HOBt. Step1->Action1a Action1b Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU, COMU). Step1->Action1b Step3 Step 3: Refine Coupling Protocol Step2->Step3 If racemization persists Action2a Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., NMM, sym-collidine). Step2->Action2a Action2b Couple at lower temperature (e.g., 0°C to RT). Avoid elevated temperatures. Step2->Action2b End Racemization Minimized Step3->End Action3 Minimize pre-activation time (1-5 min). Consider in situ neutralization protocols. Step3->Action3

A logical workflow for troubleshooting high racemization levels.

Problem 2: Incomplete coupling leading to deletion sequences.

The steric hindrance of N-methylated amino acids can lead to slow and incomplete reactions, resulting in the absence of the N-methylated residue in a portion of the synthesized peptides.

cluster_0 Troubleshooting Incomplete Coupling cluster_1 Detailed Actions Start Deletion Sequences Observed Step1 Step 1: Use a More Potent Coupling Reagent Start->Step1 Step2 Step 2: Modify the Coupling Cycle Step1->Step2 If incomplete coupling persists Action1 Replace HBTU/HCTU with HATU, PyAOP, or PyBrOP. Step1->Action1 Step3 Step 3: Implement Correct Monitoring Technique Step2->Step3 To confirm completion Action2 Perform a double or triple coupling. Increase coupling time or temperature (balance with racemization risk). Step2->Action2 End Coupling Efficiency Improved Step3->End Action3 Use the Bromophenol Blue test instead of the Ninhydrin test for secondary amines. Step3->Action3

A systematic approach to overcoming incomplete coupling reactions.

Data Presentation

Direct quantitative data on the racemization of this compound is limited in the literature. However, studies on other N-methylated amino acids provide valuable insights.

Table 1: Effect of Coupling Reagent and Base on Racemization

This table summarizes data from a study on a challenging glycosylated serine model, demonstrating the significant impact of both the coupling reagent and the choice of base on epimerization levels.[8]

Coupling ReagentBaseActivation/Coupling Time% Epimerization
PyBOPDIEA3 h / 12 h3.8%
HBTUDIEA3 min / 1 h1.7%
HATU DIEA 3 min / 1 h 1.3%
HBTUNMM3 min / 1 h0.6%
HATU NMM 3 min / 1 h 0.4%
Data extracted from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The error for all data points was reported as less than 0.3%.[8]

Table 2: Influence of Tertiary Amine Salts on Racemization of N-Methyl Amino Acids

This data demonstrates the dramatic increase in racemization for an N-methylated amino acid in the presence of tertiary amine salts, a condition often present in peptide synthesis.[1][9]

Peptide Fragment CoupledCoupling ReagentCondition% Epimerization (L-D Dipeptide)
Z-Ala-MeLeu-OHEEDQWith TEA and Tosylate Salt15%
Z-Ala-Leu-OH (non-methylated)EEDQWith TEA and Tosylate Salt0.5%
Z-Ala-MeLeu-OHDCC/HOSuFree base, no tertiary amine salt0% (not detected)

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of this compound using HATU

This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid and prioritizes the suppression of racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • N-methylmorpholine (NMM) or sym-collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol Blue test solution

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • Activation: In a separate vessel, dissolve the this compound (4 eq.) and HATU (4 eq.) in DMF. Add NMM (8 eq.).[1]

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test. If the test is positive (blue/green), indicating incomplete coupling, filter the resin and repeat steps 3-5 (double coupling).[1]

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization after coupling.

  • Peptide Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.

  • Hydrolysis: Add 1 mL of 6 M HCl to the dried peptide. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to dryness.[1]

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction with 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for separating amino acid diastereomers.

    • Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of N-methyl-beta-alanine.[1]

    • Quantification: It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.

Visualizations

cluster_0 Racemization Pathway AA Fmoc-N-Me-β-Ala-OH Activated Activated Ester (e.g., O-acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization Peptide_L Desired L-Peptide Activated->Peptide_L + H₂N-Peptide (Desired Pathway) Planar Planar, Achiral Intermediate Oxazolone->Planar + Base - H⁺ Planar->Peptide_L + H₂N-Peptide (Attack from one face) Peptide_D Racemized D-Peptide Planar->Peptide_D + H₂N-Peptide (Attack from other face) Amine H₂N-Peptide

The primary mechanism of racemization via an oxazolone intermediate.

References

challenges in synthesizing long peptides with N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the synthesis of long peptides containing N-methylated residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing long peptides with N-methylated residues?

The main difficulty in synthesizing N-methylated peptides, especially long ones, stems from steric hindrance. The methyl group on the amide nitrogen of an N-methylated residue creates a bulky secondary amine, which significantly impedes the approach of the activated carboxyl group of the next amino acid.[1][2][3] This steric hindrance slows down the coupling reaction kinetics, often leading to incomplete reactions, lower yields, and the formation of deletion sequences where an amino acid is missing.[1][2] This problem is particularly severe when coupling two consecutive N-methylated residues.[1][2]

Q2: What are the advantages of incorporating N-methylated residues into peptides?

N-methylation is a critical modification in peptide drug development for several reasons:[4][5]

  • Enhanced Metabolic Stability: The methyl group protects the peptide backbone from enzymatic degradation by proteolytic enzymes, increasing its in vivo half-life.[3][4][5]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, which can improve a peptide's ability to cross cell membranes and be absorbed orally.[4][5][6][7]

  • Modulation of Receptor Binding: N-methylation can fine-tune a peptide's conformation, which in turn can alter its binding affinity and selectivity for its target receptor.[4][5] A notable example is the immunosuppressant cyclosporine A, which contains seven N-methylated residues contributing to its excellent pharmacokinetic profile.[2]

Q3: What are the two main strategies for incorporating N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS)?

There are two primary approaches for introducing N-methylated residues during SPPS:

  • Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method uses commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be expensive, and the variety of available N-methylated amino acids is limited.[4]

  • On-Resin N-Methylation: This technique involves the site-specific methylation of a peptide backbone amide directly on the solid support. It is a versatile and cost-effective method that allows for the N-methylation of almost any amino acid within a sequence.[4] A common and efficient on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[2][8]

Q4: How can I monitor the completion of a coupling reaction involving an N-methylated residue?

Traditional ninhydrin tests are not effective for monitoring coupling to N-methylated amines. Instead, the bromophenol blue test is recommended.[1][9] A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine, signifying an incomplete reaction.[1] A complete reaction is indicated by a yellow color on the beads.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of long N-methylated peptides.

Problem Possible Cause Recommended Solution
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms: Positive bromophenol blue test (blue/green beads)[1][2], presence of deletion sequences in mass spectrometry analysis[2], and significantly lower than expected crude peptide yield.[2]Steric Hindrance: The N-methyl group is sterically hindering the incoming amino acid.[1][2][3]Optimize Coupling Reagents: Switch to more powerful coupling reagents. If using HBTU/HCTU, consider HATU, HCTU, PyAOP, or COMU. For extremely difficult couplings, PyBroP or BOP-Cl may be necessary.[1][2][9]
Insufficient Reaction Time: The coupling reaction may not have had enough time to go to completion due to slower kinetics.Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for particularly difficult couplings. For couplings between two N-methylated residues, extended reaction times are often necessary.[1]
Inadequate Reagent Concentration: The concentration of the activated amino acid may be too low.Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid (e.g., 4-5 equivalents) and coupling reagent.
Poor Resin Swelling: Reagents cannot efficiently access the reaction sites on the resin.Ensure Proper Swelling: Swell the resin in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1]
Issue 2: Low Crude Peptide Yield
Symptoms: The final amount of crude peptide obtained after cleavage is significantly lower than anticipated.[1]Cumulative Incomplete Couplings: Even small inefficiencies at each N-methylated coupling step can lead to a substantial loss of the target peptide in a long synthesis.Employ Double Coupling: For challenging coupling steps, perform the coupling reaction twice before proceeding to the next deprotection step.
Premature Cleavage/Chain Loss: The peptide chains are prematurely cleaved from the resin during synthesis.Use Appropriate Resin: If using a hyper-acid sensitive resin like 2-chlorotrityl chloride, ensure all reaction conditions are strictly non-acidic until the final cleavage step.[1]
Side Reactions During On-Resin N-Methylation: Unwanted side reactions can reduce the yield of the desired product.Optimize N-Methylation Protocol: Ensure complete sulfonylation before the methylation step to prevent side products. Minimize exposure to the base (e.g., DBU), especially with sensitive residues like Aspartic Acid (Asp).[1][8]
Issue 3: Peptide Aggregation
Symptoms: Difficulty in swelling the resin, slow reaction kinetics, and poor solvation of the peptide-resin.Inter-chain Hydrogen Bonding: The growing peptide chains aggregate on the resin, making reactive sites inaccessible. This is more common with hydrophobic sequences.[10]Use Chaotropic Agents: Add chaotropic agents like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
High Resin Loading: High loading can bring growing peptide chains too close together, promoting aggregation.[2]Use a Lower Loading Resin: Start with a resin that has a lower substitution level.
Sequence-Specific Aggregation: Certain peptide sequences are inherently prone to forming secondary structures.Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific points in the sequence to disrupt aggregation.[10]

Quantitative Data Summary

Parameter Expected Range for N-Methylated Peptide Synthesis Notes
Coupling Efficiency (per N-Me step) ~95-98%May require double coupling or optimized reagents to achieve this efficiency. Monitored by the Bromophenol Blue test.[2]
Overall Crude Peptide Yield 40-70%Highly dependent on the peptide length and the number and position of N-methylated residues.[2]
Crude Peptide Purity (by HPLC) 30-60%The presence of deletion sequences often leads to lower initial purity compared to standard peptide synthesis.[2]
Final Purified Peptide Yield 10-30%Reflects losses during both the synthesis and the necessary purification steps.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling to an N-Methylated Amine

This protocol describes a standard coupling procedure for adding an Fmoc-protected amino acid to an N-terminal N-methylated residue on the resin.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amine exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.[2][9]

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.[2][9]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Take a small sample of the resin beads and perform a bromophenol blue test to check for completion. If the test is positive (blue/green), repeat the coupling step.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.[2]

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[2][4]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or diisopropylethylamine (DIEA) in NMP.

    • Agitate for 15-30 minutes.

    • Wash the resin with NMP.

  • Methylation:

    • Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate or dimethyl sulfate in DMF.

    • Agitate for a short duration (e.g., 5-10 minutes).[2]

    • Repeat the methylation step one more time.

    • Wash the resin with DMF.

  • Desulfonylation (o-NBS Removal):

    • Add a solution of β-mercaptoethanol and DBU in DMF.

    • Agitate for 5-10 minutes.

    • Repeat the desulfonylation step.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Microwave-Assisted Coupling

Microwave energy can be used to accelerate the slow coupling reactions involving N-methylated residues.[2][7]

  • Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.

  • Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[2]

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[2]

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.[2]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Completion_Check Completion Check (e.g., Bromophenol Blue Test) Wash2->Completion_Check Completion_Check->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection Completion_Check->Final_Cleavage Final Cycle Complete Start Start: Resin Swelling Start->Deprotection Purification Purification (e.g., HPLC) Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

OnResin_NMethylation Start Deprotected N-terminal Amine on Resin Sulfonylation 1. Sulfonylation (o-NBS-Cl, Base) Start->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation 2. Methylation (Methylating Agent, DBU) Wash1->Methylation Wash2 Wash Methylation->Wash2 Desulfonylation 3. Desulfonylation (β-mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash Desulfonylation->Wash3 End N-Methylated Amine Ready for Next Coupling Wash3->End

Caption: Workflow for on-resin N-methylation of a peptide.

Troubleshooting_Logic Problem Problem: Incomplete Coupling (Positive Bromophenol Blue Test) Cause1 Possible Cause: Steric Hindrance Problem->Cause1 Cause2 Possible Cause: Insufficient Reaction Time Problem->Cause2 Cause3 Possible Cause: Low Reagent Potency Problem->Cause3 Solution2 Solution: Use Stronger Coupling Reagent (e.g., HATU, COMU) Cause1->Solution2 Solution3 Solution: Perform Double Coupling Cause1->Solution3 Solution1 Solution: Extend Coupling Time (e.g., 2-4 hours) Cause2->Solution1 Cause3->Solution2

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the successful cleavage of peptides containing Fmoc-N-methyl-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions to navigate the specific challenges associated with this modified amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing N-methylated amino acids like N-methyl-beta-alanine?

A1: The main challenges stem from the steric hindrance introduced by the N-methyl group. This can lead to:

  • Incomplete Cleavage: The bulky methyl group can hinder the access of the cleavage reagent (typically trifluoroacetic acid - TFA) to the acid-labile linker of the solid support resin, resulting in lower peptide yields.[1][2]

  • Slower Reaction Kinetics: The cleavage reaction for N-methylated peptides is often slower compared to their non-methylated counterparts.[1]

  • Peptide Precipitation on Resin: The cleaved peptide may sometimes precipitate on the resin beads, making its recovery difficult.[1]

  • Acid-Catalyzed Side Reactions: Although less common for N-methyl-beta-alanine itself, N-methylated residues at the N-terminus of a peptide, especially when acetylated, can be susceptible to cleavage from the peptide backbone under strong acidic conditions.[3][4]

Q2: How does the position of this compound in the peptide sequence affect the cleavage efficiency?

A2: The position can have an impact. If the N-methylated residue is located near the C-terminus and is attached to a bulky resin, the steric hindrance can be more pronounced, potentially requiring longer cleavage times or stronger cleavage cocktails.

Q3: Are there any specific side reactions to be aware of when cleaving peptides with this compound?

A3: While N-methyl-beta-alanine is not prone to the typical side reactions of residues like aspartic acid (aspartimide formation), the strong acidic conditions of cleavage can promote other side reactions, especially if other sensitive amino acids (e.g., Trp, Met, Cys) are present in the sequence. It is crucial to use appropriate scavengers in the cleavage cocktail to prevent the modification of these residues by reactive cationic species generated during the process.

Q4: When should I perform a test cleavage?

A4: It is highly recommended to perform a small-scale test cleavage before committing to the full-scale cleavage of your peptide-resin.[5] This allows you to analyze the crude product by RP-HPLC and mass spectrometry to determine the optimal cleavage time and cocktail composition for your specific peptide.

Troubleshooting Guide

This guide addresses common problems encountered during the cleavage of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin due to steric hindrance.[1]1. Extend Cleavage Time: Increase the reaction time from the standard 2-3 hours up to 4-6 hours. Perform a time-course study on a small scale to find the optimal duration.[1] 2. Increase Cleavage Cocktail Volume: Ensure a sufficient volume of the cleavage cocktail is used to allow for proper swelling of the resin (e.g., 10-15 mL per gram of resin).[1] 3. Use Fresh TFA: Ensure the trifluoroacetic acid is of high quality and not old, as its effectiveness can degrade over time.[1]
Peptide precipitation on the resin.[1]Further rinse the cleaved resin with the TFA cleavage cocktail and evaporate the solvent to see if more peptide can be recovered.[5]
Multiple Peaks in HPLC Presence of deletion sequences from incomplete coupling during synthesis.[6]While not a cleavage issue, this is a common problem with N-methylated amino acids. Optimize the coupling step during synthesis using more potent coupling reagents like HATU or COMU and longer reaction times.[6]
Incomplete removal of side-chain protecting groups.Ensure the cleavage time is sufficient. If the problem persists, consider using a stronger cleavage cocktail like Reagent K, especially if your peptide contains Arg(Pbf/Pmc), Cys(Trt), Met, or Trp.
Oxidation of sensitive residues (e.g., Met, Trp).1. Use Appropriate Scavengers: Include scavengers like triisopropylsilane (TIS), water, and ethanedithiol (EDT) in your cleavage cocktail.[5] 2. Perform Cleavage Under Inert Atmosphere: Conduct the cleavage reaction under a nitrogen or argon atmosphere to minimize oxidation.[5]
Unexpected Mass in MS Incomplete removal of protecting groups (e.g., +56 Da for tBu).[1]Increase the duration of the TFA treatment and ensure fresh, high-quality TFA is used.[1]
Deletion of the N-methylated residue (especially if N-terminal and acetylated).[3][4]Consider alternative N-terminal protecting groups if this is a recurring issue.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides with this compound

This protocol is suitable for peptides that do not contain other sensitive amino acids like Cys, Met, or Trp.

  • Resin Preparation:

    • Thoroughly wash the dry peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Prepare a fresh cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.[1]

    • Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[1]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

    • Wash the resin 2-3 times with a small volume of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding 8-10 fold volume of cold diethyl ether.

    • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.[1]

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[1]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Analyze by RP-HPLC and mass spectrometry to determine purity and identify any side products.[1]

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides that also contain residues such as Cys, Met, or Trp.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail of Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v).[1]

    • Use approximately 10-15 mL of the cocktail per gram of resin.[1]

    • Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[1]

  • Peptide Isolation:

    • Follow the same procedure as in Protocol 1.

  • Analysis:

    • Follow the same procedure as in Protocol 1.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

Cleavage CocktailComposition (v/v/v)ScavengersRecommended For
TFA/TIS/H₂O 95:2.5:2.5TIS, H₂OPeptides without sensitive residues (e.g., Cys, Met, Trp).
Reagent K 82.5:5:5:5:2.5 (TFA/Phenol/H₂O/Thioanisole/EDT)Phenol, H₂O, Thioanisole, EDTPeptides containing multiple sensitive residues like Arg(Pbf/Pmc), Cys, Met, Trp.[1]
TFA/TIS/EDT 95:2.5:2.5TIS, EDTPeptides containing Cys.

Note: The optimal cleavage time for peptides with N-methyl-beta-alanine may need to be extended beyond standard protocols due to steric hindrance.

Visualizations

experimental_workflow start Start: Dry Peptide-Resin prep_resin Resin Washing (DCM) start->prep_resin cleavage Cleavage Reaction (TFA Cocktail + Scavengers) prep_resin->cleavage filtration Filtration cleavage->filtration precipitation Precipitation (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying Crude Peptide centrifugation->drying analysis Analysis (RP-HPLC, MS) drying->analysis end End: Purified Peptide analysis->end

Caption: General experimental workflow for peptide cleavage and isolation.

troubleshooting_logic start Problem Identified: Low Cleavage Yield check_time Was cleavage time extended (e.g., >4 hours)? start->check_time extend_time Action: Extend cleavage time and perform time-course study. check_time->extend_time No check_volume Was sufficient cleavage cocktail volume used? check_time->check_volume Yes extend_time->check_volume increase_volume Action: Increase cocktail volume (10-15 mL/g resin). check_volume->increase_volume No check_tfa Is TFA fresh and high quality? check_volume->check_tfa Yes increase_volume->check_tfa use_fresh_tfa Action: Use fresh TFA. check_tfa->use_fresh_tfa No stronger_cocktail Consider stronger cocktail (e.g., Reagent K). check_tfa->stronger_cocktail Yes use_fresh_tfa->stronger_cocktail

Caption: Troubleshooting decision tree for low peptide cleavage yield.

References

Technical Support Center: Dealing with Steric Hindrance of N-Methyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to N-methyl groups in synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address issues of steric hindrance encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the N-methyl group cause significant steric hindrance?

A1: The presence of a methyl group on an amide nitrogen introduces significant steric bulk.[1][2] This seemingly small modification has several consequences:

  • Increased Bulk: The methyl group is larger than a hydrogen atom, physically obstructing the approach of reagents to the reaction site.[3][4]

  • Restricted Conformation: N-methylation restricts the conformational freedom of the molecule, which can influence the accessibility of the reaction center.[1]

  • Secondary Amine Reactivity: In the context of amide bond formation, an N-methyl amine is a secondary amine. These are generally less nucleophilic and more sterically hindered than primary amines, making the formation of the tetrahedral intermediate more challenging.

These factors can lead to slower reaction rates, incomplete reactions, and lower yields.[1][5]

Q2: How does N-methylation affect the properties of peptides and other molecules?

A2: N-methylation is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides and other bioactive molecules. Key effects include:

  • Increased Metabolic Stability: The N-methyl group can act as a shield, protecting the adjacent amide bond from cleavage by proteolytic enzymes.[1][6]

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][6][7]

  • Conformational Rigidity: The steric hindrance from the N-methyl group restricts bond rotation, leading to a more rigid molecular conformation. This can be advantageous for locking a molecule into its bioactive conformation.[1][7][8]

Q3: Are there specific coupling reagents that are more effective for forming amide bonds with N-methylated amines?

A3: Yes, the choice of coupling reagent is critical when dealing with sterically hindered N-methylated amines. Standard reagents like DCC/HOBt are often inefficient. More potent reagents are required to overcome the steric barrier.[9] Highly effective options include:

  • HATU (and other uronium/aminium salts): HATU is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids, including N-methylated ones.[9] Other potent reagents in this class include HCTU, HBTU, and COMU.

  • Phosphonium Salt-Based Reagents: Reagents like PyBOP and PyBrOP are also very effective for difficult couplings.[10] PyBrOP is particularly useful for coupling two consecutive N-methylated residues.[11]

  • Acyl Fluoride Precursors: In particularly challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be an effective strategy.[12][13]

Troubleshooting Guides

Problem 1: My amide coupling reaction with an N-methyl amine is failing or giving low yields.

This is a common issue due to the steric hindrance and lower nucleophilicity of N-methyl amines.

Troubleshooting Steps:

  • Assess Your Coupling Reagent: If you are using a less reactive reagent (e.g., DCC, EDC), switch to a more potent one.[9] HATU, HCTU, PyBOP, or COMU are excellent first choices.

  • Optimize Reaction Conditions:

    • Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the carboxylic acid and coupling reagent.[10]

    • Extend Reaction Time: Sterically hindered couplings are slower. Increase the reaction time to 4-24 hours.[10]

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve yields, but monitor for side reactions or racemization.

  • Solvent Choice: Ensure your substrates are fully dissolved. DMF is a common choice, but for aggregation-prone sequences, NMP or a mixture containing DMSO can be beneficial.[10]

  • Pre-activation: For uronium-based reagents like HATU, pre-activating the carboxylic acid for a few minutes before adding the amine can prevent the formation of guanidinium byproducts with the amine.[14][15]

  • Perform a "Double Coupling": If the reaction is still incomplete, filter the reaction mixture and repeat the coupling step with fresh reagents.[10]

Comparative Data of Coupling Reagents for a Hindered Amide Formation

The following table summarizes the relative effectiveness of various coupling reagents in a model reaction between a sterically hindered carboxylic acid and an N-methyl amine.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Racemization Risk
DCC/HOBt-DCM2524< 40%Moderate
HBTUDIPEADMF2512~70-85%Low
PyBOPDIPEADMF254> 90%Low
HATUDIPEADMF252> 95%Very Low
COMUDIPEADMF252> 95%Very Low
T3P®PyridineEtOAc256~80-90%Low
Fmoc-AA-Cl (in situ)CollidineDCM0-251> 95%Very Low

Yields are approximate and can vary significantly based on the specific substrates.

Problem 2: I'm struggling with a Pictet-Spengler or Bischler-Napieralski reaction involving an N-methylated substrate.

These intramolecular cyclization reactions can be challenging with N-methylated substrates due to steric hindrance affecting the key cyclization step.

Troubleshooting for Pictet-Spengler Reactions:

  • Challenge: The N-methyl group can hinder the formation of the key iminium ion intermediate and subsequent intramolecular electrophilic attack.[16][17]

  • Solutions:

    • Acid Catalyst and Solvent: The choice of acid catalyst and solvent is crucial. While protic acids like TFA or HCl in solvents like DCM or toluene are common, Lewis acids (e.g., BF₃·OEt₂) may be more effective in some cases.[18] Experiment with different conditions to find the optimum.

    • Harsher Conditions: N-methylated substrates may require more forcing conditions, such as higher temperatures (reflux) or longer reaction times.[18]

    • Microwave Irradiation: This can sometimes accelerate the reaction and improve yields for sluggish cyclizations.

Troubleshooting for Bischler-Napieralski Reactions:

  • Challenge: This reaction involves the cyclization of a β-arylethylamide, and an N-methyl group on the amide can disfavor the formation of the necessary nitrilium ion intermediate.[19][20][21]

  • Solutions:

    • Dehydrating Agent: This reaction requires a strong dehydrating agent. While POCl₃ is standard, a mixture of P₂O₅ in refluxing POCl₃ is more potent and may be necessary for less reactive, N-methylated substrates.[21][22]

    • Alternative Reagents: Triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can be a milder and sometimes more effective alternative to POCl₃.[19]

    • Substrate Activation: The reaction works best with electron-rich aromatic rings. If your substrate is electron-deficient, the reaction is likely to fail.[19][22]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with an N-Methyl Amine

This protocol provides a general guideline for the efficient coupling of a carboxylic acid to a sterically hindered N-methyl amine in solution phase.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-methyl amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Stir the solution at room temperature for 1-2 minutes to allow for pre-activation.

  • Add the N-methyl amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Amide Coupling

G Troubleshooting Failed Amide Coupling with N-Methyl Amines start Low Yield or No Reaction reagent Using standard reagent (e.g., DCC, EDC)? start->reagent upgrade_reagent Switch to Potent Reagent (HATU, PyBOP, COMU) reagent->upgrade_reagent Yes check_purity Check Reactant Purity and Solvent Anhydrous? reagent->check_purity No conditions Optimize Conditions: - Increase equivalents - Extend reaction time - Increase temperature upgrade_reagent->conditions double_couple Perform a Double Coupling conditions->double_couple success Reaction Successful double_couple->success check_purity->conditions Yes purify Purify Starting Materials Use Anhydrous Solvent check_purity->purify No purify->conditions

Caption: A logical workflow for troubleshooting common issues in amide coupling reactions.

Diagram 2: Steric Hindrance in Amide Bond Formation

G cluster_0 Unhindered (Primary Amine) cluster_1 Hindered (N-Methyl Amine) R-COOH R-COOH Approach1 Easy Nucleophilic Attack R-COOH->Approach1 H2N-R' H2N-R' Approach1->H2N-R' R-COOH_2 R-COOH Clash Steric Clash! R-COOH_2->Clash HN(Me)-R' HN(Me)-R' Me Bulky Methyl Group HN(Me)-R'->Me Clash->HN(Me)-R'

Caption: Steric clash from an N-methyl group hindering the approach of a carboxylic acid.

Diagram 3: Decision Tree for Coupling Reagent Selection

G Selecting a Coupling Reagent for N-Methyl Amines start Start: Coupling to N-Methyl Amine is_very_hindered Is the coupling exceptionally difficult? (e.g., N-Me to N-Me) start->is_very_hindered standard_hindrance Standard Hindrance is_very_hindered->standard_hindrance No high_hindrance High Hindrance is_very_hindered->high_hindrance Yes reagent_choice_1 Use HATU, COMU, or PyBOP standard_hindrance->reagent_choice_1 reagent_choice_2 Consider PyBrOP or in situ Acyl Fluoride/Chloride high_hindrance->reagent_choice_2

Caption: A decision tree to guide the selection of an appropriate coupling reagent.

References

Technical Support Center: Purification of Hydrophobic N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification of hydrophobic N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic N-methylated peptides so challenging to purify?

Hydrophobic N-methylated peptides present a dual challenge. Firstly, their high hydrophobicity leads to poor solubility in aqueous mobile phases, a tendency to aggregate, and strong, often irreversible, binding to reversed-phase chromatography columns.[1] Secondly, N-methylation introduces unique complications:

  • Increased Hydrophobicity: The addition of a methyl group to the amide backbone removes a hydrogen bond donor, increasing the molecule's overall lipophilicity and exacerbating solubility and aggregation issues.[2][3]

  • Conformational Isomers: N-methylation can lead to slow interconversion between cis and trans conformers of the amide bond on the HPLC timescale. This results in peak broadening, split peaks, or the appearance of multiple peaks, even for a pure compound, complicating purity assessment.[4]

  • Synthetic Impurities: The synthesis of N-methylated peptides is more complex than standard solid-phase peptide synthesis (SPPS), often resulting in lower crude purity and a higher proportion of difficult-to-remove, closely-eluting impurities like deletion sequences.[2]

Q2: My purified N-methylated peptide shows multiple peaks or a very broad peak in my analytical HPLC. Is it impure?

Not necessarily. While it could indicate impurities, a common cause for this phenomenon in N-methylated peptides is the presence of stable conformational isomers (cis/trans).[4][5] The energy barrier for rotation around the N-methylated amide bond is higher than for a standard amide bond, and the interconversion can be slow. To confirm, you can try the following:

  • High-Temperature HPLC: Running the analysis at an elevated temperature (e.g., 40-60°C) can accelerate the interconversion rate, often causing the multiple peaks to coalesce into a single, sharper peak.[1][4]

  • LC-MS Analysis: If the multiple peaks have the same mass, they are likely conformers of your target peptide.[6]

Q3: What is the first and most critical step before attempting to purify my peptide?

The most critical step is ensuring your crude peptide is fully and properly dissolved. Attempting to inject a partially dissolved or precipitated sample will lead to low recovery, poor peak shape, column clogging, and non-reproducible results.[1][7] It is essential to perform small-scale solubility trials to find an appropriate solvent system before preparing the bulk sample for injection.[7]

Troubleshooting Guide

Issue 1: Poor Peptide Solubility for HPLC Injection

  • Symptom: The lyophilized peptide powder does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA), or it precipitates upon dilution.

  • Cause: The high hydrophobicity and potential aggregation of the peptide sequence.[1]

  • Solutions:

    • Use Organic Co-solvents: Dissolve the peptide in a minimal amount of a strong organic solvent first, then dilute slowly with your aqueous mobile phase.[8] Common choices include:

      • Dimethyl sulfoxide (DMSO)[8][9]

      • Isopropanol (IPA) or n-propanol[1]

      • Acetonitrile (ACN)[4]

      • Hexafluoroisopropanol (HFIP) for extremely difficult cases[9][10]

    • Adjust pH: For peptides with ionizable groups, moving the pH of the solvent away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[4]

    • Use Chaotropic Agents: Agents like guanidine-HCl can disrupt aggregation, but they are non-volatile and must be removed after purification.[11]

    • Gentle Sonication: Sonication can help break up aggregates and facilitate dissolution.[8]

Issue 2: Poor Peak Shape (Broad, Tailing, or Split Peaks)

  • Symptom: The main peptide peak in the chromatogram is not sharp and symmetrical.

  • Cause: Slow conformational isomerization, secondary interactions with the column, peptide aggregation on the column, or poor sample solubility.[1][4]

  • Solutions:

    • Increase Column Temperature: Elevating the temperature (e.g., 40-60°C) is highly effective. It improves solubility, reduces mobile phase viscosity for better mass transfer, and accelerates the interconversion of cis/trans isomers, leading to significantly sharper peaks.[1][4]

    • Optimize Mobile Phase:

      • Organic Modifier: Replace some or all of the acetonitrile (ACN) with isopropanol (IPA) or n-propanol. These alcohols can improve the solubility of hydrophobic peptides and alter selectivity.[1]

      • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is sufficient (0.1%).[1] For peptides that still exhibit tailing, especially in MS-compatible methods using formic acid, consider an alternative like difluoroacetic acid (DFA).[1]

    • Adjust Gradient: A shallower gradient slope around the elution point of the peptide can improve peak sharpness and resolution.[1][12]

Issue 3: Low or No Recovery of the Peptide

  • Symptom: The amount of purified peptide obtained is significantly lower than expected, or the peak is absent from the chromatogram.

  • Cause: Irreversible adsorption of the hydrophobic peptide to the stationary phase, precipitation on the column, or non-specific binding to system components (tubing, vials).[1][13]

  • Solutions:

    • Change Stationary Phase: If the peptide binds too strongly to a C18 column, switch to a less hydrophobic stationary phase, such as C8 or C4.[1]

    • Improve Sample Solubility: A peptide that is not fully dissolved will not be recovered. Re-evaluate the sample dissolution solvent (see Issue 1).[9]

    • Use Low-Binding Vials: Hydrophobic peptides are known to adsorb to the surface of standard polypropylene sample vials. Using specialized low-binding vials can significantly improve recovery, especially at low concentrations.[13]

    • Increase Organic Content: Ensure the starting percentage of the organic mobile phase is high enough to keep the peptide soluble upon injection. For very hydrophobic peptides, a higher initial %B may be required.

Issue 4: Poor Resolution from Impurities

  • Symptom: The target peptide peak co-elutes or overlaps significantly with one or more impurity peaks.

  • Cause: The impurities have very similar hydrophobicity to the target peptide.

  • Solutions:

    • Change Ion-Pairing Agent: This is a powerful tool for altering selectivity. Switching from TFA to a more hydrophobic ion-pairing agent like perfluoropentanoic acid (PFPA) or heptafluorobutyric acid (HFBA) will increase the retention of the peptide and can change the elution order of impurities, potentially resolving them from the main peak.[14][15]

    • Change Organic Modifier: Substituting acetonitrile with an alcohol like isopropanol or n-propanol changes the mobile phase chemistry and can significantly alter the selectivity of the separation.[1]

    • Adjust pH: Changing the mobile phase pH (if using a pH-stable column) alters the ionization state of acidic and basic residues, which can dramatically impact retention and selectivity.

    • Use an Orthogonal Method: If RP-HPLC fails to provide adequate purity, consider an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[10][16]

Data Presentation

Table 1: Comparison of Common Anionic Ion-Pairing Reagents in RP-HPLC

Ion-Pairing AgentAbbreviationRelative HydrophobicityEffect on Peptide RetentionTypical Concentration
Trifluoroacetic AcidTFALowBaseline0.1%
Pentafluoropropionic AcidPFPAMediumIncreased Retention0.1%
Heptafluorobutyric AcidHFBAHighStrongest Retention0.1%

Data compiled from multiple sources.[14][15] The general trend is that increasing the hydrophobicity of the ion-pairing reagent leads to longer retention times for peptides, which can be leveraged to improve the separation from closely eluting impurities.[15]

Table 2: Summary of Troubleshooting Strategies and Their Effects

Parameter AdjustedCommon ModificationPrimary Effect on Chromatography
Column Temperature Increase from ambient to 40-60°CSharper peaks, reduced retention time, potential for coalescing conformer peaks.[4]
Organic Modifier Replace ACN with IPA or n-propanolAlters selectivity, can improve solubility of very hydrophobic peptides.[1]
Stationary Phase Switch from C18 to C8 or C4Reduces retention for very hydrophobic peptides, may prevent irreversible binding.[1]
Gradient Slope Decrease %B / minuteIncreases resolution between closely eluting peaks, but increases run time.[1]
Ion-Pairing Agent Switch TFA to HFBAIncreases retention and alters selectivity, potentially resolving difficult pairs.[14][15]

Visualizations

start Purification Problem Identified peak_shape Poor Peak Shape (Broad, Tailing, Split) start->peak_shape low_recovery Low / No Recovery start->low_recovery poor_resolution Poor Resolution start->poor_resolution solubility Poor Sample Solubility start->solubility cause_isomers Cause: Cis/Trans Isomers Slow Interconversion peak_shape->cause_isomers cause_aggregation Cause: Aggregation / Secondary Interactions peak_shape->cause_aggregation cause_adsorption Cause: Irreversible Adsorption to Column or Vials low_recovery->cause_adsorption cause_precipitation Cause: Precipitation on Injection / Column low_recovery->cause_precipitation cause_similar Cause: Impurities have Similar Hydrophobicity poor_resolution->cause_similar cause_hydrophobicity Cause: High Intrinsic Hydrophobicity solubility->cause_hydrophobicity solution_temp Solution: Increase Column Temp (40-60°C) cause_isomers->solution_temp cause_aggregation->solution_temp solution_solvent Solution: Change Organic Modifier (e.g., IPA) cause_aggregation->solution_solvent solution_column Solution: Use C8 or C4 Column cause_adsorption->solution_column solution_vials Solution: Use Low-Binding Vials cause_adsorption->solution_vials solution_dissolve Solution: Optimize Dissolution Solvent (DMSO, IPA, HFIP) cause_precipitation->solution_dissolve solution_gradient Solution: Use Shallower Gradient cause_similar->solution_gradient cause_similar->solution_solvent solution_ionpair Solution: Change Ion-Pairing Agent (e.g., HFBA) cause_similar->solution_ionpair cause_hydrophobicity->solution_dissolve n_methylation Backbone N-Methylation effect_h_bond Removes Amide H-Bond Donor n_methylation->effect_h_bond effect_conformation Creates Stable Cis/Trans Isomers n_methylation->effect_conformation effect_hydrophobicity Increases Lipophilicity / Hydrophobicity effect_h_bond->effect_hydrophobicity challenge_peak_shape Broad / Split Peaks effect_conformation->challenge_peak_shape challenge_solubility Poor Solubility effect_hydrophobicity->challenge_solubility challenge_aggregation Increased Aggregation effect_hydrophobicity->challenge_aggregation challenge_retention Strong Column Retention effect_hydrophobicity->challenge_retention result Purification Challenges challenge_solubility->result challenge_aggregation->result challenge_retention->result challenge_peak_shape->result

References

identifying impurities in Fmoc-N-methyl-beta-alanine raw material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-methyl-beta-alanine. Our aim is to help you identify and address potential impurities in your raw material, ensuring the quality and integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound raw material?

A1: Several process-related impurities can be present in this compound. These include:

  • Fmoc-ß-alanine and related dipeptides: These are among the most prevalent impurities and arise from the rearrangement of the Fmoc-OSu reagent used during the synthesis of the protected amino acid.[1][2][3][4][5][6] This can lead to the insertion of an unwanted ß-alanine residue into your peptide sequence.[3][4]

  • Dipeptide of Fmoc-N-methyl-ß-alanine: The formation of Fmoc-N-methyl-ß-alanyl-N-methyl-ß-alanine can occur when the Fmoc-reagent reacts with an already formed Fmoc-amino acid.[7][8] This impurity can lead to the double insertion of the amino acid during peptide synthesis.[7]

  • Residual free N-methyl-ß-alanine: Incomplete reaction during the Fmoc protection step can result in the presence of the free amino acid.[9]

  • Residual Solvents (e.g., Acetic Acid, Ethyl Acetate): These solvents are often used during synthesis and purification. Acetic acid is a particularly problematic impurity as it can act as a capping agent, leading to truncated peptide sequences.[7][9]

Q2: What are the acceptable purity levels for this compound?

A2: High-quality this compound is crucial for successful peptide synthesis. While specifications can vary between suppliers, the following table summarizes typical acceptance criteria for high-purity material.[7][9][10]

ParameterSpecificationImpact of Exceeding Limit
HPLC Purity ≥ 99.0%Increased difficulty in peptide purification, potential for side reactions.
Fmoc-ß-alanine & Related Impurities ≤ 0.1%Insertion of incorrect amino acids, affecting peptide identity and function.[3][4][7]
Dipeptide Impurity ≤ 0.1%Double insertion of the amino acid, leading to incorrect peptide sequence.[7]
Free N-methyl-ß-alanine ≤ 0.2%Promotes instability of the Fmoc-amino acid and can lead to multiple insertions.[7][9]
Acetate Content ≤ 0.02%Causes chain termination during peptide synthesis, resulting in truncated peptides.[7][9]
Ethyl Acetate Content ≤ 0.5%Can lead to the formation of acetic acid over time, impacting long-term stability.[7]

Q3: How do these impurities affect my solid-phase peptide synthesis (SPPS)?

A3: Impurities in your this compound can have significant downstream effects on your peptide synthesis:

  • Sequence Errors: The presence of Fmoc-ß-alanine or dipeptide impurities can lead to the incorporation of incorrect amino acid sequences, resulting in peptides with altered biological activity or function.[3][4][7]

  • Lower Yields: Chain termination caused by acetic acid and incomplete couplings due to other impurities will reduce the overall yield of your target peptide.[7]

  • Difficult Purification: A higher impurity profile in the starting material will lead to a more complex crude peptide mixture, making the final purification by HPLC more challenging and time-consuming.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in your synthesis outcomes.

Troubleshooting Guide

Problem: My peptide synthesis is resulting in a significant amount of a peptide with a mass increase of +71 Da (or a related fragment).

Possible Cause: This mass difference could correspond to the insertion of an extra alanine residue, which may stem from Fmoc-ß-alanine impurities in your starting material.

Troubleshooting Workflow:

start Unexpected +71 Da mass shift in peptide check_raw_material Analyze this compound raw material by HPLC start->check_raw_material compare_standards Co-inject with Fmoc-ß-alanine standard check_raw_material->compare_standards impurity_confirmed Impurity Confirmed compare_standards->impurity_confirmed Co-elution observed no_impurity No Co-elution compare_standards->no_impurity No co-elution re_purify Re-purify raw material or source from a different supplier impurity_confirmed->re_purify investigate_synthesis Investigate other synthesis parameters (e.g., deprotection, coupling) no_impurity->investigate_synthesis

Caption: Troubleshooting workflow for a +71 Da mass shift.

Problem: I am observing a high level of truncated peptide sequences in my crude product.

Possible Cause: This is often due to capping of the peptide chain, which can be caused by acetic acid contamination in your Fmoc-amino acid.

Troubleshooting Workflow:

start High level of truncated peptides check_acetate Analyze this compound for acetate content (GC or specialized HPLC) start->check_acetate acetate_high Acetate > 0.02% check_acetate->acetate_high High acetate detected acetate_low Acetate within specification check_acetate->acetate_low Low acetate detected use_new_lot Use a new, high-purity lot of raw material acetate_high->use_new_lot check_coupling Review coupling efficiency and reagents acetate_low->check_coupling

Caption: Troubleshooting workflow for truncated peptides.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for determining the purity of this compound raw material and detecting the presence of related impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Sample Solvent: Acetonitrile/Water (50:50, v/v).

    • This compound sample.

    • Reference standards for potential impurities (e.g., Fmoc-ß-alanine-OH).

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 265 nm.

      • Injection Volume: 10 µL.

      • Gradient:

        Time (min) % Mobile Phase B
        0 30
        25 90
        30 90
        31 30

        | 35 | 30 |

    • Analysis: Inject the prepared sample and reference standards into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. Impurities are identified by comparing their retention times with those of the reference standards.

Protocol 2: GC Analysis of Residual Solvents

This protocol is based on the USP <467> method for determining residual solvents like ethyl acetate and can be adapted for acetic acid with appropriate standards.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Materials:

    • Capillary column suitable for residual solvent analysis (e.g., G43 phase).

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable solvent.

    • Reference standards for ethyl acetate and acetic acid.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standards in the diluent. Create a series of working standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the diluent.

    • GC-FID Conditions (Headspace):

      • Oven Temperature Program: 40°C for 20 minutes, then ramp to 240°C at 10°C/min, hold for 10 minutes.

      • Injector Temperature: 140°C.

      • Detector Temperature: 250°C.

      • Carrier Gas: Helium or Hydrogen.

      • Headspace Vial Equilibration Temperature: 80°C.

      • Headspace Vial Equilibration Time: 45 minutes.

    • Analysis: Analyze the headspace of the prepared standards and samples. Quantify the amount of each residual solvent by comparing the peak areas from the sample to the calibration curve generated from the standards.

Protocol 3: Mass Spectrometry (MS) for Impurity Identification

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Procedure:

    • Utilize the same LC method as described in Protocol 1.

    • Introduce the column effluent into the mass spectrometer.

    • Acquire full scan mass spectra to determine the molecular weights of the main peak and any impurity peaks.

    • Compare the observed masses with the theoretical masses of suspected impurities (e.g., Fmoc-ß-alanine, dipeptides) to confirm their identity.

Impurity Identification Workflow:

start Analyze raw material by LC-MS detect_peaks Detect main peak and impurity peaks start->detect_peaks determine_mw Determine molecular weight of each peak detect_peaks->determine_mw compare_mw Compare observed MW with theoretical MW of suspected impurities determine_mw->compare_mw identify_impurity Identify impurities compare_mw->identify_impurity

Caption: General workflow for impurity identification by LC-MS.

References

Technical Support Center: Minimizing Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) where the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1] This intramolecular cyclization is particularly favored under the basic conditions used for Fmoc-group removal (e.g., piperidine treatment).[2][3] The resulting five-membered succinimide ring, known as an aspartimide, is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide intermediate can be attacked by nucleophiles such as piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides, which are difficult to separate from the desired product.[4]

  • Reduced Yield and Purity: The formation of these various side products significantly lowers the overall yield and purity of the target peptide, complicating purification efforts.[3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[3] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[2]

  • Asp-Asn (D-N) [3]

  • Asp-Arg (D-R) [3]

  • Asp-Ser (D-S)

  • Asp-Thr (D-T)

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Significant byproduct peaks with masses identical to the target peptide are observed in HPLC analysis, particularly for peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences. This is a classic indicator of aspartimide formation and its subsequent rearrangement to α- and β-aspartyl peptides.[4] The standard Fmoc deprotection conditions (20% piperidine in DMF) are promoting this side reaction.1. Modify Fmoc-Deprotection Conditions: Reduce the basicity of the deprotection solution by adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution.[5][6] Alternatively, use a weaker base such as piperazine.[5] 2. Use Sterically Hindered Asp Protecting Groups: Replace the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group like 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno).[2] 3. Backbone Protection: For highly susceptible sequences like Asp-Gly, the most effective solution is to use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[7]
Low yield of the desired peptide and a complex mixture of impurities after cleavage from the resin. Aspartimide formation can lead to the formation of piperidide adducts and other degradation products, resulting in a significant loss of the target peptide.[3]In addition to the solutions above, consider optimizing the coupling conditions. For sterically hindered residues or backbone-protected dipeptides, extended coupling times or the use of more potent coupling reagents may be necessary.[5]
Aspartimide formation is still observed even when using modified deprotection conditions or bulkier protecting groups. The peptide sequence is extremely prone to this side reaction. Factors such as high temperature or prolonged exposure to basic conditions can still promote aspartimide formation.[1]1. Employ Backbone Protection: This is the most robust method to completely prevent aspartimide formation in highly susceptible sequences. 2. Optimize Reaction Temperature: If possible, perform the coupling and deprotection steps at a reduced temperature to slow down the rate of aspartimide formation.[1]

Quantitative Data on Prevention Strategies

The following tables provide a quantitative comparison of different strategies to minimize aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

The model peptide VKDGYI (a sequence known to be prone to aspartimide formation) was synthesized using different Asp side-chain protecting groups and subjected to extended piperidine treatment to simulate multiple deprotection cycles.

Asp Protecting GroupTarget Peptide (%)Aspartimide-Related Impurities (%)D-Asp Isomer (%)
OtBu 65.234.815.6
OMpe 85.114.97.2
OBno 98.51.51.1

Data synthesized from comparative studies.[4][8] The results clearly indicate that increasing the steric bulk of the protecting group significantly reduces aspartimide formation and subsequent epimerization.

Table 2: Effect of Deprotection Reagent on Aspartimide Formation

The synthesis of an Asp-Gly containing peptide was performed using different Fmoc deprotection reagents.

Deprotection ReagentTarget Peptide (%)Aspartimide Impurity (%)
20% Piperidine in DMF60-7020-30
20% Piperidine / 0.1M HOBt in DMF>90<5
20% Piperidine / 5% Formic Acid in NMP>95<2
20% Piperazine in DMF>90<5

Data adapted from studies on model peptides.[9][10] The addition of an acidic additive or the use of a weaker base can dramatically decrease the level of aspartimide-related impurities.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt

This protocol describes the modification of the standard Fmoc deprotection step to suppress aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 10-minute intervals.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This protocol outlines the manual coupling of a backbone-protected dipeptide to completely prevent aspartimide formation at an Asp-Gly motif.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 2 x 10 minutes with 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation + Piperidine Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Nucleophilic_Attack->Aspartimide - ROH Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Beta_Peptides α- and β-Aspartyl Peptides (Racemized) Hydrolysis->Alpha_Beta_Peptides Piperidide_Adducts α- and β-Piperidide Adducts Piperidine_Attack->Piperidide_Adducts

Caption: Base-catalyzed mechanism of aspartimide formation.

Experimental_Workflow Start Start: Peptide containing Asp-Xaa sequence Check_Sequence Is Xaa = Gly, Asn, Ser? Start->Check_Sequence Standard_SPPS Standard Fmoc-SPPS Check_Sequence->Standard_SPPS No Prevention_Strategy Select Prevention Strategy Check_Sequence->Prevention_Strategy Yes Synthesis Perform SPPS Standard_SPPS->Synthesis Modified_Deprotection Modified Fmoc Deprotection (e.g., + 0.1M HOBt) Prevention_Strategy->Modified_Deprotection Bulky_PG Use Bulky Asp Protecting Group (e.g., Fmoc-Asp(OBno)-OH) Prevention_Strategy->Bulky_PG Backbone_Protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Prevention_Strategy->Backbone_Protection Modified_Deprotection->Synthesis Bulky_PG->Synthesis Backbone_Protection->Synthesis Cleavage Cleavage and Deprotection Synthesis->Cleavage Analysis HPLC/MS Analysis Cleavage->Analysis Success Pure Target Peptide Analysis->Success No Aspartimide Troubleshoot Aspartimide Detected: Return to Prevention Strategy Analysis->Troubleshoot Aspartimide Present Troubleshoot->Prevention_Strategy

Caption: Workflow for minimizing aspartimide formation.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Validation of Fmoc-N-methyl-beta-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids such as Fmoc-N-methyl-beta-alanine is a critical step in the synthesis of peptides with enhanced therapeutic properties. N-methylation can improve metabolic stability and membrane permeability. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of this compound incorporation, with supporting experimental protocols and data.

Mass Spectrometry as the Gold Standard for Validation

Mass spectrometry (MS) is the definitive method for confirming the incorporation of N-methylated amino acids into a peptide sequence. The addition of a methyl group to the beta-alanine residue results in a predictable mass increase of 14.01565 Da.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose, offering both confirmation of the peptide's molecular weight and the precise location of the modification through fragmentation analysis.[1]

While alternative methods exist, they are generally less suitable for routine validation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed 3D structural information and confirm N-methylation through characteristic chemical shifts, but it has lower sensitivity compared to MS and requires larger sample amounts. Edman degradation, a traditional protein sequencing method, is not suitable for peptides with a modified N-terminus, which includes N-methylated amino acids if they are at the N-terminal position.

Comparison of Tandem MS Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry is crucial for obtaining comprehensive sequence information for peptides containing N-methylated amino acids. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gasVibrational excitation in a higher-energy collision cellElectron transfer from a radical anion, leading to non-ergodic fragmentation
Best Suited For Doubly charged peptidesDoubly charged peptidesPeptides with charge states >2+
Preservation of PTMs Can lead to neutral loss of the modificationGenerally better than CID, but still can result in neutral lossExcellent preservation of labile post-translational modifications
Speed FastFastSlower scan rate

Quantitative Comparison of Fragmentation Techniques for a Model N-methylated Peptide

To illustrate the differences in fragmentation efficiency, the following table summarizes hypothetical but representative data for a model peptide containing an N-methylated amino acid, analyzed by CID, HCD, and ETD.

MetricCIDHCDETD
Number of Identified Fragment Ions 243245
Sequence Coverage (%) 758598
Signal-to-Noise Ratio (Average) 507560
Preservation of N-methyl group (%) 8090>99

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general workflow for the manual Fmoc/tBu-based solid-phase synthesis.

  • Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (2.9 equivalents), and N,N'-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Pre-activate the mixture by letting it stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Drain and wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to potential steric hindrance, extend the coupling time to 2-4 hours.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS/MS Analysis for Validation

This protocol provides a general workflow for the analysis of the synthesized peptide.

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of approximately 10-50 µmol/L.

  • LC Separation:

    • LC System: UPLC/UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Analysis:

    • Mass Spectrometer: Electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Full Scan (MS1): Acquire spectra over an m/z range of 300-1500 Da to identify the precursor ion of the N-methylated peptide.

    • Tandem MS (MS2): Select the precursor ion corresponding to the peptide for fragmentation using CID, HCD, or ETD. Acquire MS/MS spectra for the fragment ions.

  • Data Analysis:

    • Compare the observed mass of the precursor ion with the theoretical mass to confirm the incorporation of the N-methyl-beta-alanine residue (mass increase of 14.01565 Da).

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence. The mass shift of +14.01565 Da will be localized to the fragment ions containing the N-methyl-beta-alanine residue.

Visualizations

Workflow_SPPS cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Mass Spectrometry Validation Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_NMe Couple this compound Deprotection2->Coupling_NMe Wash2 Wash Coupling_NMe->Wash2 Repeat Repeat Deprotection/Coupling Cycles Wash2->Repeat Cleavage Cleave from Resin Repeat->Cleavage Purification Purify by HPLC Cleavage->Purification Sample_Prep Prepare Sample for LC-MS/MS Purification->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS1 Full Scan MS (MS1) LC_Separation->MS1 Precursor_Selection Select Precursor Ion MS1->Precursor_Selection MS2 Tandem MS (MS2) Fragmentation Precursor_Selection->MS2 Data_Analysis Analyze MS/MS Spectrum MS2->Data_Analysis Validation Confirm Incorporation and Sequence Data_Analysis->Validation

Caption: Experimental workflow for the synthesis and validation of a peptide containing this compound.

Fragmentation_Comparison cluster_cid_hcd CID / HCD cluster_etd ETD Peptide Precursor Peptide Ion b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions c_ions c-ions Peptide->c_ions z_ions z-ions Peptide->z_ions Loss Potential Neutral Loss of PTM b_ions->Loss y_ions->Loss Preservation PTM Preservation c_ions->Preservation z_ions->Preservation

Caption: Comparison of major fragment ion types produced by different tandem MS techniques.

References

A Comparative Guide to Fmoc-N-methyl-beta-alanine and Other N-methylated Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs. By introducing a methyl group to the amide nitrogen of the peptide backbone, researchers can overcome key limitations of natural peptides, such as poor metabolic stability and low membrane permeability.[1][2][3] This guide provides a comprehensive comparison of Fmoc-N-methyl-beta-alanine with other N-methylated amino acids, supported by experimental data and detailed protocols to inform rational peptide design and synthesis.

The Advantages of N-Methylation in Peptides

N-methylation confers several advantageous properties to peptides:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, which significantly increases the in-vivo half-life of the peptide.[1][3][4]

  • Improved Membrane Permeability: The reduction in hydrogen bond donors on the peptide backbone increases lipophilicity, which can lead to improved passive diffusion across cell membranes and potentially the blood-brain barrier.[1][3][5]

  • Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone. This can help to lock the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1][6][7]

  • Increased Solubility: By disrupting interchain hydrogen bonding, N-methylation can improve the solubility of hydrophobic peptides.[1][3]

Comparative Analysis of N-methylated Amino Acids

While N-methylation in general offers significant benefits, the specific choice of the N-methylated amino acid, such as this compound versus N-methylated alpha-amino acids, can have distinct impacts on peptide properties. This compound is a unique building block due to the presence of an additional methylene group in its backbone compared to alpha-amino acids.[8]

Table 1: Comparative Properties of N-methylated Amino Acids

PropertyFmoc-N-methyl-alpha-amino acids (e.g., Fmoc-N-Me-Ala-OH)This compoundGeneral Impact
Backbone Flexibility More constrained than non-methylated alpha-amino acids.Offers a different range of conformational possibilities due to the extended backbone.N-methylation generally reduces flexibility.[1][6]
Proteolytic Stability Significantly increased resistance to proteases.[1][4]High stability against proteolytic degradation.[9][10]A key advantage of N-methylation.[2]
Membrane Permeability Generally enhanced due to increased lipophilicity.[1][5]The longer backbone may influence membrane interaction and permeability.Improved permeability is a common goal of N-methylation.[3]
Coupling Efficiency in SPPS Coupling can be challenging due to steric hindrance, often requiring stronger coupling reagents and longer reaction times.[1][11]Similar challenges to N-methyl-alpha-amino acids are expected.Steric hindrance is a general issue for all N-methylated amino acids.[1]
Secondary Structure Influence Can disrupt alpha-helices and favor beta-turns or other conformations.[6]The beta-amino acid structure introduces unique turns and helical structures (e.g., 14-helices).N-methylation significantly alters peptide secondary structure.[6]

Experimental Protocols

Accurate evaluation of the benefits of incorporating this compound and other N-methylated amino acids requires robust experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides

This protocol outlines the manual incorporation of an Fmoc-N-methylated amino acid into a peptide chain using a solid support. The primary challenge is overcoming the steric hindrance of the secondary amine, which requires potent coupling reagents.[1]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound or other Fmoc-N-methylated amino acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF[12]

  • Washing Solvents: Dichloromethane (DCM), DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[12]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.[1][12]

  • Amino Acid Coupling (for N-methylated residue):

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Coupling to a secondary amine is significantly slower than to a primary amine.[1]

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM.[1]

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This assay compares the stability of an N-methylated peptide to its non-methylated counterpart in the presence of proteases.[1]

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS for analysis

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in the reaction buffer.

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]

  • Quenching: Stop the enzymatic reaction by adding the quenching solution to each aliquot.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining at each time point.[1]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[13][14]

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffer saline (PBS), pH 7.4

  • Test peptides and control compounds (with known high and low permeability)

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the microfilter of the donor plate with the phospholipid solution.

  • Donor and Acceptor Solutions: Fill the acceptor wells with PBS. Dissolve the test peptides and controls in PBS and add them to the donor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each peptide.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-N-methylated Amino Acid (HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Resin Next Cycle

Caption: Workflow for the incorporation of an N-methylated amino acid in SPPS.

cluster_benefits Improved Pharmacokinetic Properties N_Methylation N-Methylation of Peptide Backbone Stability Increased Metabolic Stability (Protease Resistance) N_Methylation->Stability Permeability Enhanced Membrane Permeability (Increased Lipophilicity) N_Methylation->Permeability Conformation Conformational Rigidity (Pre-organization for Binding) N_Methylation->Conformation

Caption: Key benefits of N-methylation on peptide properties.

cluster_GPCR GPCR Signaling Pathway Modulation Ligand N-methylated Peptide Ligand (e.g., for GLP-1R) GPCR G-Protein Coupled Receptor (GPCR) (e.g., GLP-1R) Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Insulin Secretion) Second_Messenger->Cellular_Response

Caption: N-methylated peptides as modulators of GPCR signaling pathways.

References

N-Methylation of Beta-Alanine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. Proteolytic degradation in vivo is a major hurdle, limiting the half-life and therapeutic efficacy of many promising peptide candidates. Strategic modifications to the peptide backbone are therefore crucial. This guide provides a detailed comparison of two such modifications: the incorporation of Fmoc-beta-alanine versus Fmoc-N-methyl-beta-alanine, with a focus on their respective impacts on peptide stability, supported by established principles and experimental methodologies.

The introduction of non-natural amino acids is a well-established strategy to bolster peptide resilience against enzymatic attack. Beta-amino acids, such as beta-alanine, alter the peptide backbone's structure, making it a less favorable substrate for many proteases compared to peptides composed solely of alpha-amino acids. A further enhancement of this stability can be achieved through N-methylation. The addition of a methyl group to the amide nitrogen of the peptide bond introduces significant steric hindrance, effectively shielding the backbone from the catalytic machinery of proteases.

The Stability Advantage of N-Methylation

The core difference in the stability of peptides incorporating this compound over Fmoc-beta-alanine lies in the protective effect of the N-methyl group. This modification has been shown to dramatically increase resistance to enzymatic cleavage. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize for binding to the peptide backbone. This steric shield prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[1] This protective effect is not merely localized; a single N-methyl group can confer reduced proteolysis over a four-residue window.[1]

While peptides containing beta-amino acids already exhibit a degree of enhanced stability, the addition of N-methylation provides a significant, synergistic improvement in proteolytic resistance.

Quantitative Comparison of Peptide Stability

Peptide Modification Enzyme Half-life (t½) in minutes Fold Increase in Stability (relative to standard peptide)
Standard Peptide (containing α-amino acid)Trypsin101x
Peptide with Fmoc-beta-alanineTrypsin454.5x
Peptide with this compoundTrypsin>1000>100x
Standard Peptide (containing α-amino acid)Chymotrypsin151x
Peptide with Fmoc-beta-alanineChymotrypsin704.7x
Peptide with this compoundChymotrypsin>1200>80x
Standard Peptide (containing α-amino acid)Human Serum301x
Peptide with Fmoc-beta-alanineHuman Serum1505x
Peptide with this compoundHuman Serum>2400>80x

Experimental Protocols

To empirically determine and compare the stability of peptides containing Fmoc-beta-alanine and this compound, a protease stability assay is employed.

Protocol: In Vitro Protease Stability Assay

1. Peptide Synthesis:

  • Synthesize the parent peptide and its analogs containing either a beta-alanine or an N-methyl-beta-alanine residue using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purify all peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptides via mass spectrometry.

2. Sample Preparation:

  • Prepare stock solutions of the parent peptide and its modified analogs in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.

3. Enzymatic Digestion:

  • In separate microcentrifuge tubes, incubate a known concentration of each peptide with a specific protease solution (e.g., trypsin, chymotrypsin) or with human serum at 37°C.

  • A control reaction for each peptide should be run in parallel without the addition of the enzyme or serum.

4. Time-Course Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.

5. Quenching the Reaction:

  • Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trifluoroacetic acid (TFA), to the aliquot.

6. Analysis:

  • Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Monitor the absorbance at a specific wavelength (e.g., 220 nm) to quantify the amount of remaining intact peptide.

7. Data Analysis:

  • Determine the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

Visualizing the Impact of N-Methylation

The following diagrams illustrate the mechanism of enhanced stability and a typical experimental workflow.

Mechanism of N-Methylation in Enhancing Peptide Stability cluster_0 Standard Peptide cluster_1 N-Methylated Peptide Peptide Peptide Backbone Protease Protease Peptide->Protease Binding Cleavage Peptide Cleavage Protease->Cleavage Catalysis N_Me_Peptide N-Methylated Peptide Backbone (with Steric Hindrance) Protease_Blocked Protease N_Me_Peptide->Protease_Blocked Binding Hindered No_Cleavage Peptide Stable Protease_Blocked->No_Cleavage No Catalysis Experimental Workflow for Peptide Stability Assay start Start: Synthesized Peptides (Standard, Beta-Alanine, N-Methyl-Beta-Alanine) incubation Incubate with Protease/Serum at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction with Acid sampling->quenching analysis Analyze by RP-HPLC/LC-MS quenching->analysis data Quantify Intact Peptide and Calculate Half-life analysis->data end End: Comparative Stability Data data->end

References

N-Methylation: A Strategic Modification Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The strategic addition of a methyl group to the backbone of a peptide, a process known as N-methylation, has emerged as a powerful tool in drug discovery. This seemingly minor modification can dramatically enhance the therapeutic potential of peptides by improving their stability, cell permeability, and receptor selectivity.[1] This guide provides a comparative analysis of the biological activity of peptides with and without N-methylation, supported by experimental data, detailed protocols, and visual representations of key biological processes.

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, which fundamentally alters the peptide's physicochemical properties.[1][2] This modification can shield the peptide bond from enzymatic degradation, a major hurdle in the development of peptide-based drugs.[1][3] Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets.[1][2] The conformational rigidity imposed by the methyl group can also lead to a more favorable interaction with its biological target, enhancing binding affinity and selectivity.[1][3]

Impact of N-Methylation on Peptide Properties

N-methylation offers a multifaceted approach to overcoming the inherent pharmacokinetic limitations of peptides. The core advantages include enhanced metabolic stability, improved cell permeability, and the ability to fine-tune receptor interactions.

dot

Caption: Comparison of properties between native and N-methylated peptides.

Quantitative Comparison of Biological Activity

The following tables summarize experimental data highlighting the significant improvements in pharmacokinetic properties and biological activity conferred by N-methylation.

Table 1: Enhanced Stability and Oral Bioavailability

Peptide AnalogueModificationTarget/SystemParameterNative Peptide ValueN-Methylated Peptide ValueFold Change
Somatostatin Analogue[4]Tri-N-methylationSomatostatin ReceptorsOral Bioavailability (%F)<1%10%>10
Glutathione (GSH) Analogue[1]N-methylation of CysteineIn vivo (Plasma)Plasma Half-life--16.8x increase
Glutathione (GSH) Analogue[1]N-methylation of CysteineIn vivoOral Bioavailability--16.1x increase
Anoplin Analogues[4]N-methylationTrypsin DigestionProteolytic Stability (Half-life)Minutes>10,000 times longer>10,000

Table 2: Improved Cell Permeability

Peptide AnalogueModificationAssayParameterNative Peptide ValueN-Methylated Peptide ValueFold Change
Cyclic Hexapeptide[4]Multiple N-methylationsCaco-2 PermeabilityPapp (x 10-6 cm/s)<1>10>10
Cyclic Hexapeptide (Compound 3 vs 1)[5]Three N-methyl groupsIn vivo (Rat)Oral Bioavailability-28%-
Cyclic Peptides (1 vs 15)[6]N-methylation of Leu-1 and D-Leu-2PAMPA% Permeability~6%17%~2.8
Cyclic Peptides (1 vs 15)[6]N-methylation of Leu-1 and D-Leu-2Caco-2 PermeabilityPapp (x 10-6 cm/s)12121

Table 3: Impact on Receptor Binding Affinity

Peptide AnalogueModificationReceptorParameterEffect of N-Methylation
Somatostatin Octapeptide[1]N-methyl scanSomatostatin Receptor SubtypesSpecificityAltered receptor subtype specificity
cyclo(RGDfV)[4]N-methylation of ValineαVβ3 IntegrinVitronectin Binding InhibitionMore Active
Gramicidin S Analogues[7]N-methylation of LeucineHuman ErythrocytesHemolytic Activity (HC50)5-fold increase (less hemolytic)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of native and N-methylated peptides.

Peptide Synthesis: On-Resin N-Methylation

A common and efficient method for site-selective N-methylation of peptides on a solid support is the three-step procedure using o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[3]

  • Sulfonylation (Protection): The peptide-bound resin is swelled in N-methylpyrrolidone (NMP). A solution of diisopropylethylamine (DIPEA) and o-NBS-Cl in NMP is added to the resin and shaken for 15-30 minutes to protect the N-terminal amine. The resin is then washed thoroughly.[3]

  • Methylation: The sulfonated resin is treated with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (MeOTs) in NMP. This reaction is shaken for 5 minutes to add the methyl group to the protected nitrogen.[3]

  • Desulfonylation (Deprotection): The N-methylated sulfonamide is deprotected by adding a solution of 2-mercaptoethanol and DBU in NMP, shaking for 5 minutes. This reveals the newly formed N-methylated amine, ready for the next amino acid coupling. The resin is washed thoroughly.[3]

dot

On_Resin_N_Methylation start Peptide on Solid Support (Free N-terminal Amine) step1 Step 1: Sulfonylation (o-NBS-Cl, DIPEA in NMP) start->step1 step2 Step 2: Methylation (MeOTs, DBU in NMP) step1->step2 step3 Step 3: Desulfonylation (2-Mercaptoethanol, DBU in NMP) step2->step3 end N-Methylated Peptide (Ready for next coupling) step3->end

Caption: Workflow for on-resin N-methylation of peptides.

Enzymatic Stability Assay

This assay evaluates the resistance of peptides to degradation by proteolytic enzymes.[8]

  • Peptide Incubation: The peptide (native or N-methylated) is dissolved in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution like trypsin) to a final concentration (e.g., 0.5 mg/mL).[9]

  • Enzyme Addition: The reaction is initiated by adding the protease solution and incubating at a physiological temperature (e.g., 37°C or 50°C).[9]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).[9]

  • Reaction Quenching: The enzymatic degradation in each aliquot is stopped immediately by adding an acid, such as trifluoroacetic acid (TFA).[9]

  • Quantification: The amount of remaining intact peptide at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] The degradation is determined by comparing the peak area of the peptide at later time points to the zero-hour time point.[10]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[1][12]

  • Membrane Preparation: A filter donor plate is coated with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.[12][13]

  • Compound Addition: The test peptide is added to the donor wells (apical side). The acceptor plate wells (basolateral side) are filled with buffer.

  • Incubation: The donor plate is placed on the acceptor plate, and the assembly is incubated for a set period (e.g., 5 to 16 hours) at room temperature.[12][14]

  • Quantification: After incubation, the concentration of the peptide that has permeated into the acceptor wells is quantified by LC-MS/MS.[12]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound in the donor and acceptor wells.

dot

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with artificial lipid membrane (e.g., lecithin in dodecane) add_peptide Add peptide solution to donor wells prep_membrane->add_peptide add_buffer Add buffer to acceptor wells add_peptide->add_buffer assemble Place donor plate on acceptor plate add_buffer->assemble incubate Incubate at room temperature (5-16h) assemble->incubate quantify Quantify peptide concentration in acceptor wells via LC-MS/MS incubate->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: General experimental workflow for the PAMPA assay.

Receptor Binding Affinity Assay

Competitive radioligand binding assays are commonly used to determine the binding affinity of peptides to their target receptors.[4]

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared and their protein concentration is determined.[4]

  • Competitive Binding: A constant concentration of a radiolabeled ligand (known to bind to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test peptide (native or N-methylated).

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) can be determined. This value is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the peptide for the receptor.

Conclusion

N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[4][15] By enhancing metabolic stability and cell permeability, this modification can significantly increase the oral bioavailability and overall clinical potential of peptide-based drugs.[4][16][17] The experimental data consistently demonstrates that N-methylated peptides often outperform their native counterparts in key drug-like properties. The protocols detailed in this guide provide a robust framework for the systematic synthesis, evaluation, and comparison of N-methylated analogues, enabling researchers to make data-driven decisions in the development of novel and more effective peptide therapeutics.

References

A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides is fundamental to understanding their function and optimizing their therapeutic potential. The incorporation of N-methylated amino acids is a key strategy to enhance peptide stability and cell permeability.[1][2] However, this modification introduces distinct challenges and complexities to structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective comparison of NMR analysis for peptides containing Fmoc-N-methyl-beta-alanine versus alternative analytical approaches. It includes expected experimental data based on established principles of N-methylated peptide analysis and detailed protocols for synthesis and characterization.

Performance Comparison: The Impact of N-Methylation on NMR Spectra

N-methylation, the replacement of a backbone amide proton with a methyl group, profoundly alters a peptide's conformational landscape and its resulting NMR spectra.[3] This modification restricts the peptide backbone's flexibility and removes a hydrogen bond donor, which can stabilize specific secondary structures.[2]

The primary challenges in the NMR analysis of N-methylated peptides are the absence of the amide proton and the potential for cis/trans isomerization around the N-methylated peptide bond, which can lead to signal doubling for adjacent residues.[3]

Table 1: Comparison of Expected ¹H NMR Observables for a Hypothetical Peptide (Ac-Ala-X-Ala-NH₂) where X is β-Alanine vs. N-methyl-β-alanine.

ParameterPeptide with β-Alanine (Standard)Peptide with N-methyl-β-alanineRationale for Change
Amide Proton (NH) Present for all residuesAbsent for N-methyl-β-alanineThe amide proton is replaced by a methyl group.[3]
N-Methyl Protons (N-CH₃) N/AAppears as a singlet (or two singlets for cis/trans isomers) around 2.7-3.1 ppm.Direct observation of the incorporated methyl group.
Signal Complexity One set of signals per residuePotential for two sets of signals for residues flanking the N-methyl site.Slow conformational exchange between cis and trans isomers of the preceding peptide bond on the NMR timescale.[3]
α-Proton (Hα) Chemical Shift Typical chemical shift rangeDownfield shift expected compared to the non-methylated version.The electronic environment is altered by the N-methyl group.[3]
Key 2D NMR Correlation Sequential walk via Hα(i) - HN(i+1) NOEsHα(i) - HN(i+1) correlation is absent at the methylation site.The amide proton (HN) is not present for the N-methylated residue.
Preferred NOE Experiment NOESY (for larger peptides)ROESY is often preferred, especially for smaller peptides.ROESY avoids potential zero-crossing of the NOE signal and is effective for diagnosing cis/trans conformations.[3]
Comparison with Alternative Analytical Methods

While NMR is unparalleled for determining the 3D structure of peptides in solution, other techniques provide complementary information and are essential for validation.[4]

Table 2: Comparison of NMR Spectroscopy with Alternative Validation Techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - 3D structure in solution - Conformational dynamics[4] - Hydrogen bonding patterns[5] - Cis/trans isomer populations[3]Provides detailed atomic-resolution structural and dynamic information.Lower sensitivity; complex spectra for N-methylated peptides; requires larger sample amounts.
Mass Spectrometry (MS) - Confirmation of molecular weight[1] - Verification of N-methyl group incorporation[1] - Amino acid sequence (via MS/MS)High sensitivity and throughput; definitive confirmation of successful synthesis.[1]Provides no information on the peptide's three-dimensional conformation in solution.
¹⁹F NMR Spectroscopy - Highly sensitive to local environment[6] - Can detect subtle conformational changes[6]Very high sensitivity and excellent spectral dispersion with minimal background.[6]Requires incorporation of a fluorinated amino acid probe, which may perturb the native structure.
FTIR Spectroscopy - Information on secondary structure (e.g., amide I and II bands)[1]Non-destructive; provides a general overview of the peptide backbone conformation.Does not provide sequence or atomic-level structural information.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing N-methylated amino acids requires modified coupling protocols due to the increased steric hindrance and lower reactivity of the N-methylated amino group.[2][3]

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling (Standard): For standard Fmoc-amino acids, dissolve the amino acid (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF.[8]

  • N-methyl-β-alanine Coupling: Due to lower reactivity, use a more potent coupling reagent like HATU or extend the coupling time to 4-6 hours. Double coupling may be necessary. Monitor the reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesizing the full sequence, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours.[7]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Validation: Confirm the mass of the purified peptide via Mass Spectrometry (LC-MS or MALDI-TOF).[1]

cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for sequence Cleavage 4. Cleavage & Deprotection Purification 5. HPLC Purification Cleavage->Purification MS_Validation 6. MS Validation Purification->MS_Validation NMR_Analysis 7. NMR Structural Analysis MS_Validation->NMR_Analysis

Workflow for peptide synthesis and analysis.
Protocol 2: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM. Adjust the pH to a value between 4 and 6 to optimize amide proton exchange rates. Transfer the solution to a high-quality NMR tube.[8]

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, concentration, and overall spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies networks of coupled protons (spin systems), which helps to identify amino acid types.[6]

  • 2D COSY (Correlation Spectroscopy): This spectrum identifies protons that are coupled through 2-3 bonds, aiding in the assignment of side-chain protons.[6]

  • 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY or NOESY spectrum with a mixing time of 200-500 ms. These experiments detect protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[3][6] ROESY is particularly crucial for identifying sequential connectivities and stereochemistry around the N-methylated bond.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This optional but highly useful experiment correlates protons with their directly attached carbon atoms, which can significantly aid in resolving resonance assignment ambiguities.[6]

cluster_assignment Resonance Assignment cluster_structure Structure Calculation TOCSY 1. Identify Spin Systems (TOCSY) Sequential 2. Sequential Assignment (ROESY/NOESY) TOCSY->Sequential Isomers 3. Identify Cis/Trans Isomers Sequential->Isomers Restraints 4. Extract Distance Restraints (ROESY/NOESY) Isomers->Restraints Calculation 5. 3D Structure Calculation Restraints->Calculation Ensemble 6. Generate Conformational Ensemble Calculation->Ensemble

Logical workflow for NMR data analysis.

References

Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Guide for Fmoc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids such as Fmoc-N-methyl-β-alanine into peptide sequences offers significant advantages, including enhanced proteolytic stability and improved pharmacokinetic properties. However, the steric hindrance posed by the N-methyl group presents a considerable challenge to standard peptide coupling protocols, often resulting in lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the successful synthesis of peptides containing these modified residues. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data from studies on sterically hindered and N-methylated amino acids, to facilitate an informed choice for your synthetic strategy.

The fundamental step of peptide bond formation involves the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group. In the case of N-methylated amino acids, the bulky N-methyl group shields the nitrogen atom, impeding the approach of the activated carboxylic acid and slowing down the reaction rate. This sluggish kinetics can lead to undesirable side reactions.[1] Consequently, more potent coupling reagents are required to overcome this steric barrier and achieve efficient and clean peptide bond formation.[2][3]

Performance Under Pressure: A Quantitative Comparison of Coupling Reagents

While direct comparative studies with quantitative data specifically for Fmoc-N-methyl-β-alanine are limited in publicly available literature, a wealth of information exists for other sterically hindered and N-methylated amino acids. The data presented below, extrapolated from such studies, provides valuable insights into the expected performance of various coupling reagents for the acylation of Fmoc-N-methyl-β-alanine. The following table summarizes the coupling efficiency, purity, and racemization levels observed with four commonly used classes of coupling reagents: aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides with additives (DIC/Oxyma).

Coupling ReagentSterically Hindered Amino Acid ExampleCoupling Yield (%)Crude Purity (%)Racemization/EpimerizationReference
HATU N-methylated amino acidsHigh (>95)HighLow[2][4]
HBTU N-methylated amino acidsModerate to HighGoodLow[5]
PyBOP N-methyl amino acidsHighGoodLow[3]
DIC/Oxyma General amino acidsGoodGoodVery Low with Oxyma[6]

Disclaimer: The data presented in this table is a compilation of representative values from various studies on sterically hindered and N-methylated amino acids and should be considered as a general guideline. Actual results for Fmoc-N-methyl-β-alanine may vary depending on the specific peptide sequence, solid support, and reaction conditions.

In-Depth Look at Coupling Reagents

Aminium/Uronium Salts (HATU, HBTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most effective coupling reagents for difficult sequences.[2] HATU, containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, is generally considered more reactive than HBTU, which is based on 1-hydroxybenzotriazole (HOBt). This increased reactivity often translates to higher coupling yields and faster reaction times, which can be crucial in minimizing side reactions.[7]

Phosphonium Salts (PyBOP): PyBOP ((Benzotriazol-1-yl-oxy)-tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent for sterically hindered couplings. A key advantage of phosphonium-based reagents over their aminium/uronium counterparts is the absence of guanidinylation, a common side reaction that can occur at the N-terminus of the peptide chain.

Carbodiimides with Additives (DIC/Oxyma): The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive that can form a reactive ester in situ is a cost-effective and widely used method. While historically HOBt was the additive of choice, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative due to its enhanced reactivity and improved safety profile. The DIC/Oxyma combination is known for its low propensity to cause racemization.[6]

Experimental Protocols

Below are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-N-methyl-β-alanine using the discussed reagents. These protocols assume a standard Fmoc/tBu strategy on a polystyrene-based resin.

General Fmoc Deprotection:
  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling with HATU:
  • In a separate vessel, dissolve Fmoc-N-methyl-β-alanine (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.

  • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-4 hours, or until a negative Kaiser test is observed. For particularly difficult couplings, the reaction time may be extended or double coupling may be necessary.[8]

  • Wash the resin with DMF (3-5 times).

Coupling with HBTU:
  • Follow the same procedure as for HATU, substituting HBTU for HATU in equimolar amounts.

  • Reaction times may need to be extended compared to HATU to achieve complete coupling.

Coupling with PyBOP:
  • Follow the same procedure as for HATU, substituting PyBOP for HATU in equimolar amounts.

  • PyBOP is also highly effective and generally requires similar reaction times to HATU.

Coupling with DIC/Oxyma:
  • In a separate vessel, dissolve Fmoc-N-methyl-β-alanine (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the solution and pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2-6 hours. Reaction kinetics are typically slower than with onium salt reagents.

  • Wash the resin with DMF (3-5 times).

Visualizing the Workflow and Activation Pathways

To better illustrate the experimental process and the mechanism of action of the different coupling reagents, the following diagrams are provided.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-N-methyl-β-alanine, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Reagent_Activation cluster_aminium Aminium/Uronium Reagents cluster_phosphonium Phosphonium Reagents cluster_carbodiimide Carbodiimide Reagents HATU HATU/HBTU OAt_ester OAt/OBt Active Ester HATU->OAt_ester + Base Peptide_bond Peptide Bond Formation OAt_ester->Peptide_bond PyBOP PyBOP OBt_ester_P OBt Active Ester PyBOP->OBt_ester_P + Base OBt_ester_P->Peptide_bond DIC_Oxyma DIC + Oxyma Oxyma_ester Oxyma Active Ester DIC_Oxyma->Oxyma_ester Oxyma_ester->Peptide_bond Fmoc_AA Fmoc-N-methyl-β-alanine (Carboxylic Acid) Fmoc_AA->HATU Fmoc_AA->PyBOP Fmoc_AA->DIC_Oxyma

Activation pathways of Fmoc-N-methyl-β-alanine with different coupling reagents.

Conclusion and Recommendations

The successful incorporation of sterically hindered residues like Fmoc-N-methyl-β-alanine is a critical step in the synthesis of modified peptides. While standard coupling reagents may prove inadequate, several potent alternatives have demonstrated high efficiency in overcoming the challenges posed by steric hindrance.

  • For the highest coupling efficiency and speed , especially in difficult sequences, HATU is often the reagent of choice. Its high reactivity can drive the reaction to completion and minimize side reactions.

  • PyBOP offers a compelling alternative to HATU, with comparable efficiency and the added benefit of avoiding the potential for guanidinylation side reactions.

  • HBTU is a robust and slightly more economical option than HATU, though it may require longer reaction times for complete coupling.

  • For syntheses where cost and minimizing racemization are paramount , the DIC/Oxyma combination provides an excellent balance of performance and value.

Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary considerations. It is often advisable to perform a small-scale test coupling to determine the most effective reagent and conditions for a particularly challenging sequence. By carefully selecting the appropriate coupling strategy, researchers can confidently incorporate Fmoc-N-methyl-β-alanine and other N-methylated amino acids to advance their peptide-based research and development efforts.

References

Navigating N-Methylation: A Comparative Guide to Peptide Sequencing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount. The introduction of N-methylation, a strategic modification to enhance therapeutic properties, presents a significant analytical challenge to traditional sequencing methods. This guide provides an objective comparison of Edman degradation and mass spectrometry-based techniques for the sequencing of N-methylated peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of a peptide's N-terminus or backbone amides, is a key tool in drug discovery. This modification can improve a peptide's metabolic stability, membrane permeability, and binding affinity. However, it also fundamentally alters the chemical properties of the peptide, necessitating a careful consideration of sequencing methodologies.

The Edman Degradation Hurdle: A Blocked N-Terminus

Edman degradation has long been a reliable method for N-terminal sequencing of peptides. The process involves a stepwise chemical reaction that sequentially removes and identifies amino acids from the free primary amine of the N-terminus. However, this reliance on a primary amine is its critical vulnerability when faced with N-methylated peptides.

The core limitation arises because the initial step of the Edman chemistry requires the reaction of phenylisothiocyanate (PITC) with a free, unblocked N-terminal α-amino group.[1][2][3] In N-terminally methylated peptides, this primary amine is converted to a secondary amine, which is unreactive towards PITC under the standard reaction conditions.[1] This effectively prevents the initiation of the sequencing process, rendering Edman degradation unsuitable for determining the sequence of peptides with a methylated N-terminus.

Edman_Degradation_Limitation Coupling Coupling No_Reaction No_Reaction

Mass Spectrometry: A Versatile Alternative

In contrast to the chemical reactivity limitations of Edman degradation, mass spectrometry (MS) has emerged as a powerful and versatile tool for sequencing peptides, including those with post-translational modifications like N-methylation.[4][5] MS-based methods determine the amino acid sequence by measuring the mass-to-charge ratio (m/z) of the peptide and its fragments. This approach is not dependent on the presence of a free N-terminal primary amine, making it inherently suitable for the analysis of N-methylated peptides.

Tandem mass spectrometry (MS/MS) is the cornerstone of MS-based peptide sequencing. In a typical workflow, the peptide is first ionized and its mass is measured. It is then fragmented, and the masses of the resulting fragment ions are measured. The amino acid sequence is then deduced from the mass differences between the fragment ions.

Mass_Spectrometry_Workflow

Fragmentation Techniques for N-Methylated Peptide Analysis

The choice of fragmentation technique in MS/MS is critical for successfully sequencing N-methylated peptides and pinpointing the location of the methyl group. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): This is a widely used fragmentation method that typically produces b- and y-type fragment ions.[6][7] For N-methylated peptides, CID can provide sequence information, but the methyl group can sometimes be lost as a neutral species, which can complicate data interpretation.[8]

  • Higher-Energy Collisional Dissociation (HCD): HCD is similar to CID but uses a higher collision energy, often resulting in more complete fragmentation and the generation of immonium ions that can be diagnostic for specific amino acids and their modifications.[9][10] HCD can be advantageous for N-methylated peptides as it can provide clearer fragmentation spectra.[11]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly well-suited for the analysis of labile post-translational modifications.[12][13][14] It generates c- and z-type fragment ions by cleaving the N-Cα bond of the peptide backbone, while often leaving modifications intact.[15] This makes ETD an excellent choice for unambiguously identifying the site of N-methylation.[12]

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The following table summarizes the key performance differences between Edman degradation and mass spectrometry for the analysis of N-methylated peptides.

FeatureEdman DegradationMass Spectrometry
Applicability to N-Methylated Peptides Not applicable for N-terminally methylated peptides.[1][2][3]Fully applicable for both N-terminal and backbone N-methylated peptides.[4][5]
Sequencing Principle Sequential chemical degradation from the N-terminus.[16]Measurement of mass-to-charge ratios of peptide and its fragments.[17]
Throughput Low; one sample at a time, with each cycle taking approximately 45 minutes.[16]High; capable of analyzing complex mixtures of peptides in a single run.[5]
Sample Requirement Requires a highly purified peptide sample.[4]Can analyze complex mixtures.[4]
Sequence Coverage Limited to the first 30-50 amino acids from the N-terminus.[3][5]Can provide full sequence coverage.
Identification of Methylation Site Not applicable.Can precisely locate the site of methylation.[8][15]
Sensitivity Picomole range.[3]Femtomole to attomole range.

Experimental Protocols

Edman Degradation Protocol (General)

As Edman degradation is not suitable for N-terminally methylated peptides, a standard protocol for unmodified peptides is provided for comparative understanding.

  • Sample Preparation: The peptide sample must be highly purified and free of interfering substances. The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.[3]

  • Coupling: The immobilized peptide is treated with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[2]

  • Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[18]

  • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[1]

  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[16]

  • Cycle Repetition: The shortened peptide remaining on the membrane is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.[1]

Mass Spectrometry Protocol for N-Methylated Peptides (LC-MS/MS)

This protocol provides a general workflow for the analysis of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: The peptide sample can be a purified peptide or a complex mixture from a protein digest. The sample is dissolved in a solvent compatible with liquid chromatography.[19]

  • Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase HPLC to reduce complexity and improve ionization efficiency.[20][21] A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Analysis:

    • Ionization: The eluting peptides are ionized using electrospray ionization (ESI).

    • MS1 Scan: A full scan (MS1) is performed to determine the m/z of the intact peptide ions.

    • MS2 Fragmentation: Precursor ions of interest are selected and fragmented using CID, HCD, or ETD.[8]

    • MS2 Scan: The m/z of the fragment ions are measured in the MS2 scan.

  • Data Analysis: The resulting MS/MS spectra are analyzed using database search algorithms (e.g., Mascot, Sequest) or de novo sequencing tools to identify the peptide sequence and the location of the N-methylation.[19] The mass shift corresponding to a methyl group (+14.01565 Da) is specified as a variable modification.

Conclusion

For the sequencing of N-methylated peptides, Edman degradation is not a viable option due to the chemical blockage of the N-terminus. Mass spectrometry, on the other hand, is a powerful and versatile technique that can not only sequence N-methylated peptides but also precisely identify the location of the methyl group. The choice of fragmentation method in mass spectrometry, particularly the use of ETD, can provide unambiguous characterization of this important post-translational modification. As the development of peptide-based therapeutics increasingly incorporates N-methylation, the adoption of advanced mass spectrometry workflows will be essential for the accurate and comprehensive analysis of these modified molecules.

References

N-Methylation: A Subtle Change with a Profound Impact on Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the conformational effects of N-methylation on peptides, supported by experimental data and detailed protocols.

The strategic incorporation of N-methylated amino acids into peptide sequences has emerged as a powerful tool in medicinal chemistry and drug discovery. This seemingly minor modification—the substitution of an amide proton with a methyl group—can dramatically alter a peptide's three-dimensional structure, leading to significant improvements in its therapeutic potential. N-methylation can enhance metabolic stability, increase cell permeability, and modulate biological activity by inducing specific conformational constraints. This guide provides an objective comparison of the conformational and functional consequences of N-methylation, supported by experimental data and detailed methodologies for key analytical techniques.

The Conformational Consequences of N-Methylation

N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, influencing the local and global conformation of the peptide.[1] This can lead to a higher population of specific secondary structures, such as β-turns or helices, which can be crucial for receptor binding and biological activity.[2] One of the most significant effects is the potential for cis/trans isomerization around the N-methylated peptide bond, which can lead to multiple conformational states in solution.[2]

Comparative Analysis of N-Methylated vs. Non-Methylated Peptides

The introduction of an N-methyl group induces notable changes in spectroscopic data, providing valuable insights into the conformational adjustments within the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of peptides in solution. N-methylation introduces characteristic changes in NMR spectra. A key feature is the appearance of distinct signals for the N-methyl protons, often as separate peaks corresponding to the cis and trans conformations of the preceding peptide bond.[2] This can lead to peak doubling for adjacent residues.[2]

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for a Hypothetical Peptide (Ac-Ala-X-Ala-NHMe) with L-Threonine (Thr) vs. N-Methyl-L-threonine (N-Me-Thr) [2]

ResidueAtomL-Threonine Peptide ¹H Chemical Shift (ppm)N-Methyl-L-threonine Peptide ¹H Chemical Shift (ppm)
Ala (1)4.354.38 (trans), 4.32 (cis)
X4.224.55 (trans), 4.45 (cis)
4.104.15 (trans), 4.05 (cis)
N-CH₃-2.95 (trans), 2.85 (cis)
Ala (3)4.304.33 (trans), 4.28 (cis)

Note: These are representative chemical shifts and can vary based on solvent, temperature, and adjacent amino acids.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method to assess the secondary structure of peptides in solution.[3] N-methylation can influence the helical content of peptides. While it can stabilize helical structures in some contexts, the replacement of an N-H group with a bulky methyl group can also be destabilizing.[4] The effect is often position-dependent.[4]

Table 2: Effect of N-Methylation on the Helical Content of a Model Peptide as Determined by CD Spectroscopy [4]

PeptidePosition of N-MethylationΔG (kcal/mol) of Destabilization at 0°C
Ac-WGG(EAAAR)₄A-amide--
Position 10.3
Position 21.2
Position 30.8
Position 41.7

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are protocols for key experiments in the study of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of N-methylated peptides requires modifications to standard SPPS protocols due to the reduced reactivity of the N-methylated amino group.[5]

Protocol for On-Resin N-Methylation: [5][6]

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP). Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP and agitate for 2 hours. Wash the resin with NMP.

  • Methylation: Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate in NMP to the resin and agitate for 10 minutes. Repeat this step once. Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal): Prepare a solution of 2-mercaptoethanol and DBU in NMP. Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once. Wash the resin with NMP.

  • Coupling of the next amino acid: Use a more potent activating agent such as HATU or HCTU. Pre-activate the Fmoc-amino acid (4 equivalents) with HATU (4 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes before adding to the resin. Agitate for 1-2 hours.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

NMR Spectroscopy Analysis of N-Methylated Peptides

Protocol for 2D NMR Analysis: [2][7]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). Add a small amount of a reference standard (e.g., TMS or DSS).

  • 1D ¹H Spectrum: Acquire a one-dimensional proton NMR spectrum to check for sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems corresponding to individual amino acid residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the three-dimensional structure and is often more reliable than NOESY for N-methylated peptides.[2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in the assignment of proton and carbon resonances, particularly for the methyl groups.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the ROESY-derived distance restraints to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Circular Dichroism (CD) Spectroscopy

Protocol for CD Analysis: [3][8][9]

  • Sample Preparation: Prepare a peptide stock solution of known concentration (accurately determined, e.g., by amino acid analysis or UV absorbance if the peptide contains Trp or Tyr). Dilute the stock solution to a final concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare a buffer blank.

  • Instrument Setup: Turn on the CD spectrometer and the nitrogen gas flow to purge the instrument for at least 15-20 minutes. Set the desired temperature.

  • Blank Measurement: Record the CD spectrum of the buffer blank in a 1 mm pathlength quartz cuvette from 260 nm to 190 nm.

  • Sample Measurement: Rinse the cuvette thoroughly with the peptide solution and then record the CD spectrum of the sample using the same parameters as the blank.

  • Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

    • mdeg is the observed ellipticity in millidegrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues

    • l is the pathlength of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Visualizing the Impact and Workflow

Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and the logical relationships of N-methylation's effects.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis (with on-resin N-methylation) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization NMR NMR Spectroscopy (1D, 2D TOCSY, 2D ROESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD Crystallography X-ray Crystallography (optional) Characterization->Crystallography Stability Proteolytic Stability Assay Characterization->Stability Permeability Cell Permeability Assay (e.g., PAMPA) Characterization->Permeability Activity Biological Activity Assay (e.g., Receptor Binding) Characterization->Activity 3D Structure Calculation 3D Structure Calculation NMR->3D Structure Calculation Secondary Structure\nEstimation Secondary Structure Estimation CD->Secondary Structure\nEstimation

Caption: General experimental workflow for analyzing the effect of N-methylation on peptide conformation.

N_Methylation_Effects cluster_modification Chemical Modification cluster_conformational Conformational Changes cluster_properties Altered Physicochemical Properties cluster_biological Improved Biological Properties N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance H_Bond_Loss Loss of H-bond Donor N_Methylation->H_Bond_Loss Cis_Trans Cis/Trans Isomerization Steric_Hindrance->Cis_Trans Rigidity Increased Rigidity/ Pre-organization Steric_Hindrance->Rigidity H_Bond_Loss->Rigidity Lipophilicity Increased Lipophilicity H_Bond_Loss->Lipophilicity Stability Enhanced Proteolytic Stability Rigidity->Stability Bioactivity Modulated Biological Activity (Affinity & Selectivity) Rigidity->Bioactivity Solubility Altered Solubility Lipophilicity->Solubility Permeability Increased Membrane Permeability Lipophilicity->Permeability Stability->Bioactivity Permeability->Bioactivity

Caption: Logical relationships of how N-methylation influences peptide conformation and biological properties.

Conclusion

N-methylation is a versatile and powerful strategy for optimizing the therapeutic properties of peptides. By inducing specific conformational changes, it can address common challenges such as poor metabolic stability and low cell permeability. A thorough understanding of the conformational effects of N-methylation, supported by robust experimental techniques like NMR and CD spectroscopy, is essential for the rational design of next-generation peptide therapeutics. This guide provides a foundational framework for researchers to explore and harness the potential of N-methylation in their drug discovery and development efforts.

References

A Comparative Guide to the Synthesis of N-Methylated Peptides: Solid-Phase vs. Solution-Phase Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation of peptides is a crucial chemical modification in modern drug discovery, offering a pathway to enhanced metabolic stability, improved membrane permeability, and modulated biological activity. However, the synthesis of these modified peptides presents unique challenges. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that can significantly impact yield, purity, and scalability. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Differences and Considerations

The primary distinction between solid-phase and solution-phase synthesis lies in the physical state of the peptide during elongation. In SPPS, the peptide is covalently anchored to an insoluble resin, allowing for easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] Conversely, LPPS involves the synthesis of the peptide in a homogenous solution, necessitating purification after each coupling and deprotection step to remove unreacted materials.[2]

The decision to employ SPPS versus LPPS for N-methylated peptide synthesis is multifactorial, depending on the peptide's length, the complexity and position of N-methylated residues, the desired scale of production, and available resources.

Quantitative Performance Comparison

The following tables summarize key quantitative metrics for solid-phase and solution-phase synthesis of N-methylated peptides, based on available literature data. It is important to note that a direct head-to-head comparison for the synthesis of the same N-methylated peptide by both methods is not extensively documented in a single study. The data presented here is a composite from various sources to provide a comparative overview.

Parameter Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis (LPPS) References
Typical Crude Peptide Yield 40-70% (highly dependent on sequence and number of N-methylations)Generally lower for long peptides due to losses during intermediate purifications. Can be high for short fragments.[1]
Final Purified Peptide Yield 10-30%Variable, can be higher for short, simple peptides.[1][3]
Typical Purity (Crude) Variable, often requires significant purification.Can be higher for isolated fragments.[3]
Final Purity (Purified) ≥95% is achievable with proper purification.90-98% is achievable.[3]
Reaction Time (per cycle) Faster due to simplified workup.Slower due to required purification after each step.[3]
Scalability Well-suited for milligram to gram scale; large-scale can be challenging.More readily scalable to kilogram quantities, especially with fragment condensation.[2][4]
Automation Potential Highly amenable to automation.More difficult to automate.[2]

Table 1: General Quantitative Comparison of SPPS and LPPS for N-Methylated Peptides

Challenge Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis (LPPS) References
Steric Hindrance A major challenge, especially when coupling to an N-methylated residue. Requires potent coupling reagents and potentially longer reaction times or microwave assistance.Steric hindrance is also a challenge, but reaction conditions can be more flexibly optimized (e.g., temperature, concentration).[1]
Aggregation Hydrophobic N-methylated peptides can aggregate on the solid support, leading to incomplete reactions.Less of an issue as the peptide is in solution, although solubility can still be a challenge for hydrophobic sequences.[5]
Purification Purification of the final product can be challenging due to the presence of deletion sequences and other byproducts.Intermediate purification after each step can be laborious and lead to yield loss, but ensures the purity of fragments.[2]
Reagent Excess Typically requires a large excess of reagents to drive reactions to completion.Can be performed with near-stoichiometric amounts of reagents, which is more cost-effective for large-scale synthesis.[6]

Table 2: Comparison of Key Challenges in the Synthesis of N-Methylated Peptides

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the incorporation of N-methylated amino acids using both solid-phase and solution-phase techniques.

Solid-Phase Synthesis: On-Resin N-Methylation and Coupling

This protocol describes a common method for introducing an N-methyl group to an amino acid already attached to the solid support, followed by the coupling of the subsequent amino acid.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIEA)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Fmoc-protected amino acid for coupling

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

Protocol:

  • Fmoc-Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Sulfonylation: To the deprotected resin, add a solution of o-NBS-Cl (4 eq.) and DIEA (2 eq.) in DMF. Agitate for 30 minutes. Wash the resin with DMF and DCM.

  • Methylation: Add a solution of DMS (10 eq.) and DBU (5 eq.) in DMF to the resin. Agitate for 10 minutes. Repeat this step once. Wash the resin with DMF.

  • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. Agitate for 5 minutes. Repeat this step once. Wash the resin with DMF.[7]

  • Coupling of the next amino acid:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 1-3 minutes.[8]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours. For sterically hindered couplings (e.g., coupling to an N-methylated residue), the reaction time may need to be extended, or microwave assistance can be employed.[1]

    • Monitor the reaction completion using a colorimetric test such as the bromophenol blue test, as the ninhydrin test is not suitable for secondary amines.[1]

    • Wash the resin with DMF and DCM.

Solution-Phase Synthesis: Dipeptide Fragment Synthesis

This protocol outlines the synthesis of a dipeptide containing an N-methylated amino acid in solution.

Materials:

  • N-terminally protected amino acid (e.g., Boc-L-Alanine)

  • C-terminally protected N-methylated amino acid (e.g., H-N-Me-Leucine-OMe)

  • Coupling reagent (e.g., EDC·HCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Activation: Dissolve the N-terminally protected amino acid (1 eq.) and HOBt (1.1 eq.) in DCM or DMF. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq.) and stir for 15 minutes.

  • Coupling: To the activated amino acid solution, add the C-terminally protected N-methylated amino acid (1 eq.) and NMM or DIEA (2.5 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel to obtain the pure product.

  • Deprotection: The protecting groups can then be removed to allow for further fragment condensation. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in DCM, and a methyl ester can be saponified with lithium hydroxide.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for solid-phase and solution-phase peptide synthesis.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect1 Fmoc Deprotection Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin Repeat->Cleave Purify Purify Peptide Cleave->Purify

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

LPPS_Workflow Start Protected Amino Acid Couple1 Couple Second Amino Acid Start->Couple1 Purify1 Purify Dipeptide Couple1->Purify1 Deprotect1 Deprotect Purify1->Deprotect1 Couple2 Couple Third Amino Acid Deprotect1->Couple2 Purify2 Purify Tripeptide Couple2->Purify2 Repeat Repeat Cycle Purify2->Repeat FinalDeprotect Final Deprotection Repeat->FinalDeprotect FinalPurify Final Purification FinalDeprotect->FinalPurify

General Workflow for Solution-Phase Peptide Synthesis (LPPS)

Advantages and Disadvantages: A Head-to-Head Comparison

Aspect Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis (LPPS)
Advantages - Speed and Automation: The streamlined washing steps make it significantly faster and highly amenable to automation.[3] - High Throughput: Ideal for the synthesis of peptide libraries and for structure-activity relationship (SAR) studies.[5] - Simplified Purification: Purification is only required for the final product.[3]- Scalability: Generally more suitable for large-scale (kilogram) synthesis.[4] - Cost-Effective for Large Scale: Can be more economical due to the use of near-stoichiometric amounts of reagents.[2] - Characterization of Intermediates: Allows for the isolation and characterization of peptide fragments, ensuring purity at each step. - Handles Difficult Sequences: Can be better for sequences prone to aggregation on a solid support.[5]
Disadvantages - Difficult Couplings: Sterically hindered couplings, common with N-methylated amino acids, can be inefficient.[1] - Aggregation: Hydrophobic sequences can aggregate on the resin.[5] - Reagent Excess: Requires a large excess of expensive reagents.[6] - Final Purification Challenges: The final product can be a complex mixture requiring extensive purification.- Time-Consuming: The purification required after each step is laborious and time-intensive.[3] - Lower Overall Yield for Long Peptides: Cumulative losses during multiple purification steps can significantly reduce the final yield.[2] - Difficult to Automate: The process is less amenable to automation.[2] - Solubility Issues: The growing peptide chain may become insoluble in the reaction solvent.

Table 3: Advantages and Disadvantages of SPPS and LPPS for N-Methylated Peptide Synthesis

Conclusion and Recommendations

The choice between solid-phase and solution-phase synthesis for N-methylated peptides is not a one-size-fits-all decision.

Solid-phase peptide synthesis (SPPS) is often the method of choice for:

  • Rapid synthesis of small to medium-length peptides.

  • High-throughput synthesis for screening and SAR studies.

  • Projects where automation is a priority.

Solution-phase peptide synthesis (LPPS) is generally preferred for:

  • Large-scale manufacturing of a specific N-methylated peptide.

  • Synthesis of short peptide fragments.

  • Sequences that are known to be problematic for SPPS due to aggregation.

For the synthesis of very long N-methylated peptides, a hybrid approach , where fragments are synthesized using SPPS and then coupled in solution, can be a powerful strategy. This approach leverages the speed of SPPS for fragment generation and the advantages of LPPS for the coupling of larger, purified segments.

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific peptide sequence, the desired scale of production, and the available resources and expertise. This guide provides the foundational knowledge and data to make an informed decision, empowering researchers to efficiently and effectively synthesize these therapeutically promising molecules.

References

A Researcher's Guide to the Validation of Peptide Purity by Analytical HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) with other common techniques for peptide purity assessment, supported by experimental data and detailed protocols.

The accurate determination of peptide purity is essential to ensure the efficacy, safety, and reproducibility of research and therapeutic applications. Impurities, which can arise during peptide synthesis, may include truncated sequences, deletion sequences, or incompletely deprotected peptides, and can significantly impact biological activity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the analysis of synthetic peptides due to its high resolving power. This guide will delve into the principles of analytical HPLC and compare its performance with alternative and complementary methods such as Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Principles of Peptide Purity Analysis

Analytical High-Performance Liquid Chromatography (HPLC): This technique separates peptides based on their hydrophobicity. A peptide sample is injected into a column packed with a non-polar stationary phase (typically C18). A gradient of increasing organic solvent in a polar mobile phase is then used to elute the peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. The purity of the peptide is determined by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a refinement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures. This results in significantly faster analysis times and improved resolution, allowing for better separation of closely related impurities.

Capillary Electrophoresis (CE): In contrast to HPLC and UPLC, CE separates molecules based on their charge-to-size ratio in an electric field. This provides an orthogonal separation mechanism, which is particularly useful for identifying impurities that may co-elute with the main peptide peak in a chromatographic separation.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. While HPLC and UPLC provide information on the purity of a peptide, MS is essential for confirming its identity by verifying the molecular weight. When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides comprehensive data on both the purity and identity of the peptide and its impurities in a single analysis.

Comparative Performance of Analytical Techniques

The choice of analytical technique for peptide purity analysis depends on various factors, including the desired resolution, speed, and the specific physicochemical properties of the peptide. The following table summarizes the expected performance of RP-HPLC, UPLC, and CE for the analysis of a synthetic peptide.

Performance MetricRP-HPLCUPLCCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityHydrophobicityCharge-to-size ratio
Purity Determination (%) 98.598.798.4
Resolution of Main Impurity 1.82.52.1
Analysis Time (minutes) 251020
Relative Precision (RSD%) < 1.0< 0.8< 1.5
Throughput ModerateHighModerate
Cost per Sample LowModerateLow to Moderate
*This data is representative and intended for illustrative purposes. Actual

Safety Operating Guide

Proper Disposal of Fmoc-N-methyl-beta-alanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Fmoc-N-methyl-beta-alanine, a common reagent in peptide synthesis.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles to protect from dust particles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[2][3] A fume hood is recommended for handling larger quantities.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment.[4]

  • Collection:

    • Carefully sweep up any spilled solid material using a brush and dustpan. Avoid actions that could generate dust.[1][2]

    • Place the collected waste into a clearly labeled, sealed container. The container should be suitable for chemical waste.

  • Waste Characterization:

    • Label the waste container as "this compound" and include any other relevant information, such as the date and potential contaminants.

  • Storage:

    • Store the sealed waste container in a designated chemical waste storage area. This area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[2][5]

  • Disposal:

    • Dispose of the chemical waste through your institution's licensed hazardous waste disposal program. Do not mix with other waste streams unless explicitly permitted by your environmental health and safety (EHS) department.

    • Crucially, do not dispose of this compound down the drain or in regular trash. [2][4]

Accidental Release Measures

In the event of a small spill, follow these steps:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a dustpan and brush to gently sweep up the solid material.

  • Collection: Place the spilled material into a designated and labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

For larger spills, it is advisable to contact your institution's EHS department for guidance.

Disposal Workflow

start Start: Fmoc-N-methyl- beta-alanine Waste collect Step 1: Collect Waste (Sweep solid, contain liquid) start->collect label Step 2: Label Container (Chemical name, date) collect->label store Step 3: Store Safely (Designated cool, dry area) label->store dispose Step 4: Professional Disposal (Contact EHS or licensed vendor) store->dispose end End: Proper Disposal dispose->end

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

This guide provides a foundational understanding of the proper disposal procedures for this compound. Always prioritize safety and adhere to your institution's specific guidelines and local regulations. By following these steps, you contribute to a safer laboratory environment and responsible chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-N-methyl-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N-methyl-beta-alanine. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Potential Hazard Required Personal Protective Equipment (PPE) Additional Precautions
Inhalation of Solid Powder NIOSH-approved respirator (e.g., N95) or use of a fume hood.[3][4][5]Handle solid in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust dispersion.[2]
Eye Contact Chemical safety goggles or a face shield.[3][4][5]Ensure eye protection provides a complete seal around the eyes. Standard safety glasses are insufficient.
Skin Contact Chemical-resistant gloves (e.g., nitrile).[2][4] A full-coverage lab coat.[2][3]Inspect gloves for any signs of damage before use. Remove contaminated clothing promptly.
Accidental Ingestion N/A (Prevented by following proper lab hygiene)Do not store or consume food and beverages in the laboratory. Wash hands thoroughly after handling.
Handling in Solution (e.g., in DMF) All of the above PPE.Consult the Safety Data Sheet for the specific solvent being used and adhere to its handling recommendations.

Operational Procedures for Safe Handling

The following step-by-step protocols are designed to minimize exposure and ensure safe handling of this compound throughout the experimental workflow.

Experimental Protocol: Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. If not using a fume hood, a NIOSH-approved respirator is mandatory.

  • Weighing:

    • Carefully transfer the desired amount of solid this compound from the storage container to a weighing vessel within the fume hood.

    • Use a spatula and handle the container with care to avoid creating airborne dust.

    • Close the primary container tightly after use.

  • Dissolution:

    • Add the appropriate solvent (e.g., DMF) to the weighing vessel containing the solid.

    • Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Transfer: Carefully transfer the solution to the reaction vessel.

  • Post-Handling: Wipe down the work surface with an appropriate cleaning agent. Dispose of all contaminated consumables as outlined in the disposal plan. Remove PPE in the correct order to avoid cross-contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Solid cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Operation weigh Weigh Solid in Fume Hood prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Synthesis/Reaction dissolve->reaction waste_solid Solid Waste (Contaminated consumables) reaction->waste_solid waste_liquid Liquid Waste (Solvent mixtures) reaction->waste_liquid dispose Dispose in Labeled Hazardous Waste Containers waste_solid->dispose waste_liquid->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvents used for rinsing glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of chemical waste down the drain.[2]

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated after use. This typically involves rinsing with an appropriate solvent, with the rinsate collected as hazardous liquid waste.

Follow your institution's specific guidelines for chemical waste disposal. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.